molecular formula C23H33N3NaO10P B8075738 Phosphoramidon sodium

Phosphoramidon sodium

Cat. No.: B8075738
M. Wt: 565.5 g/mol
InChI Key: IFGCUJZIWBUILZ-KGUNCBEVSA-M
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Description

Phosphoramidon sodium is a useful research compound. Its molecular formula is C23H33N3NaO10P and its molecular weight is 565.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGCUJZIWBUILZ-KGUNCBEVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3NaO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Phosphoramidon Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721) sodium, a metabolite isolated from Streptomyces tanashiensis, is a potent and well-characterized inhibitor of a class of enzymes known as metalloproteases.[1][2][3] Its ability to specifically target and inhibit these enzymes has made it an invaluable tool in biochemical research and a foundational compound in the development of therapeutic agents. This technical guide provides a comprehensive overview of the core mechanism of action of Phosphoramidon sodium, detailing its primary enzymatic targets, quantitative inhibition data, and the experimental protocols used to elucidate its activity.

Primary Mechanism of Action: Competitive Inhibition of Zinc Metalloproteases

This compound functions as a competitive inhibitor of several zinc-dependent metalloendopeptidases.[1][4][5] Its mechanism of action involves binding to the active site of these enzymes, effectively preventing the cleavage of their natural peptide substrates.[1] The inhibitory activity of Phosphoramidon is attributed to its structural features, which mimic the transition state of the peptide substrate during hydrolysis. A key component of Phosphoramidon, the phosphonate (B1237965) group, chelates the essential zinc ion within the enzyme's active site, thereby blocking its catalytic function.[5]

The primary and most extensively studied enzymatic targets of Phosphoramidon are:

  • Neprilysin (NEP) , also known as neutral endopeptidase (NEP) or enkephalinase, is a membrane-bound zinc metalloendopeptidase that plays a crucial role in degrading a variety of signaling peptides.[2][6]

  • Endothelin-Converting Enzyme (ECE) is a key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1).[2][7]

  • Thermolysin , a thermostable neutral metalloproteinase isolated from the bacterium Bacillus thermoproteolyticus, serves as a classic model for studying metalloprotease function and inhibition.[2][8]

While these are its principal targets, Phosphoramidon has also been shown to exhibit weak inhibitory activity against Angiotensin-Converting Enzyme (ACE) .[2][9]

Quantitative Inhibition Data

The potency of Phosphoramidon's inhibitory action is quantified by its half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and its binding affinity, respectively, are summarized below. It is important to note that these values can vary depending on experimental conditions such as substrate concentration and the source of the enzyme.[10]

Enzyme TargetInhibitor Constant (Ki)IC50Species/Source
Neprilysin (NEP) 3 nM[2][11]0.034 µM[6][9][12][13]Human, Rabbit, Porcine Lung[2][10]
Endothelin-Converting Enzyme-1 (ECE-1) -0.68 µM - 3.5 µM[4][9][12][13][14]Human, Rabbit, Porcine Lung[2][10]
Thermolysin 28 nM[2][11]0.4 µg/mL (~0.74 µM)[12][14]Bacillus thermoproteolyticus[2]
Angiotensin-Converting Enzyme (ACE) -78 µM[6][9][12][13]Rabbit, Porcine Lung[2][10]

Signaling Pathway Inhibition: The Endothelin System

A critical physiological role of Phosphoramidon's inhibitory action is its effect on the endothelin signaling pathway. By inhibiting Endothelin-Converting Enzyme (ECE), Phosphoramidon blocks the final and essential step in the biosynthesis of endothelin-1 (ET-1).[10][15][16] ECE is responsible for cleaving the inactive precursor, big endothelin-1 (big ET-1), to produce the biologically active ET-1, a potent vasoconstrictor and mitogen.[7][15] The inhibition of this conversion by Phosphoramidon leads to a decrease in the levels of mature ET-1.[7][15]

cluster_0 Phosphoramidon's Inhibition of the ECE Pathway BigET1 Big Endothelin-1 (Big ET-1) (Inactive Precursor) ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE Cleavage ET1 Endothelin-1 (ET-1) (Active Vasoconstrictor) ECE->ET1 Conversion Receptor Endothelin Receptor ET1->Receptor Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition Response Physiological Response (e.g., Vasoconstriction) Receptor->Response

Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by Phosphoramidon.

Experimental Protocols

The determination of Phosphoramidon's inhibitory activity is achieved through various biochemical assays. The following are detailed methodologies for key experiments.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[2][6]

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of Phosphoramidon in the Assay Buffer.

  • Enzyme Preparation: Prepare a working solution of NEP in the Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the NEP working solution.

    • Add 25 µL of the Phosphoramidon dilution or Assay Buffer (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[6][10]

    • Initiate the reaction by adding 25 µL of the NEP substrate to each well.

  • Measurement: Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes.[10]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Normalize the rates to the vehicle control (V₀).

    • Plot the percentage of inhibition ([(V₀ - V) / V₀] * 100) against the logarithm of the Phosphoramidon concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

cluster_1 Generalized Workflow for IC50 Determination Start Start PrepInhibitor Prepare Serial Dilutions of Phosphoramidon Start->PrepInhibitor PrepEnzyme Prepare Enzyme Working Solution Start->PrepEnzyme AddInhibitor Add Phosphoramidon Dilutions PrepInhibitor->AddInhibitor AddEnzyme Add Enzyme to 96-well Plate PrepEnzyme->AddEnzyme AddEnzyme->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate AddSubstrate Initiate Reaction with Fluorogenic Substrate PreIncubate->AddSubstrate Measure Measure Fluorescence (Kinetic Mode) AddSubstrate->Measure Analyze Calculate Reaction Rates and IC50 Value Measure->Analyze End End Analyze->End

A Generalized Experimental Workflow for IC50 Determination.

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 of Phosphoramidon against ECE using a fluorogenic substrate.

Materials:

  • Recombinant human Endothelin-Converting Enzyme-1 (ECE-1)

  • ECE fluorogenic substrate

  • ECE Assay Buffer (specific to the enzyme and substrate system)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Follow the same steps as described in the NEP inhibition assay, using the ECE-specific Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the ECE-1 working solution to each well.

    • Add 25 µL of the Phosphoramidon dilution or Assay Buffer.

    • Pre-incubate at 37°C for 15 minutes.[10]

    • Initiate the reaction by adding 25 µL of the ECE substrate.

  • Measurement: Immediately monitor the increase in fluorescence in kinetic mode at 37°C.

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value as described for the NEP assay.

Thermolysin Inhibition Assay (Steady-State Kinetics)

This method determines the inhibitor constant (Ki) by measuring the effect of Phosphoramidon on the initial rate of substrate hydrolysis.[2][17]

Materials:

  • Thermolysin enzyme

  • Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

  • Spectrophotometer

Procedure:

  • Inhibitor and Enzyme Preparation: Prepare a series of dilutions of Phosphoramidon and a working solution of thermolysin in the Assay Buffer.

  • Assay Reaction:

    • Pre-incubate thermolysin with each concentration of Phosphoramidon for a set period at a controlled temperature.

    • Initiate the reaction by adding the substrate.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) corresponding to substrate hydrolysis.

  • Data Analysis:

    • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

    • Analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value.

Conclusion

This compound's mechanism of action as a potent, competitive inhibitor of key metalloproteases, including Neprilysin, Endothelin-Converting Enzyme, and Thermolysin, is well-established. Its ability to modulate significant physiological pathways, such as the endothelin system, underscores its importance as a research tool and a foundational molecule for the development of therapeutic agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of metalloprotease inhibitors.

References

Phosphoramidon: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon (B1677721), a natural product isolated from the bacterium Streptomyces tanashiensis, is a potent and widely studied inhibitor of metalloproteases.[1][2][3][4] Its discovery has been pivotal in the study of metalloprotease function and has served as a foundational molecule in the development of more specific inhibitors.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biochemical properties of Phosphoramidon. It details its mechanism of action as a competitive, transition-state analog inhibitor and its inhibitory effects on key enzymes such as thermolysin, neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1][5][6] This document synthesizes quantitative inhibitory data, outlines detailed experimental protocols for its characterization, and provides visualizations of the critical signaling pathways it modulates.

Discovery and Origin

Phosphoramidon was first isolated from the culture broths of Streptomyces tanashiensis.[2][3][4] Chemically, it is known as N-(α-L-rhamnopyranosyloxyphosphinyl)-L-leucyl-L-tryptophan, a dipeptide derivative containing a phosphonate (B1237965) group, a dipeptide (leucyl-tryptophan), and a rhamnose sugar moiety.[2][7] The biosynthesis of Phosphoramidon is a multi-step enzymatic process. While Streptomyces tanashiensis is the primary known producer, genomic studies have indicated that other Streptomyces species may possess the necessary genetic machinery for its synthesis.[4][8] A closely related stereoisomer, talopeptin, which differs only in the configuration of the deoxysugar moiety, is produced by Streptomyces mozunensis.[8]

Mechanism of Action

Phosphoramidon functions as a potent, competitive, and reversible inhibitor of several zinc-dependent metalloproteases.[1][2][9] Its chemical structure, particularly the phosphonate group, mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes.[1][2] This allows Phosphoramidon to bind with high affinity to the active site of the target metalloprotease, where the phosphonate group chelates the essential zinc ion, thereby blocking the binding and subsequent cleavage of natural substrates.[1][2]

Quantitative Inhibitory Profile

Phosphoramidon exhibits a broad spectrum of inhibitory activity against several key metalloproteases. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify its potency.

Enzyme TargetInhibitor Constant (Ki)IC50Species/Source
Thermolysin28 nM[6]33 nM[6]Bacillus thermoproteolyticus[6]
Neutral Endopeptidase (NEP)3 nM[6]34 nM[5][6]Human, Rabbit[6]
Endothelin-Converting Enzyme-1 (ECE-1)-1.2 µM - 3.5 µM[6]Human, Rabbit[5][6]
Angiotensin-Converting Enzyme (ACE)-78 µM[5][6]Rabbit[5][6]
Pseudolysin-250 nM[10]-

Note: IC50 values can vary depending on specific assay conditions, such as substrate concentration and pH. For ECE-1, higher potency is observed at a more acidic pH.[6]

Key Signaling Pathways Modulated by Phosphoramidon

By inhibiting specific metalloproteases, Phosphoramidon significantly impacts cellular signaling pathways that regulate a variety of physiological processes.

Inhibition of the Endothelin-1 (B181129) Biosynthesis Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide synthesized from its inactive precursor, big endothelin-1 (big ET-1), by the action of endothelin-converting enzyme (ECE).[11][12][13] Phosphoramidon inhibits ECE, thereby blocking the production of active ET-1.[1][11][14] This leads to a reduction in the activation of endothelin receptors (ETA and ETB) on vascular smooth muscle cells, which can attenuate vasoconstriction and cellular proliferation.[1]

Endothelin_Pathway Big ET-1 Big ET-1 ECE-1 ECE-1 Big ET-1->ECE-1 ET-1 ET-1 ECE-1->ET-1 ET-A/ET-B Receptors ET-A/ET-B Receptors ET-1->ET-A/ET-B Receptors Vasoconstriction Vasoconstriction ET-A/ET-B Receptors->Vasoconstriction Phosphoramidon Phosphoramidon Phosphoramidon->ECE-1 Inhibits

Inhibition of Endothelin-1 Synthesis by Phosphoramidon.
Potentiation of Natriuretic Peptide Signaling

Phosphoramidon is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin.[6][15][16][17] NEP is the primary enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2][16] By inhibiting NEP, Phosphoramidon prevents the breakdown of these peptides, leading to their accumulation and enhancing their signaling.[2][15] This results in increased vasodilation, natriuresis, and diuresis, which contribute to a reduction in blood pressure.[2][16]

Natriuretic_Peptide_Pathway Natriuretic Peptides\n(ANP, BNP) Natriuretic Peptides (ANP, BNP) NEP NEP Natriuretic Peptides\n(ANP, BNP)->NEP NPRs Natriuretic Peptide Receptors Natriuretic Peptides\n(ANP, BNP)->NPRs Inactive Fragments Inactive Fragments NEP->Inactive Fragments Vasodilation, Natriuresis Vasodilation, Natriuresis NPRs->Vasodilation, Natriuresis Phosphoramidon Phosphoramidon Phosphoramidon->NEP Inhibits

Potentiation of Natriuretic Peptide Signaling by Phosphoramidon.

Detailed Experimental Protocols

The determination of the inhibitory potency of Phosphoramidon against its target metalloproteases relies on robust and reproducible experimental assays.

General Workflow for an In Vitro Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the IC50 of Phosphoramidon.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of Phosphoramidon C Pre-incubate enzyme with Phosphoramidon or vehicle A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction by adding substrate C->D E Monitor reaction kinetics (e.g., absorbance/fluorescence) D->E F Calculate initial reaction velocities E->F G Determine percent inhibition F->G H Plot % inhibition vs. [Phosphoramidon] and calculate IC50 G->H

Workflow for Determining the IC50 of Phosphoramidon.
Thermolysin Inhibition Assay (Steady-State Kinetics)

This method determines the inhibitor constant (Ki) by measuring the effect of Phosphoramidon on the initial rate of substrate hydrolysis.[6][7]

  • Reagents:

    • Thermolysin enzyme

    • Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)

    • Phosphoramidon (inhibitor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

  • Procedure:

    • Prepare a series of dilutions of Phosphoramidon.

    • Pre-incubate thermolysin with each concentration of Phosphoramidon for a set period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the Ki value by plotting the data using methods such as the Dixon or Lineweaver-Burk plot.[6]

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric Method)

This assay uses a fluorogenic substrate that is cleaved by NEP to release a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.[1][6]

  • Materials:

    • Recombinant human Neprilysin (NEP)

    • NEP fluorogenic substrate

    • Assay Buffer

    • Phosphoramidon

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a working solution of NEP in Assay Buffer.

    • Prepare a serial dilution of Phosphoramidon in Assay Buffer.

    • To each well of the 96-well plate, add 50 µL of the NEP working solution.

    • Add 25 µL of the Phosphoramidon dilution or Assay Buffer (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the NEP substrate to each well.

    • Immediately measure the fluorescence in kinetic mode at 37°C.

    • Calculate the percentage of inhibition and determine the IC50 value.[1]

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric Method)

This protocol outlines a method for determining the IC50 of Phosphoramidon against ECE using a fluorometric substrate.[1]

  • Materials:

    • Recombinant human ECE-1

    • ECE fluorogenic substrate

    • ECE-specific Assay Buffer

    • Phosphoramidon

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

  • Procedure:

    • Follow the same enzyme and inhibitor preparation steps as described in the NEP inhibition assay, using the ECE-specific Assay Buffer.

    • Add 50 µL of the ECE-1 working solution to each well.

    • Add 25 µL of the Phosphoramidon dilution or Assay Buffer.

    • Pre-incubate at 37°C for 15 minutes.

    • Start the reaction by adding 25 µL of the ECE substrate.

    • Measure fluorescence and determine the IC50 value as previously described.[1]

Conclusion

Phosphoramidon remains a cornerstone in the study of metalloproteases.[2] Its well-characterized mechanism of action and potent inhibitory activity against key enzymes like neprilysin and endothelin-converting enzyme have not only advanced our understanding of fundamental physiological processes but have also paved the way for the development of novel therapeutics for cardiovascular and other diseases.[2][12] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor.

References

Phosphoramidon Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of phosphoramidon (B1677721) sodium salt, a potent metalloprotease inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway interactions to support ongoing and future research endeavors.

Core Physical and Chemical Properties

Phosphoramidon sodium salt is a microbial metabolite derived from Streptomyces tanashiensis. It functions as a competitive inhibitor of several zinc-dependent metalloproteases.[1] The compound's stability and solubility in aqueous solutions make it a versatile tool for a wide range of biochemical and cellular assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound salt.

PropertyValueSource(s)
Molecular Formula C₂₃H₃₂N₃Na₂O₁₀P[2][3]
Molecular Weight 587.47 g/mol [2][4]
CAS Number 164204-38-0[2]
Appearance Solid powder[2]
Solubility - Water: ≥52.5 mg/mL, Soluble to 100 mM- DMSO: >10mM, ≥58.7 mg/mL- Methanol: Soluble[2][3][4][5]
Storage Temperature -20°C[2][3]
Stability Stable at acidic or neutral pH for at least 6 days at 37°C. Stock solutions in DMSO can be stored at -20°C for several months.[2][6]

Mechanism of Action and Inhibitory Profile

Phosphoramidon acts as a transition-state analogue inhibitor of metallopeptidases.[6] The phosphonate (B1237965) group in its structure chelates the active site zinc ion, which is crucial for the catalytic activity of these enzymes, thereby blocking substrate access and preventing catalysis.[1] It is a reversible and competitive inhibitor.[6][7]

Inhibitory Activity

Phosphoramidon exhibits potent inhibitory activity against a range of metalloproteases, with varying degrees of selectivity. This profile makes it a critical tool for dissecting the roles of these enzymes in physiological and pathological processes.

Target EnzymeIC₅₀ / KᵢSource(s)
Neprilysin (NEP) IC₅₀: 0.034 µM; Kᵢ: 2-3 nM[3][6][7][8][9][10][11][12]
Neprilysin-2 (NEP2) Kᵢ: ~2 nM[3][7]
Endothelin-Converting Enzyme (ECE) IC₅₀: 0.68 µM - 3.5 µM[7][8][10][11][12][13]
Angiotensin-Converting Enzyme (ACE) IC₅₀: 78 µM[8][9][10][11][12]
Thermolysin Kᵢ: 28 nM; IC₅₀: 0.4 µg/mL[1][6][11]
Pseudolysin Kᵢ: 250 nM[6]

Key Signaling Pathways

Phosphoramidon's primary utility in research stems from its potent inhibition of Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE), key regulators of important signaling pathways.

cluster_nep Neprilysin (NEP) Pathway Natriuretic Peptides Natriuretic Peptides NEP NEP Natriuretic Peptides->NEP Bradykinin Bradykinin Bradykinin->NEP Substance P Substance P Substance P->NEP Amyloid-beta Amyloid-beta Amyloid-beta->NEP Inactive Fragments Inactive Fragments NEP->Inactive Fragments Degradation Phosphoramidon_NEP->NEP Inhibition

Caption: Inhibition of Neprilysin (NEP) by Phosphoramidon.

cluster_ece Endothelin-Converting Enzyme (ECE) Pathway Big Endothelin-1 Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Conversion Endothelin-1 (ET-1) Endothelin-1 (ET-1) ECE->Endothelin-1 (ET-1) Vasoconstriction Vasoconstriction Endothelin-1 (ET-1)->Vasoconstriction Cell Proliferation Cell Proliferation Endothelin-1 (ET-1)->Cell Proliferation Phosphoramidon_ECE->ECE Inhibition

Caption: Inhibition of Endothelin-Converting Enzyme (ECE) by Phosphoramidon.

Experimental Protocols

Accurate determination of phosphoramidon's inhibitory activity is crucial for experimental design and data interpretation. The following are generalized protocols for assessing IC₅₀ values for NEP and ACE.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.

  • Reagent Preparation :

    • Prepare a stock solution of Phosphoramidon in high-quality DMSO.[1]

    • Prepare serial dilutions of the phosphoramidon stock solution to create a range of concentrations for testing.

    • Reconstitute recombinant human Neprilysin (NEP) in an appropriate assay buffer.

    • Prepare a solution of a suitable fluorogenic NEP substrate.

  • Assay Procedure :

    • In a 96-well plate, add the NEP enzyme to each well.

    • Add the various concentrations of phosphoramidon to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[9]

    • Initiate the enzymatic reaction by adding the NEP substrate to all wells.[9]

    • Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.[9]

  • Data Analysis :

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This assay measures ACE activity through the cleavage of a specific fluorogenic substrate.

  • Reagent Preparation :

    • Prepare a stock solution of Phosphoramidon in DMSO.

    • Create a dilution series of the phosphoramidon stock solution.

    • Prepare a solution of ACE in an appropriate assay buffer.

    • Prepare a solution of a suitable fluorogenic ACE substrate.

  • Assay Procedure :

    • Dispense the ACE solution into the wells of a 96-well plate.

    • Add the diluted phosphoramidon solutions to the respective wells. Include appropriate controls.

    • Pre-incubate the enzyme and inhibitor at 37°C for a specified time.

    • Initiate the reaction by adding the ACE substrate.

    • Monitor the increase in fluorescence over time at 37°C.

  • Data Analysis :

    • Determine the reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the phosphoramidon concentration.

    • Calculate the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model.

cluster_workflow IC50 Determination Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Enzyme and Inhibitor into Plate A->B C Pre-incubate (e.g., 37°C, 15 min) B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement (Fluorescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: General workflow for IC₅₀ determination.

Conclusion

This compound salt remains an indispensable tool in the study of metalloprotease function. Its well-characterized physical and chemical properties, coupled with its potent and selective inhibitory profile, provide researchers with a reliable means to investigate the roles of enzymes like neprilysin and ECE in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of phosphoramidon in a laboratory setting.

References

Phosphoramidon: A Technical Guide to its Primary Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon (B1677721), a metalloprotease inhibitor derived from Streptomyces tanashiensis, serves as a critical tool in biochemical research and as a foundational compound in drug discovery.[1] This document provides an in-depth technical overview of the primary enzymatic targets of phosphoramidon. It details quantitative inhibition data, provides comprehensive experimental methodologies for assessing inhibitory activity, and illustrates the key signaling pathways modulated by this inhibitor. This guide is intended to be a comprehensive resource for professionals in pharmacology, biochemistry, and drug development, facilitating a deeper understanding of phosphoramidon's mechanism of action and its applications in research.

Primary Enzymatic Targets of Phosphoramidon

Phosphoramidon exhibits potent inhibitory activity against a select group of zinc-dependent metalloproteases.[2] Its mechanism of action is primarily as a competitive inhibitor, where its phosphonate (B1237965) group mimics the transition state of peptide hydrolysis, allowing it to bind with high affinity to the enzyme's active site and chelate the essential zinc ion.[2][3] This reversible inhibition blocks the access of natural substrates to the active site.[2]

The primary and most extensively characterized enzymatic targets of phosphoramidon are:

  • Neprilysin (NEP) : Also known as neutral endopeptidase (NEP), enkephalinase, or CD10, this membrane-bound enzyme is responsible for the degradation of a wide range of signaling peptides.[4][5]

  • Endothelin-Converting Enzyme (ECE) : A key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (B181129).[4][6]

  • Thermolysin : A thermostable neutral metalloproteinase from the bacterium Bacillus thermoproteolyticus, often used as a model enzyme for studying metalloprotease inhibitors.[1][4]

While the above are its principal targets, phosphoramidon has also been shown to weakly inhibit Angiotensin-Converting Enzyme (ACE) .[4][7] There is no strong evidence to suggest that phosphoramidon is a significant inhibitor of matrix metalloproteinases (MMPs).

Quantitative Inhibition Data

The inhibitory potency of phosphoramidon is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following tables summarize the reported values for phosphoramidon against its primary targets.

Enzyme TargetCommon AbbreviationPhosphoramidon IC50Phosphoramidon KiSpecies/Source
NeprilysinNEP / Neprilysin34 nM3 nMHuman, Rabbit, Porcine Lung
Endothelin-Converting Enzyme-1ECE-11.2 µM - 3.5 µM-Human, Rabbit, Porcine Lung
Thermolysin-33 nM (0.4 µg/mL)28 nMBacillus thermoproteolyticus
Angiotensin-Converting EnzymeACE78 µM-Rabbit, Porcine Lung
Pseudolysin--250 nM-

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH. For ECE-1, higher potency has been observed at a more acidic pH.[4]

Signaling Pathways and Logical Relationships

The inhibition of NEP and ECE by phosphoramidon has significant implications for various physiological signaling pathways.

Neprilysin (NEP) Signaling Pathway

Neprilysin is a key regulator of several signaling peptides. By inhibiting NEP, phosphoramidon prevents the degradation of these peptides, leading to their accumulation and enhanced downstream signaling.

NEP_Pathway cluster_nep Neprilysin (NEP) Activity cluster_inhibition Inhibition by Phosphoramidon cluster_outcome Physiological Outcome NEP Neprilysin (NEP) Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Substrates Signaling Peptides (e.g., Natriuretic Peptides, Bradykinin, Substance P, Enkephalins) Substrates->NEP Cleavage Phosphoramidon Phosphoramidon Phosphoramidon->NEP Inhibition Increased_Peptides Increased Signaling Peptide Levels Physiological_Effects Enhanced Physiological Effects (e.g., Vasodilation, Natriuresis) Increased_Peptides->Physiological_Effects

Inhibition of Neprilysin Signaling by Phosphoramidon.
Endothelin-Converting Enzyme (ECE) Signaling Pathway

ECE is a critical enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1). Phosphoramidon's inhibition of ECE blocks this pathway, reducing the production of active ET-1.

ECE_Pathway Preproendothelin Preproendothelin Big_ET1 Big Endothelin-1 (Inactive) Preproendothelin->Big_ET1 Cleavage by ET1 Endothelin-1 (Active) Big_ET1->ET1 Conversion by ET_Receptors Endothelin Receptors (ETA / ETB) ET1->ET_Receptors Activation ECE Endothelin-Converting Enzyme (ECE) Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition Furin Furin-like Proteases Downstream Downstream Signaling (e.g., Vasoconstriction, Cell Proliferation) ET_Receptors->Downstream

Inhibition of the Endothelin-1 Biosynthesis Pathway.

Experimental Protocols

The determination of phosphoramidon's inhibitory activity involves various biochemical assays. Below are detailed methodologies for key experiments.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.

NEP_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - NEP Enzyme Solution - Phosphoramidon Dilutions - Fluorogenic Substrate Start->Prep_Reagents Dispense Dispense NEP and Phosphoramidon Dilutions into 96-well Plate Prep_Reagents->Dispense Preincubation Pre-incubate at 37°C Dispense->Preincubation Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Preincubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (e.g., Ex/Em = 328/393 nm) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. log[Phosphoramidon] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 End End Determine_IC50->End

Workflow for NEP Inhibition Assay.

Protocol:

  • Reagent Preparation :

    • Prepare a stock solution of phosphoramidon in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of phosphoramidon in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2) to create a range of inhibitor concentrations.

    • Prepare a working solution of recombinant human NEP in the assay buffer.

    • Prepare a working solution of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

  • Assay Procedure :

    • To the wells of a 96-well black microplate, add the NEP enzyme solution.

    • Add the different concentrations of phosphoramidon to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the NEP substrate to each well.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at 37°C for 30-60 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (initial velocity) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the phosphoramidon concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Radiometric)

This assay measures the conversion of radiolabeled big endothelin-1 to endothelin-1.

Protocol:

  • Reagent Preparation :

    • Prepare a working solution of the ECE source (e.g., cultured endothelial cell membranes).

    • Prepare a series of phosphoramidon dilutions in the assay buffer.

    • Prepare a solution of [¹²⁵I]big ET-1 substrate.

    • Prepare an ET-1 specific antibody solution in a buffer that will shift the pH to alkaline upon addition.

    • Prepare a slurry of Protein A Scintillation Proximity Assay (SPA) beads.

  • Assay Procedure :

    • In appropriate reaction tubes, incubate the ECE preparation with [¹²⁵I]big ET-1 in the presence of varying concentrations of phosphoramidon at 37°C.

    • Terminate the reaction by adding the alkaline buffer containing the ET-1 specific antibody.

    • Allow the antibody to bind to the produced [¹²⁵I]ET-1.

    • Add the Protein A SPA beads and incubate to allow the antibody-antigen complex to bind to the beads.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Plot the measured signal (counts per minute) against the phosphoramidon concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Thermolysin Inhibition Assay (Spectrophotometric)

This method determines the inhibitor constant (Ki) by measuring the effect of phosphoramidon on the initial rate of substrate hydrolysis.

Protocol:

  • Reagent Preparation :

    • Prepare a stock solution of thermolysin and phosphoramidon in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2).

    • Prepare a solution of a chromogenic substrate (e.g., furylacryloyl-glycyl-L-leucine amide).

  • Assay Procedure :

    • In a cuvette, pre-incubate thermolysin with a specific concentration of phosphoramidon for a set period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.

    • Repeat for a range of phosphoramidon concentrations.

  • Data Analysis :

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the Ki value by plotting the data using methods such as a Dixon or Lineweaver-Burk plot.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This assay measures ACE activity through the cleavage of a specific fluorogenic substrate.

Protocol:

  • Reagent Preparation :

    • Prepare a stock solution of phosphoramidon.

    • Create a series of phosphoramidon dilutions in the assay buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 50 µM ZnCl2).

    • Prepare a working solution of recombinant human ACE.

    • Prepare a working solution of a fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline).

  • Assay Procedure :

    • Add the ACE enzyme to each well of a 96-well black microplate.

    • Add the various concentrations of phosphoramidon to the wells, including a no-inhibitor control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding the ACE substrate to all wells.

    • Monitor the increase in fluorescence in a kinetic mode (e.g., excitation at 320 nm and emission at 420 nm) at 37°C for 30-60 minutes.

  • Data Analysis :

    • Determine the reaction rates for each concentration of the inhibitor.

    • Generate a dose-response curve by plotting the reaction rate against the logarithm of the inhibitor concentration to calculate the IC50 value.

References

The Biological Significance of Neprilysin Inhibition by Phosphoramidon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neprilysin (NEP), a zinc-dependent metalloprotease, is a key regulator of numerous signaling peptides. Its inhibition has profound biological implications, offering therapeutic potential across a spectrum of diseases. Phosphoramidon (B1677721), a microbial metabolite, is a potent and well-characterized inhibitor of neprilysin. This technical guide provides an in-depth exploration of the biological significance of inhibiting neprilysin with Phosphoramidon, detailing its mechanism of action, impact on critical signaling pathways, and its applications in cardiovascular, neurological, and oncological research. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to Neprilysin and Phosphoramidon

Neprilysin (NEP), also known as neutral endopeptidase (NEP), CD10, or common acute lymphoblastic leukemia antigen (CALLA), is a ubiquitous type II transmembrane metalloprotease.[1] It plays a crucial role in inactivating a wide array of signaling peptides by cleaving them at the amino side of hydrophobic residues.[1] Its substrates include natriuretic peptides, vasoactive peptides like bradykinin (B550075) and endothelin-1 (B181129), neuropeptides such as substance P and enkephalins, and the amyloid-beta (Aβ) peptide.[2][3] Given its broad substrate specificity, neprilysin is implicated in the regulation of blood pressure, inflammation, nociception, and neural homeostasis.[1][4]

Phosphoramidon is a naturally occurring, potent inhibitor of neprilysin.[5] Its inhibitory action stems from its ability to chelate the active site zinc ion of the enzyme, thereby preventing substrate binding and cleavage.[6] While it is a powerful tool for studying the physiological roles of neprilysin, it's important to note that Phosphoramidon also exhibits inhibitory activity against other metalloproteases, such as endothelin-converting enzyme (ECE) and, to a much lesser extent, angiotensin-converting enzyme (ACE).[5][7]

Quantitative Data: Inhibitory Profile of Phosphoramidon

The specificity and potency of an inhibitor are critical parameters in drug development and experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Phosphoramidon against neprilysin and other key metalloproteases.

Enzyme TargetInhibitorIC50 (µM)Selectivity Ratio (vs. NEP)Species/SourceReference
Neprilysin (NEP) Phosphoramidon0.034 -Human, Rabbit[5][7][8]
Endothelin-Converting Enzyme-1 (ECE-1)Phosphoramidon3.5~103-fold less potentHuman, Rabbit[5][7][9]
Angiotensin-Converting Enzyme (ACE)Phosphoramidon78~2294-fold less potentRabbit[5][7][8]
ThermolysinPhosphoramidon0.033~1-fold less potentBacillus thermoproteolyticus[9]

Table 1: Comparative inhibitory activity of Phosphoramidon against various metalloproteases. The data highlights the high potency of Phosphoramidon for neprilysin.

Biological Significance in Key Physiological and Pathological Contexts

The inhibition of neprilysin by Phosphoramidon has far-reaching consequences across multiple biological systems.

Cardiovascular System

Neprilysin plays a pivotal role in cardiovascular homeostasis by degrading natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3] These peptides exert vasodilatory, natriuretic, and diuretic effects, thereby reducing blood pressure and cardiac preload.[3][10]

By inhibiting neprilysin, Phosphoramidon increases the bioavailability of natriuretic peptides, leading to:

  • Vasodilation and Blood Pressure Reduction: The potentiation of ANP and BNP leads to smooth muscle relaxation and a decrease in systemic vascular resistance.[10][11]

  • Natriuresis and Diuresis: Increased natriuretic peptide levels promote sodium and water excretion by the kidneys, further contributing to blood pressure control.[3]

  • Cardioprotective Effects: In heart failure models, Phosphoramidon has been shown to attenuate cardiac hypertrophy and fibrosis by augmenting the beneficial effects of natriuretic peptides.[3] Studies in spontaneously hypertensive rats have demonstrated that Phosphoramidon can lower mean arterial pressure.[12]

However, the concurrent inhibition of ECE by Phosphoramidon, which is involved in the production of the potent vasoconstrictor endothelin-1, complicates the net hemodynamic effect.[13][14] The inhibition of endothelin-1 production can contribute to vasodilation.[15]

Neuroscience and Neurodegenerative Diseases

A critical function of neprilysin in the central nervous system is the degradation of amyloid-beta (Aβ) peptides.[16][17] The accumulation and aggregation of Aβ are central to the pathology of Alzheimer's disease.[2][18]

Inhibition of neprilysin by Phosphoramidon has been shown to:

  • Increase Amyloid-Beta Levels: Studies have demonstrated that intracerebral administration of Phosphoramidon can lead to an increase in Aβ levels and the formation of amyloid plaques in animal models.[2] Treatment of cell lines with Phosphoramidon also results in elevated extracellular Aβ concentrations.[19][20]

  • Implications for Alzheimer's Disease Therapy: While neprilysin inhibition is detrimental in the context of Alzheimer's disease, understanding this relationship is crucial. Therapeutic strategies for Alzheimer's are focused on enhancing neprilysin activity to promote Aβ clearance.[18][21]

Oncology

Neprilysin (CD10) is expressed in various tissues and its downregulation has been associated with the progression of several cancers, including prostate, renal, and lung cancer.[22] Neprilysin is believed to exert tumor-suppressive effects by degrading mitogenic peptides.[22] Therefore, the inhibition of neprilysin by Phosphoramidon in an oncological context is primarily a research tool to investigate the role of neprilysin-mediated peptide degradation in tumor growth and metastasis.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental procedures is essential for a comprehensive understanding.

cluster_0 Cardiovascular Regulation NP Natriuretic Peptides (ANP, BNP) NEP Neprilysin NP->NEP Degradation Receptor Natriuretic Peptide Receptor NP->Receptor Inactive_NP Inactive Fragments NEP->Inactive_NP Phosphoramidon Phosphoramidon Phosphoramidon->NEP Inhibition cGMP cGMP Receptor->cGMP Activation Vasodilation Vasodilation, Natriuresis, Diuresis cGMP->Vasodilation

Figure 1: Signaling pathway of natriuretic peptides and the inhibitory action of Phosphoramidon.

cluster_1 Amyloid-Beta Degradation Abeta Amyloid-Beta (Aβ) NEP_AD Neprilysin Abeta->NEP_AD Degradation Aggregation Aβ Aggregation & Plaque Formation Abeta->Aggregation Inactive_Abeta Inactive Fragments NEP_AD->Inactive_Abeta Phosphoramidon_AD Phosphoramidon Phosphoramidon_AD->NEP_AD Inhibition

Figure 2: Role of neprilysin in amyloid-beta degradation and the effect of Phosphoramidon.

cluster_2 Experimental Workflow: IC50 Determination Start Start Prepare_Reagents Prepare Reagents: - Neprilysin Enzyme - Phosphoramidon (serial dilutions) - Fluorogenic Substrate Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Enzyme - Add Phosphoramidon dilutions Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction: Add Fluorogenic Substrate Pre_incubation->Add_Substrate Kinetic_Measurement Kinetic Measurement: Monitor Fluorescence Increase Add_Substrate->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate Reaction Rates - Plot Dose-Response Curve Kinetic_Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Figure 3: A generalized experimental workflow for determining the IC50 of Phosphoramidon for neprilysin.

Detailed Experimental Protocols

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the inhibitory potency of Phosphoramidon on neprilysin activity.

Materials:

  • Recombinant human neprilysin

  • Phosphoramidon

  • Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Phosphoramidon in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the Phosphoramidon stock solution in Assay Buffer to generate a range of concentrations.

    • Dilute the recombinant neprilysin enzyme to the desired working concentration in Assay Buffer.

    • Dilute the fluorogenic substrate to its working concentration in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the diluted neprilysin enzyme solution.

    • Add the various concentrations of the Phosphoramidon dilutions to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow Phosphoramidon to bind to the enzyme.[23]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~328/393 nm for Mca-RPPGFSAFK(Dnp)-OH).[8]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves for each concentration.

    • Normalize the rates to the vehicle control (V₀).

    • Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the Phosphoramidon concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[23]

In Vivo Assessment of Phosphoramidon Activity

This protocol provides a general framework for evaluating the in vivo effects of Phosphoramidon, for example, on blood pressure in an animal model.

Materials:

  • Spontaneously hypertensive rats (SHRs) or other suitable animal model

  • Phosphoramidon solution for injection

  • Anesthetic (if required)

  • Blood pressure monitoring equipment (e.g., tail-cuff method or arterial catheter)

  • Vehicle control solution

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize the animals to the experimental conditions and blood pressure measurement procedures.

    • Record baseline blood pressure and heart rate for each animal.

  • Administration of Phosphoramidon:

    • Administer Phosphoramidon intravenously (i.v.) or via another appropriate route at a predetermined dose (e.g., 10 mg/kg).[13] Administer the vehicle control to a separate group of animals.

  • Post-treatment Monitoring:

    • Monitor and record blood pressure and heart rate at regular intervals post-administration (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for both the Phosphoramidon-treated and vehicle-treated groups.

    • Statistically compare the changes between the two groups to determine the effect of Phosphoramidon on blood pressure.

Conclusion

The inhibition of neprilysin by Phosphoramidon is a powerful tool for elucidating the multifaceted roles of this critical enzyme in health and disease. In the cardiovascular realm, neprilysin inhibition offers a promising therapeutic avenue for conditions like heart failure and hypertension by augmenting the beneficial effects of natriuretic peptides. Conversely, in the context of neurodegenerative disorders such as Alzheimer's disease, neprilysin inhibition exacerbates pathology by impairing the clearance of amyloid-beta peptides, highlighting the tissue-specific and substrate-dependent consequences of modulating its activity. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to design, execute, and interpret studies involving the inhibition of neprilysin with Phosphoramidon, ultimately fostering a deeper understanding of its profound biological significance.

References

Phosphoramidon's Pivotal Role in Modulating the Endothelin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide with a crucial role in a multitude of physiological and pathophysiological processes, including vascular tone regulation, cell proliferation, and inflammation. The production of ET-1 is meticulously regulated, with the final and rate-limiting step being the conversion of its inactive precursor, big endothelin-1 (big ET-1), by the endothelin-converting enzyme (ECE). Phosphoramidon (B1677721), a metalloproteinase inhibitor, has been a cornerstone in elucidating the intricacies of the endothelin signaling pathway. By inhibiting ECE, phosphoramidon effectively blocks the production of active ET-1, thereby providing a powerful tool to study the downstream consequences of ET-1 signaling. This technical guide delves into the core of phosphoramidon's function, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its application, and visual diagrams to illustrate the complex signaling cascades involved.

Introduction to the Endothelin Signaling Pathway

The endothelin system comprises three structurally similar 21-amino acid peptides (ET-1, ET-2, and ET-3), two G protein-coupled receptors (ETA and ETB), and the enzymes responsible for their synthesis.[1] The synthesis of endothelins begins with the transcription and translation of preproendothelin, which is then cleaved by furin-like proteases to form the inactive intermediate, big endothelin.[2] The final and critical step is the conversion of big ET to the biologically active ET by endothelin-converting enzymes (ECEs).[2][3]

Once formed, ET-1 exerts its effects by binding to ETA and ETB receptors on various cell types.[4] Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[4][5] ETB receptors are located on both endothelial and smooth muscle cells.[4] Endothelial ETB receptor activation mediates the release of vasodilators such as nitric oxide and prostacyclin, while smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.[4][6] The dysregulation of the endothelin system is implicated in numerous cardiovascular, renal, and inflammatory diseases.[7]

Phosphoramidon: Mechanism of Action

Phosphoramidon is a metalloproteinase inhibitor originally isolated from Streptomyces tanashiensis.[8][9] Its primary mechanism of action in the context of the endothelin pathway is the inhibition of ECE, a zinc-dependent metalloprotease.[3][7] By binding to the active site of ECE, phosphoramidon prevents the cleavage of the Trp-21-Val-22 bond in big ET-1, thereby blocking its conversion to the active ET-1 peptide.[10][11] This inhibitory action leads to a decrease in the secretion of ET-1 and a concurrent accumulation of its precursor, big ET-1.[12][13] It is important to note that phosphoramidon is not entirely specific for ECE and can also inhibit other metalloproteinases, most notably neutral endopeptidase 24.11 (NEP), which is involved in the degradation of various peptides.[7][14]

Quantitative Data on Phosphoramidon's Inhibitory Activity

The inhibitory potency of phosphoramidon against ECE and other metalloproteases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Enzyme TargetCommon AbbreviationPhosphoramidon IC50Reference
Endothelin-Converting Enzyme-1ECE-13.5 µM[9][15]
Neutral Endopeptidase 24.11NEP / Neprilysin34 nM[9]
Angiotensin-Converting EnzymeACE78 µM[9][15]
Thermolysin-0.4 µg/mL[9]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH.

In addition to in vitro enzyme inhibition, the in vivo effects of phosphoramidon have also been quantified. For instance, intravenous administration of phosphoramidon has been shown to dose-dependently inhibit the pressor response to big ET-1 in rats.[10][11] An intravenous dose of 10 mg/kg of phosphoramidon was found to completely prevent the pressor response to human big ET-1.[16] Furthermore, infusion of phosphoramidon at 20 mg/kg/h for 4 hours was shown to lower the mean arterial pressure in conscious spontaneously hypertensive rats.[10]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing phosphoramidon to investigate the endothelin signaling pathway.

In Vitro ECE Inhibition Assay

This assay determines the inhibitory potency of phosphoramidon on ECE activity.

Materials:

  • Recombinant human ECE-1

  • Big endothelin-1 (substrate)

  • Phosphoramidon

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC system for product detection

Procedure:

  • Prepare a series of dilutions of phosphoramidon in the assay buffer.

  • In a microplate, add the recombinant ECE-1 to each well.

  • Add the different concentrations of phosphoramidon to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding big ET-1 to each well.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • Analyze the samples by reverse-phase HPLC to separate and quantify the amount of ET-1 produced.

  • Calculate the percentage of inhibition for each phosphoramidon concentration and determine the IC50 value.[7]

Assessment of Big ET-1 Conversion in Cultured Cells

This experiment evaluates the effect of phosphoramidon on the conversion of endogenous or exogenous big ET-1 to ET-1 in a cellular context.

Materials:

  • Cultured endothelial cells (e.g., porcine aortic endothelial cells)

  • Cell culture medium

  • Big endothelin-1 (optional, for exogenous application)

  • Phosphoramidon

  • Enzyme-linked immunosorbent assay (ELISA) kits for ET-1 and big ET-1

Procedure:

  • Plate the endothelial cells in multi-well plates and grow to confluence.

  • Replace the culture medium with fresh medium containing various concentrations of phosphoramidon.

  • For experiments with exogenous big ET-1, add a known concentration of big ET-1 to the medium.

  • Incubate the cells for a defined period (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentrations of ET-1 and big ET-1 in the supernatant using specific ELISA kits.

  • Analyze the data to determine the effect of phosphoramidon on the ratio of ET-1 to big ET-1.[13][17]

In Vivo Pressor Response to Big ET-1 in Anesthetized Rats

This in vivo experiment assesses the ability of phosphoramidon to block the physiological effects of big ET-1 conversion.

Materials:

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Big endothelin-1

  • Phosphoramidon

  • Saline solution

  • Blood pressure monitoring equipment

Procedure:

  • Anesthetize the rat and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

  • Allow the animal's blood pressure to stabilize.

  • Administer a bolus intravenous injection of big ET-1 and record the pressor response (increase in blood pressure).

  • Administer a dose of phosphoramidon intravenously.

  • After a suitable interval (e.g., 15-30 minutes), administer the same dose of big ET-1 again and record the pressor response.

  • Compare the pressor responses to big ET-1 before and after phosphoramidon administration to determine the extent of inhibition.[10][11][16]

Visualizing the Pathway and Experimental Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the endothelin signaling pathway and the mechanism of phosphoramidon's action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start_vitro Start: In Vitro ECE Inhibition Assay Prepare_reagents Prepare Reagents (ECE, Big ET-1, Phosphoramidon) Start_vitro->Prepare_reagents Incubate Incubate ECE with Phosphoramidon Prepare_reagents->Incubate Add_substrate Add Big ET-1 Incubate->Add_substrate Stop_reaction Stop Reaction Add_substrate->Stop_reaction HPLC HPLC Analysis Stop_reaction->HPLC IC50 Determine IC50 HPLC->IC50 Start_vivo Start: In Vivo Pressor Response Anesthetize Anesthetize Rat Start_vivo->Anesthetize Baseline_BP Record Baseline Blood Pressure Anesthetize->Baseline_BP Inject_BigET1_pre Inject Big ET-1 Baseline_BP->Inject_BigET1_pre Record_BP1 Record Pressor Response Inject_BigET1_pre->Record_BP1 Inject_Phosphoramidon Inject Phosphoramidon Record_BP1->Inject_Phosphoramidon Inject_BigET1_post Inject Big ET-1 Inject_Phosphoramidon->Inject_BigET1_post Record_BP2 Record Pressor Response Inject_BigET1_post->Record_BP2 Compare Compare Responses Record_BP2->Compare

References

Phosphoramidon Sodium: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721) sodium is a potent, naturally occurring metalloprotease inhibitor isolated from the fermentation broth of Streptomyces tanashiensis.[1][2] It is widely recognized for its inhibitory activity against a range of zinc-containing enzymes, most notably neprilysin (NEP) and endothelin-converting enzyme (ECE).[3][4][5] This technical guide provides a comprehensive overview of the chemical structure and synthesis of phosphoramidon sodium, intended to serve as a valuable resource for researchers and professionals in drug development and the life sciences.

Chemical Structure

This compound is the disodium (B8443419) salt of N-(α-L-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan.[3] Its structure features a dipeptide moiety (L-leucyl-L-tryptophan) linked to an L-rhamnose sugar via a phosphoramidate (B1195095) bond. This unique structural arrangement is crucial for its potent inhibitory activity.

PropertyValue
Chemical Formula C₂₃H₃₂N₃Na₂O₁₀P[3][6]
Molecular Weight 587.47 g/mol [3]
CAS Number 119942-99-3[3]
IUPAC Name Disodium; (2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate[7]
Synonyms N-(α-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium salt, Phosphoramidon disodium salt[3]
Solubility Soluble in water, DMSO, and methanol.[6]
Storage Store at -20°C.[6]

Synthesis of this compound

The synthesis of phosphoramidon can be broadly categorized into two main approaches: microbial fermentation and total chemical synthesis.

Microbial Fermentation

The primary and commercial source of phosphoramidon is through fermentation of the bacterium Streptomyces tanashiensis.[1] This process leverages the natural biosynthetic pathway of the microorganism to produce the compound. While specific industrial protocols are often proprietary, the general steps involve:

  • Inoculum Preparation : A pure culture of Streptomyces tanashiensis is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.

  • Fermentation : The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The composition of the medium is critical for high yields and typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize phosphoramidon production.

  • Extraction and Purification : After fermentation, the phosphoramidon is extracted from the fermentation broth. This often involves separation of the biomass, followed by techniques such as solvent extraction, ion-exchange chromatography, and crystallization to isolate and purify the final product.

Chemical Synthesis

While microbial fermentation is the primary production method, total chemical synthesis of phosphoramidon has been achieved and offers a route to produce analogs and derivatives for structure-activity relationship studies. A common strategy involves the use of H-phosphonate chemistry. The general workflow for such a synthesis is as follows:

G A Protected L-Rhamnose D Coupling A->D B Protected L-Leucyl-L-Tryptophan Dipeptide B->D C H-Phosphonate Reagent C->D E Oxidation D->E F Deprotection E->F G Purification F->G H This compound G->H

Caption: General workflow for the chemical synthesis of phosphoramidon.

A key step in this process is the coupling of a protected rhamnose derivative with a protected leucyl-tryptophan dipeptide using an H-phosphonate reagent. This is followed by an oxidation step to form the stable phosphoramidate linkage. The final steps involve the removal of protecting groups and purification of the target molecule.

Quantitative Data: Inhibitory Activity

Phosphoramidon is a potent inhibitor of several metalloproteases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against key enzymes.

Enzyme TargetInhibitor Constant (Ki)IC50Species/Source
Neprilysin (NEP)2 nM[5]34 nM[3][4]Human, Rabbit
Endothelin-Converting Enzyme (ECE)-0.68 µM - 3.5 µM[3][5]Human, Rabbit
Thermolysin-0.4 µg/mL[4]Bacillus thermoproteolyticus
Angiotensin-Converting Enzyme (ACE)-78 µM[3][4]Rabbit

Signaling Pathway Inhibition

Phosphoramidon's therapeutic potential and its utility as a research tool stem from its ability to inhibit key enzymes in critical signaling pathways. A primary example is the endothelin pathway, where phosphoramidon blocks the conversion of Big endothelin-1 (B181129) to the potent vasoconstrictor endothelin-1.

G cluster_0 Endothelin Synthesis cluster_1 Signaling Cascade Prepro_ET1 Prepro-endothelin-1 Big_ET1 Big endothelin-1 Prepro_ET1->Big_ET1 Furin-like proteases ET1 Endothelin-1 Big_ET1->ET1 ECE ET_Receptor Endothelin Receptor (ET-A / ET-B) ET1->ET_Receptor PLC Phospholipase C ET_Receptor->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca_PKC->Physiological_Effects Phosphoramidon Phosphoramidon Phosphoramidon->Big_ET1 Inhibits

Caption: Inhibition of the endothelin signaling pathway by phosphoramidon.

Experimental Protocols

Neprilysin (NEP) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of NEP activity by quantifying the cleavage of a specific fluorogenic substrate.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM NaCl)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of phosphoramidon in the assay buffer.

  • Perform serial dilutions of the phosphoramidon stock solution to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of NEP enzyme to each well.

  • Add the various concentrations of phosphoramidon to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic NEP substrate to each well.

  • Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the phosphoramidon concentration.

Endothelin-Converting Enzyme (ECE) Inhibition Assay

Principle: This assay measures the conversion of a fluorogenic ECE substrate to a fluorescent product. The inhibition of this reaction by phosphoramidon is quantified.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE substrate

  • This compound

  • Assay buffer (e.g., 50 mM MES, pH 6.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of phosphoramidon in the assay buffer.

  • Create a dilution series of phosphoramidon in the assay buffer.

  • To each well of a 96-well plate, add the ECE-1 enzyme.

  • Add the diluted phosphoramidon solutions to the wells. Include a control without inhibitor.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Start the reaction by adding the fluorogenic ECE substrate to all wells.

  • Monitor the increase in fluorescence intensity over time with a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Determine the initial reaction velocities and calculate the IC50 value from the dose-response curve.

Conclusion

This compound remains a cornerstone for research in metalloprotease inhibition. Its well-defined chemical structure and potent, specific inhibitory profile against key enzymes like NEP and ECE make it an invaluable tool in drug discovery and for elucidating complex physiological pathways. This guide provides a foundational understanding of its chemical properties, synthesis, and experimental application for the scientific community.

References

A Technical Guide to Phosphoramidon: Properties, Mechanism, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phosphoramidon (B1677721), a potent metalloprotease inhibitor. The document details its chemical properties, mechanism of action, and established experimental protocols for its use in research settings.

Core Properties of Phosphoramidon Disodium (B8443419) Salt

Phosphoramidon is a chemical compound originally isolated from Streptomyces tanashiensis.[1] It is widely utilized as a biochemical tool due to its inhibitory effects on various enzymes.[1] The quantitative data for the commonly used disodium salt form are summarized below.

PropertyValueReferences
CAS Number 119942-99-3[2][3]
164204-38-0[4][5]
Molecular Weight 587.47 g/mol [5]
Chemical Formula C₂₃H₃₂N₃Na₂O₁₀P[5]

Note: Variations in reported CAS numbers and molecular weights may exist depending on the specific salt form and degree of hydration.

Mechanism of Action and Signaling Pathway

Phosphoramidon is a competitive inhibitor of several zinc metalloproteases.[4] Its primary targets include Neutral Endopeptidase (NEP, also known as Neprilysin or CD10), Endothelin-Converting Enzyme (ECE), and thermolysin.[1][6][7] By blocking these enzymes, Phosphoramidon interferes with key biological pathways.

One of the most well-characterized roles of Phosphoramidon is its inhibition of the endothelin signaling pathway.[7] ECE is responsible for the proteolytic cleavage of Big Endothelin-1 (B181129) (Big ET-1), an inactive precursor, to produce Endothelin-1 (ET-1), a potent vasoconstrictor.[6][8][9] Phosphoramidon's inhibition of ECE blocks this conversion, thereby reducing the levels of active ET-1.[8][10] This mechanism underlies many of its observed physiological effects.

Additionally, Phosphoramidon's inhibition of NEP, an enzyme responsible for degrading a number of bioactive peptides, has significant implications in neuroscience research.[2] Notably, it blocks the degradation of amyloid-beta (Aβ) peptides, leading to their accumulation.[5] This effect is utilized in animal models to study aspects of Alzheimer's disease.[10]

Phosphoramidon_ECE_Pathway cluster_precursor Inactive Precursor cluster_enzyme Enzyme cluster_product Active Peptide cluster_inhibitor Inhibitor Big_ET1 Big Endothelin-1 ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE Cleavage by ET1 Endothelin-1 (ET-1) (Vasoconstrictor) ECE->ET1 Produces Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibits

Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by Phosphoramidon.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of Phosphoramidon against its key enzyme targets.

Protocol 1: In Vitro Neprilysin (NEP) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory effect of Phosphoramidon on NEP activity using a fluorogenic substrate.[11][12]

Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by NEP, releasing a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor like Phosphoramidon will decrease this rate.

Materials:

  • Recombinant human NEP

  • Phosphoramidon disodium salt

  • Fluorogenic NEP substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Phosphoramidon (e.g., 10 mM in water or DMSO).

    • Create a serial dilution series of Phosphoramidon to cover a range of concentrations (e.g., from 1 nM to 100 µM).

    • Dilute the recombinant NEP enzyme and the fluorogenic substrate to their desired working concentrations in the assay buffer.[11]

  • Assay Setup:

    • Add a small volume of each Phosphoramidon dilution to the wells of the 96-well plate.

    • Include appropriate controls: a vehicle control (the solvent used for Phosphoramidon) and a no-enzyme control.

    • Add the diluted NEP solution to all wells except for the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes. This allows Phosphoramidon to bind to the enzyme before the reaction is initiated.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence in a kinetic mode using a microplate reader (e.g., excitation at 330 nm, emission at 430 nm) at 37°C for 60-120 minutes.[12]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Phosphoramidon concentration to determine the IC₅₀ value by fitting the data to a dose-response curve.[11]

Protocol 2: In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol describes a method to assess Phosphoramidon's inhibition of ECE activity.

Principle: This assay measures the conversion of radiolabeled Big ET-1 to ET-1 by an ECE preparation. The amount of ET-1 produced is quantified, and the reduction in its formation in the presence of Phosphoramidon indicates inhibitory activity.

Materials:

  • ECE-containing preparation (e.g., from porcine lung membrane)[9]

  • Radiolabeled substrate (e.g., [¹²⁵I]Big ET-1)

  • Phosphoramidon

  • ET-1 specific antibody

  • Protein A Scintillation Proximity Assay (SPA) beads

  • Assay Buffer

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In appropriate tubes, incubate the ECE preparation with the radiolabeled Big ET-1 substrate.

    • Include varying concentrations of Phosphoramidon in the incubation mixtures to test for inhibition.

  • Enzymatic Reaction:

    • Incubate the reaction mixtures at 37°C for a defined period to allow for the conversion of Big ET-1 to ET-1.[7]

  • Reaction Termination and Immunodetection:

    • Terminate the reaction by adding a buffer that shifts the pH to alkaline.

    • Add the ET-1 specific antibody to the tubes to bind the newly produced radiolabeled ET-1.

  • Quantification:

    • Add the Protein A SPA beads. These beads will bind to the antibody-antigen complex.

    • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of ET-1 produced.[7]

  • Data Analysis:

    • Determine the amount of ET-1 produced at each concentration of the inhibitor.

    • Plot the signal against the Phosphoramidon concentration to calculate the IC₅₀ value.[7]

Experimental_Workflow_NEP_Inhibition prep 1. Reagent Preparation (Phosphoramidon dilutions, NEP, Substrate) setup 2. Assay Setup (Add reagents to 96-well plate) prep->setup preinc 3. Pre-incubation (15-30 min at 37°C) setup->preinc init 4. Reaction Initiation (Add fluorogenic substrate) preinc->init measure 5. Kinetic Measurement (Monitor fluorescence over time) init->measure analyze 6. Data Analysis (Calculate rates and IC50) measure->analyze

Workflow for an in vitro NEP inhibition assay using Phosphoramidon.

References

A Technical Guide to the Solubility and Stability of Phosphoramidon Sodium in Research Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Phosphoramidon sodium salt, a widely used metalloprotease inhibitor. Understanding these characteristics is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document details the physicochemical properties of Phosphoramidon, provides protocols for its handling and analysis, and discusses its mechanism of action in relevant signaling pathways.

Executive Summary

Phosphoramidon is a potent inhibitor of several zinc-dependent metalloendopeptidases, most notably Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE). Its utility as a research tool is contingent upon its proper handling and storage to prevent degradation and ensure accurate concentrations in experimental setups. The disodium (B8443419) salt of Phosphoramidon is generally soluble in aqueous solutions and some organic solvents. However, its stability is significantly influenced by pH, temperature, and the composition of the buffer. The primary degradation pathway is the hydrolysis of the phosphoramidate (B1195095) (P-N) bond, a reaction that is accelerated under acidic conditions. This guide provides quantitative data on solubility and stability, detailed experimental protocols, and visual diagrams of relevant biological pathways to aid researchers in the effective use of this inhibitor.

Solubility of this compound Salt

Phosphoramidon disodium salt exhibits good solubility in polar solvents, which is essential for its application in biological assays. The solubility can be affected by the choice of solvent and the presence of other solutes in research buffers.

Data Presentation: Solubility in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water58.75[1][2]100[1][2][3]The disodium salt is readily soluble in water.[1]
Dimethyl Sulfoxide (DMSO)100[4]~170[5]Use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[4]
MethanolSoluble[6]Data not specified-
EthanolLess Soluble[6]Data not specified-
Ethyl AcetateLess Soluble[6]Data not specified-
Benzene, Hexane, ChloroformInsoluble[6]Insoluble-

While highly soluble in water, achieving high concentrations in certain buffers may lead to precipitation.[7] If precipitation is observed, gentle warming to 37°C or sonication may help to redissolve the compound.[7]

Stability of this compound Salt

The stability of Phosphoramidon is a critical factor for its experimental use. Degradation can lead to a loss of inhibitory activity and inaccurate results. The primary mechanism of degradation is the hydrolysis of the phosphoramidate bond, which is sensitive to both pH and temperature.

Data Presentation: Storage and Stability Recommendations

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder)-20°C[2][3][6]At least 12 months[7]Store in a desiccated, tightly sealed container.[7]
Aqueous Stock Solution (e.g., 1 mg/mL)-20°C[6][7]Up to 1 month[6][7]Aliquot to avoid repeated freeze-thaw cycles.[7]
DMSO Stock Solution-20°CUp to 1 month[7]Aliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution-80°CUp to 6 months[7]Recommended for longer-term storage of solutions.

Key Factors Influencing Stability in Solution:

  • pH: The phosphoramidate bond is susceptible to acid-catalyzed hydrolysis. Therefore, Phosphoramidon is less stable in acidic conditions and more stable at neutral to alkaline pH.[7] The inhibitory potency against some of its targets, like ECE-1, is also highly pH-dependent.[2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[7] For long-duration experiments, it is advisable to prepare fresh dilutions and keep working solutions on ice.[7]

  • Buffer Composition:

    • Chelating Agents: As Phosphoramidon's targets are zinc-dependent metalloproteases, the presence of strong chelating agents like EDTA in the assay buffer can interfere with the enzyme's activity.[7]

    • Buffer Species: While specific studies on buffer catalysis for Phosphoramidon are not widely published, it is a known phenomenon for other compounds with hydrolyzable groups. The choice of buffer should be considered, with commonly used buffers in relevant assays being Tris-HCl and HEPES.[1]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are paramount for consistent experimental outcomes.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Acclimatization: Allow the vial of solid Phosphoramidon disodium salt (M.Wt: 587.47) to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For 1 mL of a 10 mM solution, 5.87 mg is required.

  • Dissolution: Dissolve the weighed solid in high-purity, nuclease-free water. Vortex briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

In Vitro Neprilysin (NEP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Phosphoramidon on NEP activity using a fluorogenic substrate.

Materials:

  • Recombinant human NEP

  • Phosphoramidon disodium salt

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM NaCl, 5 µM ZnCl2)[6]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of Phosphoramidon (e.g., 10 mM in water or DMSO). Create a serial dilution series in the assay buffer to cover a range of concentrations (e.g., 1 nM to 100 µM). Dilute the recombinant NEP and the fluorogenic substrate in the assay buffer to their respective working concentrations.

  • Assay Setup: To the wells of the 96-well plate, add a small volume of each Phosphoramidon dilution. Include a vehicle control (water or DMSO) and a no-enzyme control.

  • Enzyme Addition: Add the diluted NEP solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Immediately begin monitoring the fluorescence signal over time using a plate reader set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/393 nm).[6]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the Phosphoramidon concentration to determine the IC50 value.

Stability Assessment by HPLC (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to quantify the amount of intact Phosphoramidon over time under different conditions.

Principle: This method separates the intact Phosphoramidon from its degradation products. The decrease in the peak area of the intact compound over time reflects its degradation rate.

Suggested HPLC Parameters (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer like phosphate (B84403) or formate. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where Phosphoramidon has significant absorbance (e.g., 221 nm, 282 nm).[6]

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Prepare solutions of Phosphoramidon at a known concentration (e.g., 0.1 mg/mL) in the buffers of interest (e.g., PBS pH 5.4, Tris-HCl pH 7.4, Borate buffer pH 9.0).

  • Incubation: Incubate the prepared solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Analysis: Inject the aliquots into the HPLC system.

  • Data Analysis: Record the peak area of the intact Phosphoramidon at each time point. Plot the percentage of remaining Phosphoramidon against time to determine the degradation kinetics and half-life under each condition.

Mandatory Visualizations

Signaling Pathways

Phosphoramidon's primary mechanism of action involves the inhibition of key metalloproteases that regulate potent signaling peptides.

NEP_ECE_Pathway cluster_NEP Neprilysin (NEP) Pathway cluster_ECE Endothelin-Converting Enzyme (ECE) Pathway BioactivePeptides Bioactive Peptides (e.g., Amyloid Beta, Enkephalins) NEP Neprilysin (NEP) BioactivePeptides->NEP Degradation InactiveFragments Inactive Fragments NEP->InactiveFragments Phosphoramidon1 Phosphoramidon Phosphoramidon1->NEP Inhibition BigET1 Big Endothelin-1 (Inactive) ECE ECE BigET1->ECE Conversion ET1 Endothelin-1 (Active) ECE->ET1 ET_Receptors Endothelin Receptors ET1->ET_Receptors Vasoconstriction Vasoconstriction, Cell Proliferation ET_Receptors->Vasoconstriction Phosphoramidon2 Phosphoramidon Phosphoramidon2->ECE Inhibition

Caption: Inhibition of NEP and ECE pathways by Phosphoramidon.

Experimental Workflow

A logical workflow is essential for planning and executing experiments involving Phosphoramidon.

Experimental_Workflow A 1. Objective Definition (e.g., Determine IC50 of Phosphoramidon) B 2. Reagent Preparation A->B C Prepare Phosphoramidon Stock (e.g., 10 mM in H2O) B->C D Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) B->D E Prepare Enzyme & Substrate B->E F 3. Assay Execution C->F D->F E->F G Create Serial Dilutions of Phosphoramidon F->G H Pre-incubate Enzyme with Inhibitor (37°C, 15 min) G->H I Initiate Reaction with Substrate H->I J 4. Data Acquisition & Analysis I->J K Measure Signal (e.g., Fluorescence) Kinetically J->K L Calculate Reaction Rates K->L M Plot Dose-Response Curve & Determine IC50 L->M

Caption: Workflow for an in vitro enzyme inhibition assay.

Logical Relationship

Understanding the factors that can lead to suboptimal results is key to troubleshooting experiments.

Troubleshooting_Logic cluster_causes Potential Causes cluster_reasons Specific Reasons Problem Low or No Inhibition Observed Degradation Inhibitor Degradation Problem->Degradation Concentration Incorrect Concentration Problem->Concentration AssayConditions Suboptimal Assay Conditions Problem->AssayConditions Solubility Poor Solubility in Buffer Problem->Solubility Storage Improper Storage (Temp, Freeze-Thaw) Degradation->Storage pH Incorrect Buffer pH (Acidic) Degradation->pH Age Aged Stock Solution Degradation->Age Pipetting Pipetting Error Concentration->Pipetting Calculation Calculation Error Concentration->Calculation AssayConditions->pH BufferComp Interfering Buffer Components (e.g., EDTA) AssayConditions->BufferComp Solubility->BufferComp Precipitation Precipitation at High Conc. Solubility->Precipitation

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Recommended Storage Conditions for Phosphoramidon Sodium Powder

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of reagents is paramount for reproducible and reliable experimental outcomes. Phosphoramidon, a potent metalloprotease inhibitor, is a critical tool in various research areas, including studies on endothelin-converting enzymes (ECE) and neprilysin (NEP).[1][2] This guide provides a comprehensive overview of the recommended storage conditions for this compound powder, details on its stability, and relevant experimental protocols.

Recommended Storage Conditions

Proper storage of this compound salt is crucial to prevent degradation and maintain its inhibitory activity. The primary factors to consider are temperature, moisture, and light.

Data Presentation: Storage Recommendations

The following table summarizes the recommended storage conditions for this compound salt in both solid and solution forms based on available data.

FormTemperatureDurationAdditional Notes
Solid (Lyophilized) -20°CAt least 2 years[3][4]Store in a tightly sealed container to protect from moisture.[3][5][6] It is recommended to allow the vial to warm to room temperature before opening to prevent condensation.[3]
-20°C3 years[7][8]
4°C2 years[8]
Stock Solutions
In Water-20°CUp to 1 month[1][3][4][7][9]Aliquot to avoid repeated freeze-thaw cycles.[1][3][7] Use freshly prepared solutions for critical experiments.[3]
In DMSO-20°CUp to 1 month[1][7]
-80°CUp to 1 year[7]
-80°C6 months[8]
Factors Affecting Stability
  • Moisture: Phosphoramidon is susceptible to hydrolysis of the phosphoramidate (B1195095) bond.[3] Therefore, it is critical to store the solid powder in a dry environment and use anhydrous solvents for preparing stock solutions when possible.[3] The compound is described as moisture-sensitive.[6]

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation.[3] Storing at the recommended low temperatures is essential for long-term stability.

  • Light: While specific data on photodegradation is limited, it is considered good laboratory practice to protect Phosphoramidon solutions from prolonged exposure to light.[3]

  • pH: The stability of Phosphoramidon in solution can be pH-dependent. Acidic conditions, in particular, can accelerate hydrolysis.[3]

Degradation Pathway

The primary degradation pathway for Phosphoramidon is the hydrolysis of the phosphoramidate bond. This cleavage results in the formation of phosphoryl-L-leucyl-L-tryptophan.[3][4]

Signaling Pathway Inhibition

Phosphoramidon is a well-characterized inhibitor of several metalloproteases, most notably endothelin-converting enzyme (ECE) and neprilysin (NEP).[1][8][10] Its inhibitory action on ECE is crucial in modulating the endothelin signaling pathway, which is involved in vasoconstriction and cell proliferation.[10][11]

ECE_Pathway cluster_precursor Precursor Processing cluster_conversion Conversion cluster_product Active Peptide cluster_receptor Receptor Binding cluster_effect Physiological Effect Big Endothelin-1 (B181129) Big Endothelin-1 ECE Endothelin-Converting Enzyme (ECE) Big Endothelin-1->ECE Substrate Endothelin-1 Endothelin-1 ECE->Endothelin-1 Cleavage Endothelin Receptor Endothelin Receptor Endothelin-1->Endothelin Receptor Binds to Vasoconstriction Vasoconstriction Endothelin Receptor->Vasoconstriction Activates Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibits

Caption: Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by Phosphoramidon.

Experimental Protocols

Stability Study of this compound Powder

This protocol outlines a general method for assessing the stability of this compound powder under defined storage conditions.

Stability_Workflow cluster_setup 1. Study Setup cluster_sampling 2. Sampling cluster_analysis 3. Sample Analysis cluster_evaluation 4. Data Evaluation A Store aliquots of Phosphoramidon powder at different conditions (e.g., -20°C, 4°C, RT) B Withdraw samples at defined time points (e.g., 0, 1, 3, 6, 12 months) A->B C Prepare solutions from each sample B->C D Analyze by RP-HPLC to assess purity and detect degradation products C->D E Perform an enzyme inhibition assay (e.g., NEP) to determine biological activity C->E F Compare purity and activity data over time against the initial time point D->F E->F

Caption: Experimental workflow for a stability study of Phosphoramidon.

Methodology:

  • Sample Preparation and Storage: Aliquot homogenous samples of this compound powder into tightly sealed, light-protected vials. Store the vials under different temperature and humidity conditions as per the study design.

  • Time Points: Establish a schedule for sample withdrawal, for instance, at 0, 1, 3, 6, 12, and 24 months.

  • Analytical Method - Purity Assessment:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard method for assessing the purity of Phosphoramidon.[9]

    • Sample Preparation: At each time point, dissolve a weighed amount of the stored powder in a suitable solvent (e.g., water or mobile phase A) to a known concentration (e.g., 1 mg/mL).[9]

    • Chromatographic Conditions (Example): [9]

      • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 214 nm

    • Data Analysis: Calculate the purity of Phosphoramidon by determining the area of the main peak as a percentage of the total peak area. Monitor for the appearance of new peaks, which may indicate degradation products.

  • Functional Assay - Biological Activity:

    • Neprilysin (NEP) Inhibition Assay: To confirm that the stored Phosphoramidon retains its biological activity, perform an enzyme inhibition assay.[1]

    • Procedure:

      • Prepare a series of dilutions of the Phosphoramidon solution obtained from the stored sample.

      • In a 96-well plate, add a recombinant NEP enzyme to a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1][9]

      • Add the Phosphoramidon dilutions to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.[1]

      • Initiate the reaction by adding a fluorogenic substrate for NEP.

      • Monitor the increase in fluorescence over time using a microplate reader.

    • Data Analysis: Calculate the initial reaction rates and determine the IC50 value (the concentration of Phosphoramidon that causes 50% inhibition of the enzyme activity). Compare the IC50 values obtained at different time points to the initial value.

By adhering to the recommended storage conditions and employing rigorous stability testing, researchers can ensure the quality and reliability of their this compound powder for consistent and accurate experimental results.

References

Phosphoramidon Sodium: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for Phosphoramidon sodium, a widely used metalloendopeptidase inhibitor in biochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Substance Identification and Properties

This compound is the disodium (B8443419) salt of a natural product derived from Streptomyces tanashiensis. It is a competitive inhibitor of several enzymes, including thermolysin, neutral endopeptidase (neprilysin), and endothelin-converting enzyme (ECE).[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C23H32N3Na2O10P[3][4]
Molecular Weight 587.47 g/mol [3][4]
Appearance White to light yellow solid[5]
Solubility Soluble in water (as sodium salt), DMSO, and methanol (B129727) (as sodium salt).[1]
Storage Temperature -20°C[6]

Section 2: Hazard Identification and Safety Precautions

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety protocols should be strictly followed to minimize any potential risks.[6]

Table 2: Hazard and Precautionary Summary

Hazard CategoryPrecautionary Measures
Inhalation Avoid dust formation.[3][4] Ensure adequate ventilation.[3][6] If inhalation occurs, remove to fresh air and seek medical attention if symptoms arise.[4]
Skin Contact Avoid contact with skin.[3][6] Wear appropriate protective gloves and clothing.[4] In case of contact, wash off immediately with plenty of water for at least 15 minutes.[4]
Eye Contact Avoid contact with eyes.[3][6] Wear appropriate protective eyeglasses or chemical safety goggles.[4] If contact occurs, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention.[4]
Ingestion Avoid ingestion.[3][6] Do not eat, drink, or smoke when using this product.[3] If ingested, clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[4]

Section 3: Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Minimize dust formation during handling.[3][6]

  • Use in a well-ventilated area.[3][6]

  • Wash hands thoroughly before breaks and after handling.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage:

  • Store at -20°C.[6]

  • Protect from moisture as the product is moisture-sensitive.[3][4][6]

Section 4: Accidental Release Measures

In the event of a spill, follow these procedures to ensure safe cleanup.

Personal Precautions:

  • Ensure adequate ventilation.[3][4]

  • Avoid dust formation.[3][4]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4]

Cleanup Procedures:

  • Sweep up the spilled solid material.[3][4]

  • Place the swept material into a suitable, labeled container for disposal.[3][4]

  • Avoid generating dust during cleanup.[6]

  • Contaminated materials and waste should be disposed of in accordance with federal, state, and local regulations.[6]

Spill_Response_Workflow cluster_Initial_Actions Initial Response cluster_PPE Personal Protective Equipment cluster_Cleanup Spill Cleanup cluster_Final_Steps Post-Cleanup Spill_Detected Spill Detected Secure_Area Secure Area & Alert Others Spill_Detected->Secure_Area Assess_Spill Assess Spill Size & Risk Secure_Area->Assess_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Spill->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Sweep_Solid Gently Sweep Solid (Avoid Dust) Contain_Spill->Sweep_Solid Place_in_Container Place in Labeled Waste Container Sweep_Solid->Place_in_Container Decontaminate_Area Decontaminate Area Place_in_Container->Decontaminate_Area Dispose_Waste Dispose of Waste per Institutional Guidelines Decontaminate_Area->Dispose_Waste Document_Incident Document Incident Dispose_Waste->Document_Incident Inhibition_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Plate Setup cluster_Reaction 3. Enzymatic Reaction cluster_Analysis 4. Data Analysis Prep_Solutions Prepare Phosphoramidon dilutions, Enzyme, and Substrate solutions Add_Inhibitor Add Phosphoramidon dilutions and controls to plate Prep_Solutions->Add_Inhibitor Add_Enzyme Add Enzyme to wells Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (15-30 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Phosphoramidon] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

References

A Technical Guide to Research-Grade Phosphoramidon Sodium for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Potent Metalloprotease Inhibitor

Phosphoramidon (B1677721), a microbial metabolite derived from Streptomyces tanashiensis, is a widely utilized tool in biochemical research and a foundational compound in the exploration of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of research-grade Phosphoramidon sodium salt for researchers, scientists, and drug development professionals. It delves into its mechanism of action, provides quantitative data from various commercial suppliers, details experimental protocols for its use, and visualizes the key signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Metalloproteases

Phosphoramidon is a potent and specific inhibitor of several zinc-dependent metalloproteases.[3] Its primary targets include Neprilysin (NEP, also known as neutral endopeptidase or CD10) and Endothelin-Converting Enzyme (ECE).[4][5][6] It also demonstrates inhibitory activity against thermolysin and, to a lesser extent, Angiotensin-Converting Enzyme (ACE).[4][7] The inhibitory action of Phosphoramidon is competitive, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[8]

The disodium (B8443419) salt form of Phosphoramidon generally offers enhanced water solubility and stability compared to its free acid form, while exhibiting comparable biological activity at equivalent molar concentrations.[4]

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer research-grade this compound salt. The following tables summarize key quantitative data from a selection of these suppliers to facilitate comparison.

Table 1: General Product Specifications

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich Phosphoramidon disodium salt119942-99-3C₂₃H₃₂N₃Na₂O₁₀P587.47
RPI Phosphoramidon, 5 Milligrams119942-99-3C₂₃H₃₂N₃O₁₀P • 2Na587.5
MedchemExpress Phosphoramidon disodium164204-38-0C₂₃H₃₂N₃Na₂O₁₀P587.47
Cayman Chemical Phosphoramidon (sodium salt)164204-38-0C₂₃H₃₂N₃O₁₀P • 2Na589.5
SERVA (via Biophoretics) Phosphoramidon, research grade119942-99-3C₂₃H₃₂N₃O₁₀P·Na₂587.5
Peptide Institute, Inc. PhosphoramidonNot specifiedC₂₃H₃₄N₃O₁₀P (free acid)543.50

Table 2: Purity, Formulation, and Storage

SupplierPurityFormulationRecommended Storage TemperatureSolubility
Sigma-Aldrich ≥97% (HPLC)Powder-20°CH₂O: 50 mg/mL
RPI ≥ 97 % (TLC)[9]White Powder[9]-20°C[9]Soluble in water, DMSO, or Methanol[9]
MedchemExpress 98.0%[10]Solid[10]Not specifiedH₂O: 100 mg/mL, DMSO: 100 mg/mL (requires ultrasound)[10]
Cayman Chemical >98%[11]Crystalline solid[11]-20°C[11]DMF: 10 mg/ml, DMSO: 14 mg/ml, PBS (pH 7.2): 10 mg/ml[11]
SERVA (via Biophoretics) Research grade[12]Not specified[12]+2 °C to +8 °C[12]Not specified
Peptide Institute, Inc. Not specifiedNot specifiedNot specifiedNot specified

Table 3: Inhibitory Activity (IC₅₀ and Kᵢ Values)

Enzyme TargetCommon AbbreviationIC₅₀KᵢReferences
NeprilysinNEP / Neprilysin34 nM2-3 nM[4][7][11][13]
Endothelin-Converting Enzyme-1ECE-13.5 µM3.5 µM[4][7][11][13]
Angiotensin-Converting EnzymeACE78 µM-[4][7][13]
Thermolysin-0.4 µg/mL28 nM[2][4]

Note: IC₅₀ values can vary depending on specific assay conditions, such as substrate concentration and pH.[2]

Key Signaling Pathways Modulated by Phosphoramidon

Phosphoramidon's inhibitory effects on NEP and ECE have significant implications for several physiological signaling pathways.

The Endothelin Signaling Pathway

ECE is a critical enzyme in the biosynthesis of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor.[2][14] ECE cleaves the inactive precursor, Big Endothelin-1 (Big ET-1), to produce the biologically active ET-1.[15][16] By inhibiting ECE, Phosphoramidon blocks this conversion, thereby reducing the levels of active ET-1.[2][16][17] This mechanism is central to its effects on blood pressure and vascular tone.[8][17]

Endothelin_Pathway cluster_precursor Inactive Precursor cluster_enzyme Enzyme cluster_product Active Product cluster_inhibitor Inhibitor Big_ET1 Big Endothelin-1 ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 (ET-1) ECE->ET1 Cleavage Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition

Inhibition of Endothelin-1 Synthesis by Phosphoramidon.

Neprilysin (NEP) and Vasoactive Peptide Regulation

Neprilysin is responsible for the degradation of a variety of vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[5][6] By inhibiting NEP, Phosphoramidon prevents the breakdown of these peptides, leading to their increased bioavailability. This can result in vasodilation, natriuresis, and diuresis, which are beneficial in certain cardiovascular conditions.[5]

NEP_Pathway cluster_substrates Vasoactive Peptides cluster_enzyme Enzyme cluster_products Inactive Fragments cluster_inhibitor Inhibitor Natriuretic_Peptides Natriuretic Peptides NEP Neprilysin (NEP) Natriuretic_Peptides->NEP Bradykinin Bradykinin Bradykinin->NEP Substance_P Substance P Substance_P->NEP Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Degradation Phosphoramidon Phosphoramidon Phosphoramidon->NEP Inhibition

Phosphoramidon's Inhibition of Neprilysin-mediated Peptide Degradation.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the inhibitory activity of Phosphoramidon.

In Vitro Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.[18][19][20]

Materials:

  • Recombinant human NEP

  • Phosphoramidon disodium salt

  • Fluorogenic NEP substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Phosphoramidon (e.g., 10 mM in water or DMSO).

    • Create a serial dilution of Phosphoramidon to cover a range of concentrations (e.g., 1 nM to 100 µM).

    • Dilute the recombinant NEP in assay buffer to the desired working concentration.

    • Dilute the fluorogenic substrate in assay buffer to its working concentration.

  • Assay Protocol:

    • Add a small volume of each Phosphoramidon dilution to the wells of the 96-well plate. Include a vehicle control (water or DMSO) and a no-enzyme control.

    • Add the diluted NEP solution to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[20]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[19]

    • Immediately begin monitoring the fluorescence signal over time using a plate reader set to the appropriate excitation and emission wavelengths for the substrate.[20]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Normalize the rates to the vehicle control (V₀).

    • Plot the percentage of inhibition ([(V₀ - V) / V₀] * 100) against the logarithm of the Phosphoramidon concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

NEP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Protocol cluster_analysis 3. Data Analysis Prep_Phosphoramidon Prepare Phosphoramidon Dilution Series Add_Inhibitor Add Phosphoramidon/ Vehicle to Plate Prep_Phosphoramidon->Add_Inhibitor Prep_NEP Dilute Recombinant NEP Add_Enzyme Add NEP to Wells Prep_NEP->Add_Enzyme Prep_Substrate Dilute Fluorogenic Substrate Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (15-30 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize to Vehicle Control Calculate_Rates->Normalize_Data Plot_Data Plot % Inhibition vs. [Phosphoramidon] Normalize_Data->Plot_Data Determine_IC50 Determine IC₅₀ Value Plot_Data->Determine_IC50

Workflow for an in vitro NEP inhibition assay.

In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay

This assay measures the conversion of Big Endothelin-1 to Endothelin-1.[14][19]

Materials:

  • ECE-containing preparation (e.g., solubilized rabbit lung membranes)

  • Radiolabeled [¹²⁵I]Big ET-1 or a fluorogenic ECE substrate

  • Phosphoramidon disodium salt

  • Assay Buffer

  • Detection reagents (e.g., ET-1 specific antibody and protein A-coated SPA beads for radiometric assay, or fluorescence plate reader for fluorometric assay)

Procedure (Radiometric example):

  • Reagent Preparation:

    • Prepare a range of Phosphoramidon concentrations in the assay buffer.

  • Assay Protocol:

    • Incubate the ECE preparation with [¹²⁵I]Big ET-1 in the presence of varying concentrations of Phosphoramidon at 37°C.[14]

    • Terminate the reaction by adding a buffer that shifts the pH to alkaline and contains the ET-1 specific antibody.[14]

    • Allow the antibody to bind to the produced [¹²⁵I]ET-1.[14]

    • Add protein A-coated SPA beads and incubate to allow the antibody-antigen complex to bind to the beads.[14]

    • Measure the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the signal against the Phosphoramidon concentration.[14]

In Vivo Experimental Considerations

Phosphoramidon has been used in various in vivo models to study its physiological effects. For instance, in anesthetized rats, intravenous administration of Phosphoramidon has been shown to block the pressor response to Big ET-1.[8] Doses around 1-3 mg/kg have been identified as the EC₅₀, with 10 mg/kg completely preventing the pressor response.[8] In other studies, intraperitoneal administration in rats has been used to investigate its effects on tumor growth.[13] Intranasal administration in mice has also been employed to study its impact on cerebral β-amyloid levels.[13][17] When designing in vivo experiments, careful consideration of the animal model, route of administration, and dosage is crucial for obtaining meaningful results.

Conclusion

This compound salt is an indispensable tool for researchers investigating the roles of metalloproteases in health and disease. Its well-characterized inhibitory profile against key enzymes like NEP and ECE makes it a valuable reagent for elucidating signaling pathways and for the initial stages of drug discovery. This guide provides a solid foundation of technical information, comparative data, and experimental protocols to aid scientists in effectively utilizing this potent inhibitor in their research endeavors. Researchers should always refer to the specific product datasheets from their chosen supplier for the most accurate and up-to-date information.

References

Phosphoramidon's Off-Target Profile: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the inhibitory effects of Phosphoramidon on non-target metalloproteases. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a critical resource for assessing the selectivity and potential off-target effects of this widely used metalloprotease inhibitor.

Introduction

Phosphoramidon, a naturally occurring peptide isolated from Streptomyces tanashiensis, is a potent competitive inhibitor of several zinc-dependent metalloproteases.[1] Its mechanism of action involves mimicking the transition state of peptide hydrolysis, allowing it to bind with high affinity to the active site of target enzymes.[1] While well-characterized for its potent inhibition of primary targets such as Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE), a thorough understanding of its interactions with non-target metalloproteases is crucial for the precise interpretation of experimental results and for guiding drug discovery efforts.[1][2] This guide focuses on the quantitative effects of Phosphoramidon on these non-target enzymes, providing a framework for researchers to anticipate and mitigate potential off-target activities.

Quantitative Inhibitory Profile of Phosphoramidon

The inhibitory potency of Phosphoramidon varies significantly across different metalloprotease families. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for Phosphoramidon against its primary targets and several non-target metalloproteases.

Metalloprotease FamilyEnzymeOrganism/SourceIC50Ki
Primary Targets
M13 Family (Neprilysin)Neprilysin (NEP)Porcine Lung0.034 µM-
Human, Rabbit34 nM3 nM
M13 Family (ECE)Endothelin-Converting Enzyme (ECE)Porcine Lung3.5 µM-
Human, Rabbit1.2 - 3.5 µM-
M4 Family (Thermolysin)ThermolysinBacillus thermoproteolyticus33 nM28 nM
Non-Target Metalloproteases
M2 Family (ACE)Angiotensin-Converting Enzyme (ACE)Porcine Lung78 µM-
Rabbit78 µM-
M48 Family (ZMPSTE24)ZMPSTE24Not Specified7.6 - 10.5 µM-
Matrix Metalloproteinases (MMPs)Various MMPs (MMP-1, -2, -3, -7, -8, -9, -13)Not SpecifiedNo specific data found-
A Disintegrin and Metalloproteinases (ADAMs)ADAM10, ADAM17Not SpecifiedNo specific data found-

Note: The lack of specific IC50 or Ki values for Phosphoramidon against members of the MMP and ADAM families in the reviewed literature suggests that it is not a primary inhibitor for these enzyme classes, or that its inhibitory activity is not potent enough to be of significant interest in the cited studies.[3]

Experimental Protocols for Determining Inhibitory Activity

Accurate determination of the inhibitory potency of Phosphoramidon against target and non-target metalloproteases relies on robust and reproducible experimental assays. Below are detailed methodologies for assessing enzymatic activity and its inhibition.

General Fluorogenic Enzyme Inhibition Assay for Metalloproteases

This protocol describes a general method for determining the inhibitory activity of Phosphoramidon against a target metalloprotease using a quenched-fluorescence fluorogenic peptide substrate. This type of assay is commonly used for enzymes like NEP, ECE, and thermolysin.[4]

Materials:

  • Purified target metalloprotease

  • Phosphoramidon stock solution (in an appropriate solvent, e.g., DMSO or assay buffer)

  • Quenched-fluorescence fluorogenic peptide substrate specific for the target enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of Phosphoramidon in assay buffer to cover a range of concentrations. Prepare the fluorogenic substrate at a concentration typically at or below its Km value in the assay buffer.[4]

  • Enzyme Preparation: Dilute the target enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.[4]

  • Assay Setup: In a 96-well black microplate, add the enzyme solution, Phosphoramidon dilutions (or vehicle control), and assay buffer.

  • Pre-incubation: Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.[4]

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals.[4]

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of Phosphoramidon. Plot the reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Casein Zymography for MMP Activity

This protocol is a common method for assessing the activity of MMPs, such as MMP-2 and MMP-9, based on their ability to degrade gelatin or casein.

Materials:

  • Polyacrylamide gels containing casein or gelatin

  • Samples containing MMPs (e.g., cell culture supernatant, tissue lysates)

  • Phosphoramidon

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 200 mM NaCl, 5 mM CaCl2, and 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Treat cells or tissues with Phosphoramidon or vehicle control. Collect cell culture supernatant or prepare tissue lysates in non-reducing sample buffer.

  • Electrophoresis: Load samples onto the casein zymogram gel and run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

  • Development: Incubate the gel in zymogram developing buffer (with or without Phosphoramidon) overnight at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands of caseinolysis appear against a blue background.

  • Data Analysis: The clear bands represent areas of MMP activity. The intensity of the bands can be quantified using densitometry. Compare the band intensities of Phosphoramidon-treated samples to the control to determine the inhibitory effect.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Phosphoramidon's inhibitory activity and a generalized workflow for determining IC50 values.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Plate 96-well Plate Setup Enzyme->Plate Inhibitor Phosphoramidon Dilutions Inhibitor->Plate Substrate Substrate Solution Preincubation Pre-incubation Plate->Preincubation Reaction Initiate Reaction Preincubation->Reaction Add Substrate Measurement Kinetic Measurement Reaction->Measurement Velocity Calculate Initial Velocity Measurement->Velocity Plot Plot Data Velocity->Plot IC50 Determine IC50 Plot->IC50

Generalized workflow for IC50 determination of Phosphoramidon.

cluster_pathway Neprilysin (NEP) Inhibition by Phosphoramidon Phosphoramidon Phosphoramidon NEP Neprilysin (NEP) Phosphoramidon->NEP inhibits InactiveFragments Inactive Fragments NEP->InactiveFragments BioactivePeptides Bioactive Peptides (e.g., ANP, BNP, Bradykinin) BioactivePeptides->NEP degraded by DownstreamEffects Increased Vasodilation, Natriuresis, and Diuresis BioactivePeptides->DownstreamEffects leads to

Signaling pathway of Neprilysin (NEP) inhibition by Phosphoramidon.

cluster_pathway Endothelin-Converting Enzyme (ECE) Inhibition by Phosphoramidon Phosphoramidon Phosphoramidon ECE Endothelin-Converting Enzyme (ECE) Phosphoramidon->ECE inhibits ET1 Endothelin-1 (B181129) (ET-1) ECE->ET1 BigET1 Big Endothelin-1 (Big ET-1) BigET1->ECE converted by ETAR_ETBR ET-A / ET-B Receptors ET1->ETAR_ETBR activates DownstreamEffects Vasoconstriction, Cell Proliferation ETAR_ETBR->DownstreamEffects

Signaling pathway of ECE inhibition by Phosphoramidon.

Conclusion

References

Phosphoramidon as a Tool for Studying Alzheimer's Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phosphoramidon (B1677721) in Alzheimer's Research

Alzheimer's disease (AD) is pathologically characterized by the extracellular accumulation of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. A key area of research focuses on the mechanisms of Aβ clearance, as impaired degradation is believed to be a central factor in the progression of sporadic, late-onset AD. Among the most critical Aβ-degrading enzymes is neprilysin (NEP), a cell-surface zinc metalloendopeptidase.

Phosphoramidon, a naturally occurring glycopeptide isolated from Streptomyces tanashiensis, is a potent and specific inhibitor of metalloendopeptidases, most notably neprilysin.[1] Its ability to block NEP-mediated Aβ degradation makes it an invaluable tool for studying the pathogenesis of Alzheimer's disease. By inhibiting this key clearance pathway, researchers can induce Aβ accumulation in both in vitro and in vivo models, allowing for detailed investigation into the consequences of impaired Aβ metabolism and the efficacy of potential therapeutic interventions.[2][3] This guide provides a technical overview of phosphoramidon's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its application in AD research workflows.

Mechanism of Action and Enzyme Specificity

Phosphoramidon primarily functions by binding to the active site of zinc-dependent metalloproteases, preventing them from cleaving their target substrates. Its principal target in the context of AD research is neprilysin (NEP).[1][4] NEP is a major Aβ-degrading enzyme in the brain, capable of cleaving both Aβ40 and Aβ42 monomers and oligomers.[4][5] Inhibition of NEP by phosphoramidon leads to a rapid increase in local Aβ concentrations.[3]

While highly potent against NEP, phosphoramidon also exhibits inhibitory activity against other related enzymes, including Neprilysin-2 (NEP2) and Endothelin-Converting Enzyme (ECE), which also contribute to Aβ degradation.[3][6][7] Its specificity is a critical factor in experimental design. Compared to its primary target, phosphoramidon is significantly less potent against other metalloproteases like Angiotensin-Converting Enzyme (ACE).[1] This high degree of selectivity for NEP makes it a preferred tool for isolating the contribution of neprilysin to Aβ clearance.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the central role of neprilysin in amyloid-beta clearance and its inhibition by phosphoramidon.

cluster_0 Physiological Aβ Clearance cluster_1 Inhibition by Phosphoramidon APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Peptides APP->Abeta β/γ-secretase cleavage Degraded Degraded, Non-toxic Fragments Abeta->Degraded Degradation Abeta_Accumulation Aβ Accumulation (Pathogenesis Model) NEP Neprilysin (NEP) Enzyme NEP->Abeta Substrate NEP_Inhibited Neprilysin (NEP) (Inhibited) Phosphoramidon Phosphoramidon Phosphoramidon->NEP_Inhibited Inhibits NEP_Inhibited->Abeta_Accumulation Fails to Degrade

Neprilysin's role in Aβ clearance and its inhibition.

Quantitative Inhibitory Activity

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The data clearly demonstrates that phosphoramidon is a highly selective inhibitor for neprilysin over other metalloproteases like ACE.

EnzymeInhibitorIC50 (µM)Selectivity Ratio (ACE/NEP)Reference
Neprilysin (NEP)Phosphoramidon0.034\multirow{2}{*}{~2,294x}[1]
Angiotensin-Converting Enzyme (ACE)Phosphoramidon78[1]
Endothelin-Converting Enzyme (ECE)Phosphoramidon3.5-[8]

Experimental Protocols

Phosphoramidon is utilized in a variety of assays to probe the function of NEP and other enzymes. Below are detailed protocols for common in vitro and in vivo applications.

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate and is used to determine the IC50 of phosphoramidon.[1][9]

Materials:

  • Enzyme: Recombinant Neprilysin

  • Inhibitor: Phosphoramidon stock solution (in DMSO or appropriate solvent)

  • Substrate: Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2

  • Equipment: 96-well black microplate, Fluorometric microplate reader (e.g., Excitation/Emission ~328/393 nm)

Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution of phosphoramidon in the Assay Buffer to generate a range of concentrations for testing.

  • Plate Setup: Add the neprilysin enzyme solution to each well of a 96-well plate.

  • Inhibitor Addition: Add the various concentrations of phosphoramidon to the respective wells. Include a "no inhibitor" control (vehicle control) and a "no enzyme" control (background).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Start the enzymatic reaction by adding the NEP substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Plot the reaction rate (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro NEP Inhibition Assay

The following diagram outlines the standard workflow for determining inhibitor potency in a laboratory setting.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep1 Prepare Serial Dilutions of Phosphoramidon prep2 Prepare Enzyme and Substrate Solutions step1 1. Add NEP Enzyme to Wells prep2->step1 step2 2. Add Phosphoramidon Dilutions to Wells step1->step2 step3 3. Pre-incubate (37°C, 15 min) step2->step3 step4 4. Add Fluorogenic Substrate step3->step4 analysis1 Kinetic Fluorescence Reading (30-60 min) step4->analysis1 analysis2 Calculate Reaction Rates (V) analysis1->analysis2 analysis3 Plot % Inhibition vs. [Phosphoramidon] analysis2->analysis3 analysis4 Determine IC50 Value analysis3->analysis4

Workflow for a fluorometric NEP inhibition assay.
In Vivo Model of Aβ Accumulation via Intranasal Administration

This protocol describes a non-invasive method to inhibit brain NEP activity in mice, leading to the accumulation of endogenous Aβ. This approach is valuable for creating non-transgenic AD models.[2]

Materials:

  • Animals: Wild-type mice (or specific knockout strains, e.g., NEP/NEP2-deficient).

  • Inhibitor: Phosphoramidon solution prepared in a suitable vehicle (e.g., saline).

  • Equipment: Micropipette for intranasal administration.

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the housing conditions.

  • Inhibitor Preparation: Prepare the desired concentration of phosphoramidon.

  • Administration:

    • Lightly anesthetize the mouse if necessary, although it can often be done on conscious, restrained animals.

    • Hold the mouse in a supine position.

    • Using a micropipette, deliver a small volume (e.g., 2-5 µL) of the phosphoramidon solution into one nostril, allowing the mouse to inhale.

    • Alternate between nostrils until the full dose is administered.

  • Time Course: Maintain the animals for the desired experimental duration (e.g., hours to days) following administration.

  • Tissue Collection: At the end of the experiment, euthanize the animals and harvest brain tissue.

  • Aβ Quantification: Homogenize the brain tissue and quantify Aβ40 and Aβ42 levels using standard methods such as ELISA.

  • Data Analysis: Compare Aβ levels in phosphoramidon-treated mice to vehicle-treated control mice. A significant increase in Aβ levels demonstrates the successful inhibition of Aβ-degrading enzymes in the brain.[2]

Applications in Alzheimer's Disease Research

Phosphoramidon's utility extends beyond simple enzyme characterization. It is a critical tool for dissecting the complex network of Aβ clearance.

Key Applications:

  • Validating NEP as a Therapeutic Target: By demonstrating that NEP inhibition elevates Aβ, phosphoramidon provides a strong rationale for developing therapies that upregulate NEP activity.[5]

  • Creating Non-Transgenic AD Models: Intracerebral or intranasal administration of phosphoramidon can rapidly increase endogenous Aβ levels, creating an alternative to genetic models for studying the acute effects of Aβ accumulation.[2]

  • Identifying Other Aβ-Degrading Enzymes: Studies using phosphoramidon in mice lacking both NEP and NEP2 have shown that Aβ levels still increase upon treatment.[2][3][10] This indicates the presence of other phosphoramidon-sensitive peptidases involved in Aβ clearance, opening new avenues for research.

Logical Framework for In Vivo Studies

The diagram below illustrates the logical process used by researchers to determine the contribution of different enzymes to Aβ clearance using phosphoramidon in knockout mouse models.

cluster_wt Wild-Type (WT) Mouse cluster_ko NEP/NEP2 Double Knockout (DKO) Mouse start Hypothesis: Multiple phosphoramidon-sensitive enzymes degrade Aβ in the brain. wt_treat Administer Phosphoramidon start->wt_treat wt_result Result: Cerebral Aβ levels significantly increase. wt_treat->wt_result ko_treat Administer Phosphoramidon wt_result->ko_treat This confirms NEP/NEP2 are targets, but are they the ONLY targets? ko_result Result: Aβ levels still increase significantly. ko_treat->ko_result conclusion Conclusion: Other phosphoramidon-sensitive peptidases, besides NEP and NEP2, contribute to Aβ degradation in vivo. ko_result->conclusion

Logic for dissecting Aβ clearance pathways.

Conclusion and Future Directions

Phosphoramidon remains a cornerstone tool in Alzheimer's research. Its high potency and specificity for neprilysin allow for precise manipulation of Aβ degradation pathways. The experimental frameworks it enables—from basic enzymatic assays to the creation of novel disease models—are fundamental to understanding the role of peptide clearance in AD pathogenesis. Future studies will likely continue to use phosphoramidon to identify and characterize the remaining unknown Aβ-degrading enzymes, further clarifying the complex proteolytic network that protects the brain from amyloid accumulation and paving the way for new therapeutic strategies.

References

Unraveling the Cardiovascular Impact of Phosphoramidon Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted cardiovascular effects of Phosphoramidon (B1677721) sodium, a potent dual inhibitor of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). By elucidating its mechanisms of action and summarizing key experimental findings, this document serves as a comprehensive resource for professionals engaged in cardiovascular research and drug development.

Core Mechanism of Action

Phosphoramidon sodium exerts its primary cardiovascular effects through the inhibition of two key metalloproteases:

  • Endothelin-Converting Enzyme (ECE): ECE is responsible for the conversion of the inactive precursor big endothelin-1 (B181129) (big ET-1) to the highly potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE, phosphoramidon effectively reduces the levels of active ET-1, leading to vasodilation and a decrease in blood pressure.[1][2][3][4][5] This mechanism has been demonstrated in various studies where phosphoramidon administration markedly attenuated the pressor response to big ET-1 but not to exogenously administered ET-1.[1][4][6]

  • Neutral Endopeptidase (NEP): NEP is an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP). ANP promotes vasodilation and natriuresis, thereby lowering blood pressure. By inhibiting NEP, phosphoramidon increases the circulating levels of ANP, further contributing to its antihypertensive effects.[7]

The dual inhibition of ECE and NEP positions phosphoramidon as a compound with significant potential for modulating cardiovascular function, particularly in hypertensive states.

Quantitative Cardiovascular Effects

The antihypertensive efficacy of this compound has been demonstrated across various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of Phosphoramidon on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHRs)

DosageDurationChange in MAP (mmHg)Reference
20 mg/kg/h (intravenous infusion)4 hoursLowered MAP[1]
10 mg/kg/h (intravenous infusion)5 hours-9 ± 4[8]
20 mg/kg/h (intravenous infusion)5 hours-31 ± 4[8]
40 mg/kg/h (intravenous infusion)5 hours-40 ± 4[8]
0.3 and 1.0 mg/kg/min x 2 hr (intravenous infusion)2 hoursNo reduction in BP[7]

Table 2: Effect of Phosphoramidon on Blood Pressure (BP) in DOCA-Salt Hypertensive Rats

DosageDurationChange in BP (mmHg)Reference
0.01 mg/kg/min x 2 hr (intravenous infusion)2 hours-28 ± 6[7]
0.1 mg/kg/min x 2 hr (intravenous infusion)2 hours-51 ± 5[7]
1.0 mg/kg/min x 2 hr (intravenous infusion)2 hours-85 ± 6[7]

Table 3: Effect of Phosphoramidon on Mean Arterial Pressure (MAP) in Renal Artery-Ligated Hypertensive Rats

DosageDurationChange in MAP (mmHg)Reference
10 mg/kg/h (intravenous infusion)5 hoursStatistically significant drop[8]
20 mg/kg/h (intravenous infusion)5 hoursStatistically significant drop[8]
40 mg/kg/h (intravenous infusion)5 hoursStatistically significant drop[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language.

BigET1 Big Endothelin-1 (Inactive) ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE converts ET1 Endothelin-1 (Active) ECE->ET1 to Vasoconstriction Vasoconstriction ET1->Vasoconstriction IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Phosphoramidon Phosphoramidon Sodium Phosphoramidon->ECE inhibits

Caption: Signaling pathway of Phosphoramidon's effect on the Endothelin system.

ANP Atrial Natriuretic Peptide (ANP) NEP Neutral Endopeptidase (NEP) ANP->NEP degraded by Vasodilation Vasodilation ANP->Vasodilation InactivePeptides Inactive Peptides NEP->InactivePeptides DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP Phosphoramidon Phosphoramidon Sodium Phosphoramidon->NEP inhibits

Caption: Signaling pathway of Phosphoramidon's effect on the Natriuretic Peptide system.

AnimalModel Select Animal Model (e.g., SHR, DOCA-Salt Rat) Catheterization Surgical Implantation of Arterial and Venous Catheters AnimalModel->Catheterization Baseline Record Baseline Blood Pressure Catheterization->Baseline DrugAdmin Administer Phosphoramidon or Vehicle (i.v. infusion) Baseline->DrugAdmin Monitoring Continuously Monitor Blood Pressure DrugAdmin->Monitoring DataAnalysis Analyze Change in Blood Pressure from Baseline Monitoring->DataAnalysis

Caption: A generalized experimental workflow for in vivo blood pressure studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering a guide for replicating or building upon this research.

In Vivo Blood Pressure Measurement in Hypertensive Rats
  • Animal Models: Male Spontaneously Hypertensive Rats (SHRs), DOCA-salt hypertensive rats, or two-kidney, one-clip (2K1C) renal hypertensive rats are commonly used.[1][7][8]

  • Surgical Preparation: Rats are anesthetized, and catheters are implanted in the femoral artery for blood pressure measurement and in the femoral vein for drug infusion. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.[8]

  • Experimental Setup: Following a recovery period, the conscious and unrestrained rats are placed in individual cages. The arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered as a continuous intravenous infusion at varying doses (e.g., 10, 20, 40 mg/kg/h or 0.01, 0.1, 1.0 mg/kg/min).[7][8] A control group receives the vehicle alone.

  • Data Acquisition and Analysis: Mean arterial pressure (MAP) and heart rate are recorded continuously. The change in these parameters from the pre-infusion baseline is calculated and statistically analyzed.

Assessment of ECE Inhibition In Vivo
  • Animal Model: Anesthetized Sprague-Dawley rats are often used.[6]

  • Experimental Protocol:

    • A baseline pressor response to an intravenous bolus injection of big endothelin-1 (big ET-1) is established.

    • Phosphoramidon is administered intravenously.

    • The pressor response to a subsequent bolus injection of big ET-1 is measured.

    • The pressor response to a bolus injection of endothelin-1 (ET-1) is also assessed before and after phosphoramidon administration to confirm the specificity of ECE inhibition.[1][6]

  • Endpoint: A significant attenuation of the pressor response to big ET-1 with no effect on the pressor response to ET-1 indicates effective ECE inhibition.[1][6]

Cardioprotective Effects in a Murine Model of Chagas' Disease
  • Animal Model: C57BL/6 x 129sv and CD1 mice infected with Trypanosoma cruzi.[9]

  • Treatment Protocol: Infected mice are treated with phosphoramidon (e.g., 10 mg/kg) for an initial period post-infection (e.g., 15 days).[9]

  • Cardiac Function Assessment:

    • Echocardiography: Transthoracic echocardiography is performed to assess left ventricular dimensions, fractional shortening, and relative wall thickness.[9]

    • Cardiac Magnetic Resonance Imaging (MRI): MRI is used to evaluate ventricular dilation.[9]

  • Histopathological Analysis: Hearts are excised, and tissues are processed for histological examination to assess myocardial inflammation and fibrosis.[9]

  • Endpoints: Attenuation of ventricular dilation, improvement in fractional shortening, and reduced myocardial inflammation and fibrosis in the phosphoramidon-treated group compared to the untreated infected group indicate cardioprotective effects.[9]

Further Cardiovascular and Related Effects

Beyond its direct impact on blood pressure, phosphoramidon has been shown to have other cardiovascular and related effects:

  • Cardiac Contractility: In isolated failing hamster hearts, phosphoramidon was found to impair cardiac contractility, suggesting that the endothelin system may play a role in maintaining myocardial function in heart failure.[10]

  • Coronary Vasodilation: In porcine coronary arteries, phosphoramidon potentiated the vasorelaxant effect of bradykinin, suggesting a potential role in improving endothelial function.[11]

  • Vascular Permeability: Phosphoramidon blocks the increase in vascular permeability induced by big-ET-1, an effect that is mediated by its conversion to ET-1.[12]

  • Cardiac Remodeling: By inhibiting NEP, phosphoramidon can enhance the activity of ANP, which has been shown to inhibit collagen synthesis by cardiac fibroblasts, suggesting a potential role in mitigating adverse cardiac remodeling.[13]

Conclusion

This compound is a well-characterized dual inhibitor of ECE and NEP with significant cardiovascular effects, primarily a reduction in blood pressure. The extensive preclinical data provide a strong foundation for its potential therapeutic applications in hypertension and other cardiovascular diseases. This technical guide has summarized the key quantitative findings, detailed the experimental protocols used to generate this data, and provided visual representations of the underlying signaling pathways. It is intended to be a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of ECE and NEP inhibition in the management of cardiovascular disorders.

References

Methodological & Application

Standard Protocol for Phosphoramidon-Based Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721), a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a pivotal tool in biochemical and pharmacological research.[1][2][3] Its utility lies in its potent and specific inhibition of several key metalloendopeptidases, making it an invaluable reagent for elucidating enzyme function, validating drug targets, and screening for novel inhibitors.[2][4] This document provides detailed application notes and standardized protocols for conducting phosphoramidon-based enzyme inhibition assays, targeting researchers, scientists, and professionals in the field of drug development.

The primary enzymatic targets for phosphoramidon include Thermolysin, Neutral Endopeptidase (NEP, also known as Neprilysin or CD10), and Endothelin-Converting Enzyme (ECE).[1][2][4] It also demonstrates inhibitory activity against Angiotensin-Converting Enzyme (ACE), although at significantly higher concentrations.[1][2]

Data Presentation: Inhibitory Potency of Phosphoramidon

The efficacy of phosphoramidon as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values are crucial for designing experiments and interpreting results. The table below summarizes the reported inhibitory constants for phosphoramidon against its principal targets.

Enzyme TargetCommon AbbreviationPhosphoramidon IC50Phosphoramidon Ki
Neutral EndopeptidaseNEP / Neprilysin34 nM[2][5][6]3 nM[2]
Thermolysin-0.4 µg/mL[2][4][7]28 nM[1][2]
Endothelin-Converting Enzyme-1ECE-11.2 µM - 3.5 µM[1]-
Angiotensin-Converting EnzymeACE78 µM[1][4][5][6]-
Pseudolysin--250 nM[2]

Note: IC50 values can be influenced by experimental conditions such as substrate concentration and pH.[2] For instance, the inhibitory potency of phosphoramidon against ECE-1 is greater at a more acidic pH.[1]

Signaling Pathways and Experimental Workflow

To appreciate the functional implications of phosphoramidon inhibition, it is essential to understand the biological pathways in which its target enzymes operate.

Endothelin Signaling Pathway

Endothelin-Converting Enzyme (ECE) is a critical enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (B181129) (ET-1).[1] ECE catalyzes the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the biologically active ET-1.[8] Phosphoramidon's inhibition of ECE blocks this crucial step, thereby modulating processes regulated by ET-1, such as blood pressure.[8]

Endothelin_Signaling_Pathway Big Endothelin-1 Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Substrate Endothelin-1 (ET-1) Endothelin-1 (ET-1) Vasoconstriction, Cell Proliferation Vasoconstriction, Cell Proliferation Endothelin-1 (ET-1)->Vasoconstriction, Cell Proliferation Activates ECE->Endothelin-1 (ET-1) Conversion Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition

Endothelin-1 biosynthesis and its inhibition by phosphoramidon.
General Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for a phosphoramidon-based enzyme inhibition assay using a fluorometric substrate. This generalized protocol can be adapted for the specific enzymes targeted by phosphoramidon.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of Phosphoramidon Serial Dilution of Phosphoramidon Prepare Reagents->Serial Dilution of Phosphoramidon Add Phosphoramidon Dilutions Add Phosphoramidon Dilutions Serial Dilution of Phosphoramidon->Add Phosphoramidon Dilutions Add Enzyme to Plate Add Enzyme to Plate Add Enzyme to Plate->Add Phosphoramidon Dilutions Pre-incubation Pre-incubation Add Phosphoramidon Dilutions->Pre-incubation Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubation->Initiate Reaction with Substrate Kinetic Measurement Kinetic Measurement Initiate Reaction with Substrate->Kinetic Measurement Calculate Initial Velocities Calculate Initial Velocities Kinetic Measurement->Calculate Initial Velocities Determine IC50 Determine IC50 Calculate Initial Velocities->Determine IC50

A generalized workflow for a phosphoramidon inhibition assay.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of phosphoramidon against its primary targets are provided below. These protocols are based on established biochemical assays and can be adapted to specific experimental needs.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.[9]

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or a commercial kit)[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2[10]

  • Phosphoramidon

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of NEP in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Inhibitor Preparation: Perform serial dilutions of phosphoramidon in the Assay Buffer to generate a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well plate, add the NEP enzyme solution to each well. Subsequently, add the various concentrations of phosphoramidon to the designated wells. Include a control well with no inhibitor.[9]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the binding of phosphoramidon to the enzyme.[9][10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NEP substrate to each well.[9][10]

  • Measurement: Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes.[9][10]

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Determine the percentage of inhibition relative to the control and plot against the phosphoramidon concentration to calculate the IC50 value.[10]

Endothelin-Converting Enzyme (ECE) Inhibition Assay

A common method for assessing ECE activity involves a scintillation proximity assay (SPA) or a fluorometric assay.[11]

2.1 Scintillation Proximity Assay (SPA) Protocol

Principle: This method measures the conversion of radiolabeled [125I]big ET-1 to [125I]ET-1. The product is captured by a specific antibody, which is then bound to protein A-coated SPA beads, bringing the radioisotope into close enough proximity to generate a detectable signal.[11]

Materials:

  • ECE enzyme source (e.g., porcine cultured endothelial cells or rat lung preparations)[11]

  • [125I]big ET-1

  • Phosphoramidon

  • ET-1 specific antibody

  • Protein A SPA beads

  • Assay Buffer (optimized for ECE activity)

  • Stop Buffer (alkaline pH)

  • Scintillation counter

Procedure:

  • Assay Setup: Incubate the ECE preparation with [125I]big ET-1 in the presence of varying concentrations of phosphoramidon at 37°C.[11]

  • Reaction Termination: Stop the reaction by adding the Stop Buffer containing the ET-1 specific antibody.[11]

  • Antibody Binding: Allow the antibody to bind to the newly formed [125I]ET-1.[11]

  • SPA Bead Addition: Add the protein A SPA beads and incubate to allow the antibody-antigen complex to bind to the beads.[11]

  • Measurement: Measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Determine the IC50 value by plotting the signal against the phosphoramidon concentration.[1]

2.2 Fluorometric Assay Protocol

Principle: This assay utilizes a fluorogenic substrate that is cleaved by ECE to release a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity.

Materials:

  • ECE-1 enzyme source

  • Fluorometric ECE-1 substrate

  • Phosphoramidon

  • Assay Buffer

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the ECE-1 containing sample. For inhibitor testing, pre-incubate the sample with various concentrations of phosphoramidon.[8]

  • Substrate Addition: Add the fluorometric ECE-1 substrate to all wells to initiate the reaction.[8]

  • Kinetic Measurement: Immediately measure the fluorescence intensity in kinetic mode.[8]

  • Data Analysis: Calculate the rate of ECE-1 activity based on the increase in fluorescence and determine the IC50 of phosphoramidon.[8]

Thermolysin Inhibition Assay (Steady-State Kinetics)

Principle: This method determines the inhibitor constant (Ki) by measuring the effect of phosphoramidon on the initial rate of substrate hydrolysis by thermolysin.[1]

Materials:

  • Thermolysin enzyme

  • Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)[1]

  • Phosphoramidon

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)[1]

  • Spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of phosphoramidon.

  • Pre-incubation: Pre-incubate the thermolysin enzyme with each concentration of phosphoramidon for a set period at a controlled temperature (e.g., 25°C).[1]

  • Reaction Initiation: Initiate the reaction by adding the substrate.[1]

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.[1]

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. The Ki value can then be determined by plotting the data using methods such as the Dixon or Lineweaver-Burk plot.[1]

Troubleshooting Common Issues

  • Low or No Inhibition:

    • Verify Inhibitor Concentration: Ensure the phosphoramidon concentration is appropriate for the target enzyme's known IC50.[4]

    • Check Substrate Concentration: High substrate concentrations can outcompete competitive inhibitors like phosphoramidon.[4]

    • Inhibitor Degradation: Ensure proper storage of phosphoramidon solutions (aliquoted at -20°C in a suitable solvent like DMSO) to prevent degradation from multiple freeze-thaw cycles.[4][5]

  • High Variability:

    • Inconsistent Pre-incubation Times: Standardize the pre-incubation time of the enzyme with the inhibitor.[12]

    • "Edge Effects" in Microplates: Avoid using the outermost wells of the plate for critical measurements or fill them with buffer to create a humidity barrier.[12]

  • IC50 Higher than Expected:

    • Presence of Other Proteases: If using a complex biological sample, other proteases may degrade the substrate. Consider using more specific substrates or additional protease inhibitors.[12]

    • Inhibitor Adsorption: Phosphoramidon may adsorb to plasticware. Using low-adsorption plastics or including a non-ionic detergent (if compatible with the enzyme) can mitigate this.[12]

References

How to prepare a stock solution of Phosphoramidon sodium for in vitro studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoramidon is a potent metalloprotease inhibitor originally isolated from Streptomyces tanashiensis.[1][2] It is widely utilized in biomedical research to study physiological processes regulated by specific zinc-dependent metalloendopeptidases. Its primary targets include Neprilysin (NEP, also known as neutral endopeptidase or CD10) and Endothelin-Converting Enzyme (ECE).[2][3][4] By inhibiting these enzymes, Phosphoramidon prevents the degradation of various bioactive peptides, such as natriuretic peptides and bradykinin, and blocks the formation of the vasoconstrictor endothelin-1.[5][6][7][8] This makes it an invaluable tool for in vitro studies in fields like cardiovascular research, neuroscience, and oncology.

This document provides a detailed protocol for the preparation, storage, and handling of Phosphoramidon sodium salt stock solutions for use in in vitro experiments.

Mechanism of Action

Phosphoramidon exerts its inhibitory effects by binding to the active site of zinc-dependent metalloproteases, preventing them from cleaving their peptide substrates.[2] Its high affinity for enzymes like Neprilysin and ECE allows for the modulation of critical signaling pathways. Neprilysin is responsible for the inactivation of several signaling peptides, and its inhibition can potentiate their effects.[4][9] ECE is crucial for the production of endothelin-1, a key regulator of vascular tone.[8]

The diagram below illustrates the inhibitory action of Phosphoramidon on these two key pathways.

cluster_0 Neprilysin (NEP) Pathway cluster_1 Endothelin-Converting Enzyme (ECE) Pathway Bioactive Peptides Bioactive Peptides NEP NEP Bioactive Peptides->NEP Degradation Inactive Fragments Inactive Fragments NEP->Inactive Fragments Big Endothelin-1 Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Conversion Endothelin-1 (ET-1) Endothelin-1 (ET-1) ECE->Endothelin-1 (ET-1) Phosphoramidon Phosphoramidon Phosphoramidon->NEP Inhibits Phosphoramidon->ECE Inhibits

Caption: Inhibition of Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE) by Phosphoramidon.

Quantitative Data

The following tables summarize the key properties of this compound salt.

Table 1: Physicochemical Properties of this compound Salt

PropertyValueReference
Molecular Formula C₂₃H₃₂N₃Na₂O₁₀P[6][10]
Molecular Weight 587.47 g/mol [6][10]
Appearance White lyophilized powder/solid[6][11][12]
Purity ≥95% - ≥97% (HPLC)[10][11]

Table 2: Solubility of this compound Salt

SolventSolubilityReference
Water ≥50 mg/mL (up to 100 mM)[6][10][11]
DMSO ≥58.7 mg/mL (up to 100 mg/mL)[6][13]
Methanol Soluble[3]
Ethanol Insoluble / Sparingly soluble[6][14]

Table 3: Inhibitory Potency of Phosphoramidon

Target EnzymePotency (Kᵢ / IC₅₀)Reference
Neprilysin (NEP) Kᵢ = 2 nM[3]
Endothelin-Converting Enzyme (ECE) IC₅₀ = 0.68 - 4.6 µM[3][12]
Thermolysin Potent Inhibitor[1][2]
Angiotensin-Converting Enzyme (ACE) IC₅₀ = 78 µM[13][15]

Experimental Protocols

Materials
  • This compound salt (lyophilized powder)

  • Sterile, nuclease-free water or anhydrous DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for most cell culture applications where DMSO may be cytotoxic.

  • Equilibrate: Allow the vial of solid Phosphoramidon to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound salt. For 1 mL of a 10 mM stock solution, weigh 5.87 mg. Calculation: 1 mL x (10 mmol / 1000 mL) x 587.47 g/mol = 0.00587 g = 5.87 mg

  • Dissolve: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water (e.g., 1 mL for 5.87 mg).

  • Mix: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming to 37°C for 10 minutes or brief sonication in an ultrasonic bath can be used.[6]

  • Sterilize (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[2][14] Store aliquots at -20°C.

Protocol 2: Preparation of a Higher Concentration DMSO Stock Solution

DMSO can be used when a higher stock concentration is needed. Always check the tolerance of your in vitro system to the final DMSO concentration, which should typically be kept below 0.5%.[16][17]

  • Equilibrate: Allow the vial of solid Phosphoramidon to reach room temperature.

  • Weigh: Weigh the desired amount of Phosphoramidon into a sterile tube.

  • Dissolve: Add the appropriate volume of anhydrous DMSO. For example, to prepare a 50 mM stock, dissolve 29.37 mg in 1 mL of DMSO.

  • Mix: Vortex thoroughly until a clear solution is obtained. Use of an ultrasonic bath can aid dissolution.[6]

  • Aliquot & Store: Aliquot into single-use volumes and store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

The workflow for preparing a stock solution is outlined in the diagram below.

start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh Phosphoramidon sodium salt equilibrate->weigh add_solvent Add chosen solvent (Water or DMSO) weigh->add_solvent mix Vortex to dissolve (Optional: Warm/Sonicate) add_solvent->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a Phosphoramidon stock solution.

Storage and Stability

Proper storage is critical to maintain the inhibitory activity of Phosphoramidon.

  • Solid Form: Store the lyophilized powder desiccated at -20°C.[3][6]

  • Aqueous Stock Solutions: Stable for up to one month when stored at -20°C.[2][12] Avoid repeated freeze-thaw cycles.

  • DMSO Stock Solutions: Stable for up to one month at -20°C and up to six months at -80°C.[2]

  • General Handling: The phosphoramidate (B1195095) bond is susceptible to hydrolysis in acidic conditions.[14] Ensure that the final assay buffer is at a neutral or slightly alkaline pH to maintain stability. It is recommended to use freshly prepared solutions or those stored for a minimal amount of time for critical experiments.[14]

References

Utilizing Phosphoramidon for Endothelin-Converting Enzyme (ECE) Inhibition in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of phosphoramidon (B1677721), a potent metalloprotease inhibitor, to study and inhibit the activity of Endothelin-Converting Enzyme (ECE) in a cell culture setting. This document outlines the mechanism of action, offers detailed protocols for experimental setup and analysis, and presents key quantitative data to facilitate experimental design.

Phosphoramidon, originally isolated from Streptomyces tanashiensis, is a widely used biochemical tool for inhibiting a range of metalloendopeptidases.[1] Its primary utility in the context of the endothelin system is its ability to block the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[2][3] This inhibition is crucial for researchers investigating the physiological and pathological roles of the endothelin pathway in various diseases, including hypertension and cancer.[2][4]

Mechanism of Action

Endothelin-Converting Enzyme (ECE) is a key enzyme in the biosynthesis of endothelin-1.[3][5] It proteolytically cleaves big ET-1 at the Trp-21-Val-22 bond to generate the biologically active ET-1.[2] Phosphoramidon acts as a competitive inhibitor of ECE, binding to the active site of the enzyme and preventing the processing of big ET-1.[1] This leads to a decrease in the secretion of mature ET-1 and a corresponding increase in the extracellular levels of big ET-1.[6][7] It is important to note that phosphoramidon is not entirely specific to ECE and can also inhibit other metalloproteases, such as neutral endopeptidase (NEP), albeit with different potencies.[8][9]

Quantitative Data: Inhibitory Potency of Phosphoramidon

The inhibitory efficacy of phosphoramidon against ECE can vary depending on the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration range for experiments.

Cell Type/Enzyme SourceIC50 Value (µM)Notes
Bovine Aortic Endothelial Cells (BAECs)6.4Inhibition of exogenous big ET-1 conversion.[10]
Human Endothelial Cell Line (EA. hy 926)0.26Inhibition of exogenous big ET-1 conversion.[10]
Endothelin-Converting Enzyme (ECE)3.5General reported IC50 value.[1][8]
Porcine Lung Membrane (M1 fraction)~1Characterized as a distinct ECE activity.[1][11]
Neutral Endopeptidase (NEP)0.034For comparison of specificity.[1][8]
Angiotensin-Converting Enzyme (ACE)78For comparison of specificity.[1][8]

Note: IC50 values can be influenced by factors such as substrate concentration and pH.[3]

Experimental Protocols

The following protocols provide a general framework for conducting cell-based assays to investigate the inhibitory effect of phosphoramidon on ECE activity.

Protocol 1: Inhibition of Endogenous ET-1 Production

Objective: To determine the effect of phosphoramidon on the basal secretion of ET-1 from cultured cells.

Materials:

  • Cultured cells known to produce ET-1 (e.g., endothelial cells like HUVECs, BAECs, or EA. hy 926 cells).

  • Complete cell culture medium.

  • Serum-free cell culture medium.

  • Phosphoramidon stock solution (e.g., in DMSO or water, stored at -20°C).[1]

  • Phosphate-buffered saline (PBS).

  • Reagents for quantifying ET-1 (e.g., ELISA kit).

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that will result in a confluent monolayer at the time of the experiment.

  • Cell Culture: Culture cells in their complete growth medium until they reach confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal ET-1 production and variability, wash the cells with PBS and replace the complete medium with serum-free medium for 2-4 hours prior to treatment.

  • Phosphoramidon Treatment: Prepare a range of phosphoramidon concentrations (e.g., 0.1 µM to 100 µM) in serum-free medium. Remove the starvation medium and add the medium containing the different concentrations of phosphoramidon to the cells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest phosphoramidon concentration).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[10] The optimal time may vary depending on the cell type and should be determined empirically.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • ET-1 Quantification: Measure the concentration of ET-1 in the collected supernatants using a validated method such as an ELISA.

  • Data Analysis: Plot the ET-1 concentration against the phosphoramidon concentration to determine the dose-dependent inhibition.

Protocol 2: Inhibition of Exogenous Big ET-1 Conversion

Objective: To directly measure the ability of phosphoramidon to inhibit the conversion of exogenously added big ET-1 to ET-1.

Materials:

  • Confluent cell cultures.

  • Serum-free cell culture medium.

  • Big Endothelin-1 (human or porcine).

  • Phosphoramidon stock solution.

  • Reagents for quantifying ET-1 (e.g., ELISA or RIA).

Procedure:

  • Cell Preparation: Prepare confluent cell cultures in multi-well plates as described in Protocol 1.

  • Pre-incubation with Phosphoramidon: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of phosphoramidon in serum-free medium for 10-15 minutes at 37°C.[12]

  • Addition of Big ET-1: To initiate the conversion reaction, add big ET-1 to each well at a final concentration of, for example, 1 µM.[10]

  • Incubation: Incubate the plates at 37°C for a specific time period (e.g., 1-4 hours). The optimal time should be determined to ensure measurable conversion in the control group without substrate depletion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ET-1 Quantification: Measure the amount of newly generated ET-1 in the supernatant.

  • Data Analysis: Calculate the percentage of inhibition for each phosphoramidon concentration relative to the control (no phosphoramidon) and determine the IC50 value.

Visualizing Pathways and Workflows

Endothelin-1 Signaling Pathway and Phosphoramidon Inhibition

The following diagram illustrates the biosynthesis of Endothelin-1 and the point of inhibition by phosphoramidon.

Endothelin_Pathway cluster_synthesis ET-1 Biosynthesis cluster_inhibition Inhibition cluster_receptor Cellular Response Prepro_ET1 Preproendothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Furin-like protease ET1 Endothelin-1 Big_ET1->ET1 ECE ET_Receptor Endothelin Receptor (ET-A / ET-B) ET1->ET_Receptor Phosphoramidon Phosphoramidon Phosphoramidon->Big_ET1 Inhibits Downstream Downstream Signaling (e.g., Vasoconstriction, Cell Proliferation) ET_Receptor->Downstream

Caption: Biosynthesis of Endothelin-1 and its inhibition by phosphoramidon.

General Experimental Workflow for ECE Inhibition Assay

This diagram outlines the key steps in a typical cell-based experiment to assess ECE inhibition by phosphoramidon.

Experimental_Workflow Start Start: Seed Cells Culture Culture to Confluency Start->Culture Starve Serum Starve (Optional) Culture->Starve Pretreat Pre-treat with Phosphoramidon Starve->Pretreat Add_BigET1 Add Big ET-1 Pretreat->Add_BigET1 Incubate Incubate Add_BigET1->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify ET-1 (e.g., ELISA) Collect->Quantify Analyze Analyze Data (IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for a cell-based ECE inhibition assay using phosphoramidon.

References

In Vivo Administration of Phosphoramidon for Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721), a metalloproteinase inhibitor isolated from Streptomyces tanashiensis, is a potent inhibitor of Endothelin-Converting Enzyme (ECE) and Neutral Endopeptidase (NEP). Its ability to block the conversion of Big Endothelin-1 (B181129) (Big ET-1) to the highly potent vasoconstrictor Endothelin-1 (ET-1) makes it a valuable tool for in vivo research in various animal models. These application notes provide detailed protocols for the administration of Phosphoramidon in rats, dogs, and guinea pigs to study its effects on cardiovascular, cerebrovascular, and respiratory systems.

Data Presentation

The following tables summarize the quantitative data from various in vivo studies investigating the effects of Phosphoramidon administration.

Table 1: Intravenous Administration of Phosphoramidon in Rats
Animal ModelDosageAdministration RouteDurationKey Findings
Spontaneously Hypertensive Rats (SHR)20 mg/kg/hIntravenous Infusion4 hoursLowered mean arterial pressure.
DOCA-salt Hypertensive Rats0.01, 0.1, and 1.0 mg/kg/minIntravenous Infusion2 hoursDose-dependent reduction in blood pressure (-28 ± 6, -51 ± 5, and -85 ± 6 mmHg, respectively).[1]
Anesthetized Sprague-Dawley Rats10 mg/kgIntravenous Bolus InjectionSingle DoseCompletely prevented the pressor response to Big ET-1.[2][3]
Anesthetized Sprague-Dawley Rats1 to 3 mg/kgIntravenous Bolus InjectionSingle DoseEC50 for preventing the pressor response to Big ET-1.[2][3]
Anesthetized Rats0.3 mg/kg/minIntravenous InfusionNot specifiedDid not suppress the release of endothelin-1 stimulated by hemorrhage or cytokines.[4]
Anesthetized Rats10 mg/kg i.v. + 0.1 mg/kg/minIntravenous Bolus + InfusionNot specifiedPotentiated hypoxia-induced increases in plasma endothelin-1 levels.[4]
Table 2: Intracisternal Administration of Phosphoramidon in Canines and Rodents
Animal ModelDosageAdministration RouteKey Findings
Anesthetized DogsPre-treatmentIntracisternalEffectively prevented the vasoconstrictor and hypertensive effects of intracisternally administered Big ET-1.[5]
Canine Subarachnoid Hemorrhage ModelPre-treatmentIntracisternalPotently suppressed the decrease in the diameter of the basilar artery after subarachnoid hemorrhage.[6]
Wistar Rats Subarachnoid Hemorrhage Model40 nmol in 50 µL of artificial cerebrospinal fluidIntracisternalInhibited angiogenesis in cerebral hemispheres after subarachnoid hemorrhage.[2]
Table 3: Aerosol Administration of Phosphoramidon in Guinea Pigs
Animal ModelConcentrationAdministration RouteDurationKey Findings
Awake Guinea Pigs0.1 mMAerosol15 minutesMarkedly enhanced the bronchopulmonary response to endothelin-1.[1]
Anesthetized Guinea Pigs10 µMIn vitro (Bronchial Rings)Not ApplicablePotentiated the contractile response to toluene (B28343) diisocyanate (TDI).[7]

Signaling Pathways and Experimental Workflows

Phosphoramidon's Mechanism of Action

Phosphoramidon primarily exerts its effects by inhibiting two key metalloproteinases: Endothelin-Converting Enzyme (ECE) and Neutral Endopeptidase (NEP).

cluster_0 Phosphoramidon Inhibition cluster_1 Endothelin Pathway Phosphoramidon Phosphoramidon ECE Endothelin-Converting Enzyme (ECE) Phosphoramidon->ECE Inhibits NEP Neutral Endopeptidase (NEP) Phosphoramidon->NEP Inhibits BigET1 Big Endothelin-1 (Big ET-1) ET1 Endothelin-1 (ET-1) ECE->ET1 BigET1->ET1 Conversion ET_Receptors Endothelin Receptors (ETA / ETB) ET1->ET_Receptors Activates Vasoconstriction Vasoconstriction, Inflammation, Fibrosis ET_Receptors->Vasoconstriction Leads to

Caption: Mechanism of action of Phosphoramidon in the endothelin pathway.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for in vivo studies involving Phosphoramidon.

cluster_0 Experimental Phases Prep Animal Model Preparation & Acclimatization Baseline Baseline Data Collection (e.g., Blood Pressure, Respiration) Prep->Baseline Admin Phosphoramidon Administration (IV, Aerosol, or Intracisternal) Baseline->Admin PostAdmin Post-Administration Monitoring & Data Collection Admin->PostAdmin Analysis Data Analysis & Interpretation PostAdmin->Analysis Endpoint Endpoint Analysis (e.g., Histopathology, Biomarkers) PostAdmin->Endpoint

Caption: General experimental workflow for in vivo Phosphoramidon studies.

Experimental Protocols

Intravenous Administration in a Rat Model of Hypertension

Objective: To assess the effect of Phosphoramidon on blood pressure in hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or DOCA-salt hypertensive rats

  • Phosphoramidon

  • Sterile 0.9% saline (vehicle)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Vascular catheters

  • Infusion pump

  • Blood pressure monitoring system

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration). Allow the animal to recover for at least 24 hours.

  • Solution Preparation: Dissolve Phosphoramidon in sterile 0.9% saline to the desired concentration.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) for a stable period before administration.

  • Administration: Infuse Phosphoramidon solution intravenously at the desired dose (e.g., 20 mg/kg/h for 4 hours). A control group should receive an equivalent volume of the vehicle.

  • Data Collection: Continuously monitor and record MAP throughout the infusion period and for a designated time post-infusion.

  • Endpoint Analysis: At the end of the study, collect blood and tissue samples for biomarker analysis (e.g., plasma ET-1 levels) and histopathology.

Intracisternal Administration in a Canine Model of Cerebral Vasospasm

Objective: To evaluate the effect of Phosphoramidon on cerebral vasospasm following subarachnoid hemorrhage (SAH).

Materials:

  • Adult mongrel dogs

  • Phosphoramidon

  • Artificial cerebrospinal fluid (vehicle)

  • Anesthesia

  • Surgical instruments for craniotomy and cisterna magna exposure

  • Microsyringe for injection

  • Angiography equipment

Procedure:

  • Animal Preparation and SAH Induction: Anesthetize the dog and induce SAH by injecting autologous blood into the cisterna magna. This is often done in a two-hemorrhage model, with a second injection 48 hours after the first.[6]

  • Solution Preparation: Dissolve Phosphoramidon in artificial cerebrospinal fluid.

  • Administration: Pre-treat the animals by administering the Phosphoramidon solution directly into the cisterna magna before the induction of SAH.

  • Monitoring: Perform cerebral angiography at baseline and at specified time points after SAH induction (e.g., day 7) to measure the diameter of the basilar artery.[6]

  • Data Analysis: Compare the changes in arterial diameter between the Phosphoramidon-treated group and a vehicle-treated control group.

  • Cerebrospinal Fluid Analysis: Collect cerebrospinal fluid to measure levels of immunoreactive ET-1.[5]

Aerosol Administration in a Guinea Pig Model of Bronchoconstriction

Objective: To investigate the effect of Phosphoramidon on airway responsiveness.

Materials:

  • Awake guinea pigs

  • Phosphoramidon

  • Saline (vehicle)

  • Aerosol generation system (e.g., nebulizer)

  • Plexiglass exposure chamber

  • Whole-body plethysmography system to measure airway resistance

Procedure:

  • Animal Acclimatization: Place the guinea pig in the whole-body plethysmograph to acclimatize to the setup.

  • Solution Preparation: Prepare a 0.1 mM solution of Phosphoramidon in saline.[1]

  • Baseline Measurement: Record baseline airway resistance.

  • Administration: Expose the animal to an aerosol of the Phosphoramidon solution for 15 minutes.[1] A control group should be exposed to a saline aerosol.

  • Challenge: After a set period following Phosphoramidon or vehicle administration, challenge the animal with a bronchoconstrictor agent (e.g., aerosolized endothelin-1).

  • Data Collection: Continuously measure airway resistance during and after the challenge.

  • Bronchoalveolar Lavage (Optional): At the end of the experiment, perform a bronchoalveolar lavage to analyze inflammatory cell influx and mediator release.

References

Determining the Optimal Dose of Phosphoramidon for Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721) is a potent inhibitor of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP).[1][2] Its ability to block the conversion of big endothelin-1 (B181129) (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1) makes it a valuable tool for studying the role of the endothelin system in various physiological and pathological processes.[2][3][4] These application notes provide a comprehensive guide for determining the optimal dose of Phosphoramidon in mouse models, covering experimental design, administration protocols, and methods for assessing its biological effects.

Data Presentation

In Vivo Efficacy and Toxicity of Phosphoramidon in Rodent Models

The following table summarizes key quantitative data from studies using Phosphoramidon in rodent models. It is important to note that the optimal dose will vary depending on the specific mouse strain, disease model, and desired biological endpoint.

ParameterSpeciesModelDose/ConcentrationEffectReference
LD50 (Intravenous)Mouse-21.0 nmol/kgLethality[5]
EC50 (in vivo)RatAnesthetized1 to 3 mg/kg (i.v.)Prevention of big ET-1 pressor response[4]
Effective DoseRatAnesthetized10 mg/kg (i.v.)Complete prevention of big ET-1 pressor response[4]
Effective DoseMouseChronic Kidney DiseaseLow dose and High dose (specific concentrations not detailed)Attenuation of disease progression
In Vitro Inhibitory Activity of Phosphoramidon

This table provides the half-maximal inhibitory concentration (IC50) values of Phosphoramidon against its primary targets. These values are crucial for understanding the compound's potency and selectivity.

Enzyme TargetIC50Reference
Endothelin-Converting Enzyme (ECE)3.5 µM[2]
Neutral Endopeptidase 24.11 (NEP)0.034 µM[2]
Angiotensin-Converting Enzyme (ACE)78 µM[2]

Experimental Protocols

Dose-Finding Study Protocol for Phosphoramidon in a Mouse Model

This protocol outlines a general procedure for a dose-finding study to determine the optimal dose of Phosphoramidon for a specific experimental endpoint.

Objective: To identify a dose of Phosphoramidon that elicits the desired biological effect with minimal toxicity.

Materials:

  • Phosphoramidon

  • Vehicle (e.g., sterile saline)

  • Age- and sex-matched mice of the desired strain

  • Appropriate equipment for the chosen administration route (e.g., syringes, needles)

  • Equipment for monitoring the desired biological endpoint (e.g., tail-cuff blood pressure system, metabolic cages)

Procedure:

  • Dose Selection: Based on existing literature (see tables above), select a range of at least 3-4 doses. A logarithmic dose escalation is often a good starting point (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg). Include a vehicle control group.

  • Animal Grouping: Randomly assign mice to the different dose groups and the vehicle control group (n=5-10 mice per group is recommended).

  • Administration: Administer Phosphoramidon or vehicle via the chosen route (intravenous or subcutaneous administration protocols are detailed below).

  • Monitoring:

    • Efficacy: At predetermined time points after administration, measure the desired biological endpoint. This could include:

      • Blood pressure using the tail-cuff method (see Protocol 3).

      • Markers of kidney function such as urinary albumin-to-creatinine ratio or serum creatinine (B1669602) (see Protocol 4).

      • ECE activity in tissue homogenates (see Protocol 5).

    • Toxicity: Observe the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance.

  • Data Analysis: Analyze the dose-response relationship to determine the dose that produces the desired effect.

Administration Protocols

a) Intravenous (i.v.) Injection (Tail Vein)

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, inject the Phosphoramidon solution slowly into one of the lateral tail veins.

  • Apply gentle pressure to the injection site after withdrawing the needle.

b) Subcutaneous (s.c.) Injection

  • Grasp the loose skin between the shoulder blades of the mouse.

  • Insert a 25-27 gauge needle into the tented skin, parallel to the spine.

  • Inject the Phosphoramidon solution.

  • Withdraw the needle and gently massage the injection site to aid dispersal.

Protocol for Measuring Blood Pressure in Mice (Tail-Cuff Method)

Materials:

  • Tail-cuff blood pressure measurement system

  • Mouse restrainer

  • Warming platform

Procedure:

  • Acclimatization: Acclimate the mice to the restrainer and warming platform for several days before the actual measurement to minimize stress-induced blood pressure variations.[6]

  • Measurement:

    • Place the mouse in the restrainer on the warming platform (maintain body temperature).[6]

    • Position the tail cuff and sensor on the mouse's tail.[6]

    • The system will automatically inflate and deflate the cuff to measure systolic and diastolic blood pressure.[6][7]

    • Record multiple readings and average them for each mouse.[8]

Protocol for Assessing Kidney Function in Mice

a) Urine Collection and Analysis

  • Place mice in metabolic cages for 24-hour urine collection.

  • Measure the total urine volume.

  • Analyze urine for albumin and creatinine concentrations using commercially available ELISA kits.

  • Calculate the urinary albumin-to-creatinine ratio (ACR) to assess proteinuria, a marker of kidney damage.[9]

b) Blood Collection and Analysis

  • Collect blood via tail vein, saphenous vein, or terminal cardiac puncture.

  • Separate plasma or serum.

  • Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels using commercially available assay kits as indicators of glomerular filtration rate.[9]

Protocol for Measuring Endothelin-Converting Enzyme (ECE) Activity in Mouse Tissue

Materials:

  • Mouse tissue (e.g., lung, kidney, heart)

  • Homogenization buffer

  • Big ET-1 (substrate)

  • Phosphoramidon (for inhibition control)

  • ET-1 ELISA kit

Procedure:

  • Tissue Homogenization: Homogenize the tissue in ice-cold buffer.

  • Incubation: Incubate the tissue homogenate with big ET-1 in the presence or absence of Phosphoramidon.

  • Measurement of ET-1: Measure the amount of ET-1 produced using an ELISA kit.

  • Calculation of ECE activity: The difference in ET-1 production between samples with and without Phosphoramidon represents the ECE activity.[10]

Visualizations

Endothelin Signaling Pathway

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prepro-ET Prepro-ET Big ET-1 Big ET-1 Prepro-ET->Big ET-1 Furin-like proteases ECE ECE Big ET-1->ECE ET-1 ET-1 ET_A_Receptor ET-A Receptor ET-1->ET_A_Receptor ET_B_Receptor ET-B Receptor ET-1->ET_B_Receptor ECE->ET-1 G_Protein G-Protein ET_A_Receptor->G_Protein ET_B_Receptor->G_Protein PLC PLC G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Downstream_Effects Downstream Effects (Vasoconstriction, Proliferation, etc.) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects Phosphoramidon Phosphoramidon Phosphoramidon->ECE Dose_Optimization_Workflow Start Start: Define Mouse Model & Biological Endpoint Dose_Selection Select Dose Range (e.g., 1, 3, 10 mg/kg) Start->Dose_Selection Animal_Grouping Randomly Assign Mice to Dose & Vehicle Groups Dose_Selection->Animal_Grouping Administration Administer Phosphoramidon/Vehicle (i.v. or s.c.) Animal_Grouping->Administration Monitoring Monitor Efficacy & Toxicity Administration->Monitoring Efficacy_Assessment Efficacy Assessment - Blood Pressure - Kidney Function - ECE Activity Monitoring->Efficacy_Assessment Efficacy Toxicity_Assessment Toxicity Assessment - Weight Change - Behavioral Changes - Physical Appearance Monitoring->Toxicity_Assessment Toxicity Data_Analysis Analyze Dose-Response Relationship Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis Optimal_Dose Determine Optimal Dose Data_Analysis->Optimal_Dose

References

Utilizing Phosphoramidon to Investigate Thermolysin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721), a metalloprotease inhibitor isolated from Streptomyces tanashiensis, serves as a powerful tool for the investigation of thermolysin and other thermolysin-like proteases (TLPs).[1][2] Thermolysin, a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus, is a well-characterized enzyme that serves as a model for understanding the structure and function of a broader class of zinc-dependent metalloproteinases.[3] This document provides detailed application notes and experimental protocols for utilizing phosphoramidon to characterize the enzymatic activity of thermolysin, making it a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Phosphoramidon acts as a potent, competitive, and slow-binding inhibitor of thermolysin, functioning as a transition-state analog.[2][4] Its high affinity and specificity for thermolysin and related enzymes, such as Neutral Endopeptidase (NEP) and Endothelin-Converting Enzyme (ECE), make it an invaluable reagent for studying their roles in various physiological and pathological processes.[1][5]

Data Presentation

The inhibitory potency of phosphoramidon against thermolysin and other relevant metalloproteinases is summarized in the table below. These values, including the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are critical for designing and interpreting experiments aimed at understanding enzyme-inhibitor interactions.

Enzyme TargetInhibitorKiIC50Species/Source
ThermolysinPhosphoramidon28 nM[1][2]33 nM[1]Bacillus thermoproteolyticus
Neutral Endopeptidase (NEP)Phosphoramidon3 nM[2]34 nM[1]Human, Rabbit
Endothelin-Converting Enzyme-1 (ECE-1)Phosphoramidon-1.2 µM - 3.5 µM[1]Human, Rabbit
Angiotensin-Converting Enzyme (ACE)Phosphoramidon-78 µM[1]Rabbit

Experimental Protocols

Steady-State Inhibitory Kinetics Assay

Principle: This method determines the inhibitor constant (Ki) by measuring the initial rate of substrate hydrolysis by thermolysin in the presence of varying concentrations of phosphoramidon. The data is then analyzed using graphical methods like the Dixon or Lineweaver-Burk plot.[1]

Materials:

  • Thermolysin enzyme

  • Phosphoramidon

  • Substrate: Furylacryloyl-glycyl-L-leucine amide (FAGLA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2[1]

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thermolysin in the assay buffer.

    • Prepare a stock solution of phosphoramidon in the assay buffer.

    • Prepare a stock solution of the FAGLA substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or spectrophotometer cuvettes, prepare a series of reactions containing a fixed concentration of thermolysin.

    • Add varying concentrations of phosphoramidon to the reaction wells. Include a control reaction with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the thermolysin and phosphoramidon mixtures for 15-30 minutes at 25°C to allow for enzyme-inhibitor binding to reach equilibrium.[1]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the FAGLA substrate to each well.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 345 nm over time using a spectrophotometer. The rate of decrease is proportional to the rate of substrate hydrolysis.[1]

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the Ki value by plotting the data using a suitable method, such as a Dixon plot (1/V₀ vs. [I]) or by fitting the data to the appropriate inhibition model using non-linear regression analysis.

Fluorometric Titration Assay

Principle: This method directly measures the binding of phosphoramidon to thermolysin by monitoring the change in the enzyme's intrinsic tryptophan fluorescence upon inhibitor binding. This allows for the determination of the dissociation constant (Kd).[1][4]

Materials:

  • Thermolysin enzyme

  • Phosphoramidon

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2

  • Fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thermolysin in the assay buffer. The concentration should be sufficient to produce a stable fluorescence signal.

    • Prepare a concentrated stock solution of phosphoramidon in the assay buffer.

  • Instrument Setup:

    • Set the fluorometer's excitation wavelength to 280 nm and the emission wavelength to scan from 300 nm to 400 nm to determine the wavelength of maximum emission (typically around 340-350 nm).[4]

  • Titration:

    • Place a fixed volume and concentration of the thermolysin solution in a quartz cuvette.

    • Record the initial fluorescence spectrum or intensity at the emission maximum.

    • Make successive additions of small aliquots of the concentrated phosphoramidon solution to the cuvette.

    • After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence.

  • Data Acquisition:

    • Record the fluorescence intensity after each addition of phosphoramidon.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) as a function of the phosphoramidon concentration.

    • Fit the resulting binding isotherm to a one-site binding model to calculate the dissociation constant (Kd).[4]

Visualizations

Signaling Pathway: Endothelin-Converting Enzyme and Phosphoramidon Inhibition

Since thermolysin is a bacterial enzyme, a more relevant signaling pathway for the target audience involves a mammalian thermolysin-like protease. Endothelin-Converting Enzyme (ECE) is a key metalloproteinase in the endothelin signaling pathway, responsible for producing the potent vasoconstrictor endothelin-1.[1] Phosphoramidon is a known inhibitor of ECE.[1]

Endothelin_Pathway Preproendothelin Preproendothelin-1 BigET1 Big Endothelin-1 Preproendothelin->BigET1 Proteolytic Cleavage ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE ET1 Endothelin-1 ETAR Endothelin A Receptor ET1->ETAR ETBR Endothelin B Receptor ET1->ETBR Response Physiological Responses (Vasoconstriction, etc.) ETAR->Response ETBR->Response ECE->ET1 Cleavage Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition

Caption: Inhibition of the Endothelin-1 signaling pathway by phosphoramidon.

Experimental Workflow: Thermolysin Inhibition Assay

The following diagram illustrates a generalized workflow for determining the inhibition of thermolysin by phosphoramidon.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Thermolysin Solution mix Mix Thermolysin and Phosphoramidon prep_enzyme->mix prep_inhibitor Prepare Phosphoramidon Dilutions prep_inhibitor->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Initiate Reaction prep_substrate->add_substrate preincubate Pre-incubate mix->preincubate preincubate->add_substrate measure Measure Activity (Spectrophotometry/Fluorometry) add_substrate->measure calc_rates Calculate Initial Rates measure->calc_rates plot Plot Data (e.g., Dixon, Lineweaver-Burk) calc_rates->plot determine_ki Determine Ki/Kd plot->determine_ki

Caption: Generalized workflow for thermolysin inhibition studies.

Logical Relationship: Phosphoramidon as a Transition-State Analog Inhibitor

This diagram illustrates the mechanism of thermolysin inhibition by phosphoramidon, which mimics the transition state of the peptide substrate during hydrolysis.

Inhibition_Mechanism Thermolysin Thermolysin (Active Site with Zn²⁺) TransitionState Tetrahedral Transition State Thermolysin->TransitionState Binds InhibitedComplex Thermolysin-Phosphoramidon Complex (Inactive) Thermolysin->InhibitedComplex Binds Tightly Substrate Peptide Substrate Substrate->TransitionState Products Cleaved Products TransitionState->Products Catalysis Phosphoramidon Phosphoramidon (Transition-State Analog) TransitionState->Phosphoramidon Mimics Phosphoramidon->InhibitedComplex

Caption: Phosphoramidon mimics the transition state of thermolysin catalysis.

References

Application Note: Design and Implementation of Cell-Based Assays Using Phosphoramidon as a Metalloprotease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721), a metalloprotease inhibitor derived from Streptomyces tanashiensis, is a valuable tool for studying the roles of specific metalloproteases in cellular signaling pathways.[1][2] It potently inhibits key enzymes such as Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE), which are implicated in various physiological processes, including cardiovascular regulation and neurobiology.[1][3] This application note provides detailed protocols and guidelines for designing and implementing cell-based assays using Phosphoramidon to investigate the activity of these enzymes in a cellular context. Understanding the impact of inhibitors like Phosphoramidon in a live-cell environment is crucial for drug discovery and for elucidating the complex mechanisms of cellular signaling.[4][5]

Target Enzymes and Signaling Pathways

Phosphoramidon primarily targets a select group of zinc-dependent metalloproteases.[1] Its inhibitory activity is most pronounced against Neprilysin (also known as Neutral Endopeptidase or NEP) and Endothelin-Converting Enzyme (ECE).[6][7] It also inhibits thermolysin, a bacterial enzyme, and to a lesser extent, Angiotensin-Converting Enzyme (ACE).[6][8]

Neprilysin (NEP) is a key enzyme in the degradation of several signaling peptides, including natriuretic peptides, substance P, and amyloid-β.[9][10] By inhibiting NEP, Phosphoramidon can modulate the signaling pathways regulated by these peptides.

Endothelin-Converting Enzyme (ECE) is crucial for the biosynthesis of the potent vasoconstrictor endothelin-1 (B181129) (ET-1) from its precursor, big endothelin-1 (big ET-1).[1][3][11] Inhibition of ECE by Phosphoramidon blocks this conversion, thereby affecting the endothelin signaling pathway involved in vasoconstriction and cell proliferation.[1][12]

Signaling Pathway of Endothelin-1 Production

Endothelin_Pathway Prepro_ET1 Prepro-Endothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Proteolytic Cleavage ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 (ET-1) (Active Vasoconstrictor) ET_Receptor Endothelin Receptor ET1->ET_Receptor ECE->ET1 Conversion Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition Cellular_Response Cellular Response (e.g., Vasoconstriction) ET_Receptor->Cellular_Response

Caption: Endothelin-1 signaling pathway and the inhibitory action of Phosphoramidon on ECE.

Quantitative Inhibition Data

The inhibitory potency of Phosphoramidon is quantified by its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values can vary depending on experimental conditions.

Enzyme TargetCommon AbbreviationPhosphoramidon IC50Phosphoramidon Ki
Neutral EndopeptidaseNEP / Neprilysin0.034 µM (34 nM)[3][7][13]3 nM[3]
Endothelin-Converting Enzyme-1ECE-11-5 µM[6][14]-
Thermolysin-0.4 µg/mL[6][8]28 nM[3]
Angiotensin-Converting EnzymeACE78 µM[7][8][13]-

Experimental Protocols

General Considerations for Cell-Based Assays with Phosphoramidon
  • Cell Line Selection: Choose a cell line that endogenously expresses the target enzyme (NEP or ECE) at a sufficient level. Alternatively, transiently or stably transfect a suitable host cell line with the enzyme of interest.

  • Phosphoramidon Solubility and Storage: Phosphoramidon disodium (B8443419) salt is soluble in DMSO (up to 100 mg/mL).[6][7] Prepare stock solutions in DMSO and store at -20°C. For aqueous solutions, it is recommended to prepare them fresh.[6]

  • Cell Permeability: As a charged molecule, Phosphoramidon may have limited cell permeability.[6] For intracellular targets, consider using cell lines with higher endocytic activity or employing transfection reagents. The effectiveness of Phosphoramidon on intracellular versus extracellular enzyme activity can differ significantly.[15][16]

  • Controls: Include appropriate controls in your assay:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest Phosphoramidon concentration.

    • No-Cell Control: Wells containing medium and substrate but no cells to determine background signal.

    • Positive Control: A known activator or condition that stimulates enzyme activity.

    • Inhibitor Control: A different known inhibitor of the target enzyme, if available.

Experimental Workflow for a Cell-Based Enzyme Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Measurement & Analysis Cell_Seeding Seed cells in a 96-well plate Cell_Culture Culture cells to desired confluency (e.g., 24h) Cell_Seeding->Cell_Culture Add_Inhibitor Add Phosphoramidon dilutions or vehicle to cells Cell_Culture->Add_Inhibitor Prepare_Inhibitor Prepare serial dilutions of Phosphoramidon Pre_Incubation Pre-incubate cells with inhibitor (e.g., 15-30 min) Add_Inhibitor->Pre_Incubation Add_Substrate Add fluorogenic substrate to all wells Pre_Incubation->Add_Substrate Measure_Signal Measure fluorescence kinetically at 37°C Add_Substrate->Measure_Signal Calculate_Velocity Calculate initial reaction velocities (V₀) Measure_Signal->Calculate_Velocity Plot_Data Plot V₀ vs. [Phosphoramidon] and determine IC50 Calculate_Velocity->Plot_Data

Caption: General workflow for a cell-based enzyme inhibition assay using Phosphoramidon.

Detailed Protocol 1: Cell-Based Neprilysin (NEP) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.[9][17][18]

Materials:

  • Cells expressing NEP (e.g., SH-SY5Y, or transfected HEK293 cells)

  • 96-well white microplate

  • NEP Assay Buffer (e.g., Tris-based buffer at pH 7.4)

  • Phosphoramidon stock solution (in DMSO)

  • NEP fluorogenic substrate (e.g., an Abz-based peptide)[18]

  • Protease inhibitor cocktail (optional, for cell lysate preparation if used as a control)

  • Microplate reader capable of fluorescence measurement (Ex/Em = 330/430 nm)[17]

Procedure:

  • Cell Seeding: Seed cells into a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight at 37°C and 5% CO2.

  • Phosphoramidon Preparation: Prepare serial dilutions of Phosphoramidon in NEP Assay Buffer. Also, prepare a vehicle control with the same final DMSO concentration.

  • Inhibitor Addition: Carefully remove the culture medium from the wells. Wash once with pre-warmed NEP Assay Buffer. Add the Phosphoramidon dilutions or vehicle control to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes. This allows for the inhibitor to interact with the enzyme.

  • Substrate Addition: Prepare the NEP substrate solution in NEP Assay Buffer according to the manufacturer's instructions. Add the substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode (Ex/Em = 330/430 nm) every 1-2 minutes for 1-2 hours.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Subtract the average V₀ of the no-cell control from all other readings.

    • Plot the V₀ against the logarithm of the Phosphoramidon concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Detailed Protocol 2: Cell-Based Endothelin-Converting Enzyme (ECE) Activity Assay

This protocol is based on principles from ECE activity assay kits and published cell-based methods.[14][19][20]

Materials:

  • Cells expressing ECE-1 (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), or transfected CHO cells)[14]

  • 96-well white microplate

  • ECE-1 Assay Buffer (e.g., HEPES or Tris-based buffer at pH 7.0-7.5)[6]

  • Phosphoramidon stock solution (in DMSO)

  • ECE-1 fluorogenic substrate (e.g., a MCA-based peptide)[19]

  • Microplate reader capable of fluorescence measurement (Ex/Em = 320/420 nm)[20]

Procedure:

  • Cell Seeding: Seed endothelial or transfected cells in a 96-well white plate and culture until they form a confluent monolayer.

  • Phosphoramidon Preparation: Prepare serial dilutions of Phosphoramidon in ECE-1 Assay Buffer. Include a vehicle control.

  • Inhibitor Addition: Gently aspirate the culture medium and wash the cell monolayer once with pre-warmed ECE-1 Assay Buffer. Add the prepared Phosphoramidon dilutions or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 20-30 minutes.[20]

  • Substrate Addition: Prepare the ECE-1 substrate solution in ECE-1 Assay Buffer. Add the substrate to all wells.

  • Fluorescence Measurement: Immediately transfer the plate to a microplate reader set to 37°C. Measure fluorescence kinetically (Ex/Em = 320/420 nm) for 30-60 minutes.[20]

  • Data Analysis: Analyze the data as described in the NEP assay protocol to determine the IC50 of Phosphoramidon for ECE-1 in a cellular context.

Troubleshooting

ProblemPossible CauseSolution
Low or no enzyme activity - Low enzyme expression in the chosen cell line.- Sub-optimal assay conditions (pH, temperature).- Presence of EDTA/EGTA in buffers (NEP is a zinc-metalloprotease).[9][17]- Verify enzyme expression via Western blot or qPCR.- Optimize assay buffer pH and ensure the temperature is maintained at 37°C.[6]- Use buffers without chelating agents.
High background fluorescence - Autofluorescence from compounds or cell culture medium.- Substrate degradation.- Include a "no-cell" control and subtract its signal.- Test for compound interference by measuring fluorescence of the compound alone.- Ensure substrate is protected from light and prepared fresh.
IC50 value higher than expected - High substrate concentration outcompeting the inhibitor.[6]- Poor cell permeability of Phosphoramidon for intracellular enzyme targets.[15][16]- Phosphoramidon degradation.- Use a substrate concentration at or below its Km value.[21]- Increase pre-incubation time or consider using cell permeabilization agents (though this changes the assay format).- Prepare fresh Phosphoramidon dilutions for each experiment.[6]
High variability between replicates - Inconsistent cell numbers per well.- "Edge effect" in the microplate.- Pipetting errors.- Ensure a uniform single-cell suspension before seeding.- Avoid using the outermost wells of the plate for critical measurements.[21]- Use calibrated pipettes and careful pipetting techniques.

Conclusion

Phosphoramidon is a potent and versatile inhibitor for studying metalloproteases in cell-based assays. The protocols provided herein offer a framework for investigating the roles of NEP and ECE in cellular physiology and for screening potential drug candidates that target these enzymes. Careful optimization of assay conditions and inclusion of appropriate controls are critical for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Measuring the IC50 of Phosphoramidon against Neprilysin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloproteinase that plays a crucial role in inactivating various signaling peptides, including natriuretic peptides, bradykinin, and substance P.[1][2][3] Its involvement in cardiovascular and neurological pathways has made it a significant therapeutic target.[1][4] Phosphoramidon (B1677721) is a potent and specific competitive inhibitor of neprilysin, making it an essential tool for studying the enzyme's function and a reference compound in drug discovery programs.[5][6][7]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[8] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9] This document provides a detailed protocol for determining the IC50 value of phosphoramidon against neprilysin using a fluorometric assay.

Principle of the Assay

The IC50 determination is based on a fluorometric enzymatic assay. The principle relies on the cleavage of a specific, synthetic fluorogenic substrate by active neprilysin.[9][10] This substrate is typically a peptide containing a fluorescent reporter group (fluorophore) and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[1][4][11] Upon cleavage by neprilysin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.

Phosphoramidon inhibits this enzymatic reaction by binding to the active site of neprilysin.[5] Consequently, the rate of substrate cleavage and the resulting fluorescence signal decrease in a dose-dependent manner. By measuring the enzyme activity across a range of phosphoramidon concentrations, a dose-response curve can be generated to calculate the IC50 value.[8]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the enzymatic action of neprilysin on its substrate and the mechanism of competitive inhibition by phosphoramidon.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Phosphoramidon NEP Neprilysin (Enzyme) ES_Complex Enzyme-Substrate Complex NEP->ES_Complex Binds Substrate Fluorogenic Substrate (Quenched) Substrate->ES_Complex ES_Complex->NEP Releases Cleaved_Products Cleaved Products + Released Fluorophore (Fluorescent) ES_Complex->Cleaved_Products Catalyzes NEP2 Neprilysin (Enzyme) EI_Complex Enzyme-Inhibitor Complex (Inactive) NEP2->EI_Complex Binds Phosphoramidon Phosphoramidon (Inhibitor) Phosphoramidon->EI_Complex Substrate2 Fluorogenic Substrate Substrate2->EI_Complex Binding Blocked

Caption: Mechanism of Neprilysin activity and its inhibition by Phosphoramidon.

Materials and Reagents

Reagents
ReagentRecommended Source/SpecificationStorage
Recombinant Human NeprilysinCommercially available-20°C or -80°C
Phosphoramidon Disodium SaltCommercially available-20°C or -80°C
Neprilysin Fluorogenic Substratee.g., Mca-RPPGFSAFK(Dnp)-OH or commercial FRET substrate-20°C, protected from light
Assay Buffer50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2[9]4°C
Dimethyl Sulfoxide (DMSO)Anhydrous, high purityRoom Temperature
96-well black microplatesFlat-bottom, opaque wallsRoom Temperature
Equipment
  • Fluorometric microplate reader with temperature control (Excitation/Emission filters appropriate for the chosen substrate, e.g., ~330/430 nm[10][12] or ~490/520 nm[1][4][11])

  • Calibrated single and multichannel pipettes

  • Reagent reservoirs

  • Incubator (37°C)

  • Centrifuge

Experimental Protocol

The following diagram provides a high-level overview of the experimental workflow for IC50 determination.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement & Analysis prep_inhibitor Prepare Phosphoramidon Stock & Dilutions add_inhibitor Add Phosphoramidon Dilutions to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neprilysin Working Solution add_enzyme Add Neprilysin to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Pre-incubate (15 min, 37°C) add_inhibitor->incubate incubate->add_substrate measure_fluor Kinetic Measurement of Fluorescence (30-60 min, 37°C) add_substrate->measure_fluor calc_rate Calculate Reaction Rates (Velocity) measure_fluor->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of Phosphoramidon.

Reagent Preparation
  • Phosphoramidon Stock Solution: Prepare a 10 mM stock solution of Phosphoramidon in high-quality DMSO.[13] Aliquot into single-use volumes and store at -20°C to minimize freeze-thaw cycles.[5]

  • Phosphoramidon Serial Dilutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in Assay Buffer to create a range of concentrations. A typical 10-point, 3-fold dilution series starting from 10 µM might be appropriate, given the reported IC50 is in the nanomolar range.[6]

  • Neprilysin Working Solution: Reconstitute and dilute the recombinant neprilysin in cold Assay Buffer to the desired concentration (e.g., 20 nM).[13] Keep the enzyme on ice at all times. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.[5]

  • Substrate Working Solution: Prepare the substrate working solution by diluting the stock in Assay Buffer to the final desired concentration (typically at or below its Km value).[5] Protect from light.

Assay Procedure (96-well plate format)
  • Plate Setup: Design the plate layout to include wells for:

    • Blank: Assay Buffer only (for background fluorescence).

    • No-Inhibitor Control (100% Activity): Neprilysin + Assay Buffer (instead of inhibitor).

    • No-Enzyme Control: Substrate + Assay Buffer (to check for substrate auto-hydrolysis).

    • Test Wells: Neprilysin + serial dilutions of Phosphoramidon.

  • Enzyme and Inhibitor Addition:

    • Add 45 µL of Assay Buffer to the Blank and No-Enzyme Control wells.

    • Add 45 µL of Neprilysin Working Solution to the No-Inhibitor Control and all Test Wells.

    • Add 5 µL of Assay Buffer to the Blank, No-Enzyme, and No-Inhibitor Control wells.

    • Add 5 µL of each Phosphoramidon serial dilution to the corresponding Test Wells. The total volume in each well should now be 50 µL.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, taking readings every 60 seconds.[9] Use the appropriate excitation and emission wavelengths for the substrate.

Data Analysis and Presentation

Calculation Steps
  • Determine Reaction Rate: For each well, plot fluorescence intensity against time. The initial reaction rate (velocity) is the slope of the linear portion of this curve (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of neprilysin inhibition for each phosphoramidon concentration: % Inhibition = [1 - (Rate of Test Well / Rate of No-Inhibitor Control)] x 100

  • Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the phosphoramidon concentration (X-axis).

  • Determine IC50: Fit the data to a non-linear regression model (e.g., a four-parameter logistic or sigmoidal dose-response curve) using software such as GraphPad Prism.[14] The IC50 is the concentration of phosphoramidon that corresponds to 50% inhibition on the fitted curve.[8][15]

Quantitative Data Summary

The following tables provide a summary of typical concentrations and reported inhibitory activities.

Table 1: Recommended Assay Concentrations

ComponentFinal ConcentrationExample Volume (per well)
Neprilysin~20 nM[13]45 µL of working solution
Phosphoramidon2 nM to 100 µM range[13]5 µL of serial dilutions
Substrate10 µM[13]50 µL of working solution
Total Volume 100 µL

Table 2: Reported IC50 Values of Phosphoramidon

Enzyme TargetReported IC50 ValueSelectivity (vs. NEP)
Neprilysin (NEP) 34 nM (0.034 µM) [5][6][9]1x
Endothelin-Converting Enzyme (ECE)3.5 µM[5][6]~103x
Angiotensin-Converting Enzyme (ACE)78 µM[5][6][9]~2294x

Table 3: Example Data Recording and Calculation

[Phosphoramidon] (nM)log([Phosphoramidon])Avg. Reaction Rate (RFU/min)% Inhibition
0 (Control)N/A500.00%
10450.59.9%
30.48401.219.8%
101315.836.8%
301.48255.149.0%
1002150.370.0%
3002.4875.684.9%
1000340.192.0%

References

Determining the Inhibition Constant (Ki) of Phosphoramidon with Endothelin-Converting Enzyme (ECE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelin-converting enzyme (ECE) is a key metalloprotease in the endothelin signaling pathway, responsible for the conversion of the inactive precursor big endothelin-1 (B181129) (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1). Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making ECE a significant therapeutic target. Phosphoramidon (B1677721) is a well-characterized competitive inhibitor of ECE and serves as a valuable tool in studying the physiological and pathological roles of this enzyme. This document provides detailed protocols and data for determining the inhibition constant (Ki) of phosphoramidon with ECE, a critical parameter for evaluating inhibitor potency.

Quantitative Data Summary

The inhibitory potency of Phosphoramidon against Endothelin-Converting Enzyme-1 (ECE-1) is often reported as the half-maximal inhibitory concentration (IC50). However, the inhibition constant (Ki) is a more intrinsic measure of inhibitor affinity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate and the substrate concentration used in the assay are known.

InhibitorTarget EnzymeIC50KiKm of Substrate (big ET-1)Substrate Concentration [S]
PhosphoramidonECE-11.0 - 3.5 µMNot directly reported, calculation required~20 µM (Reported for human ECE-1)Varies by experiment

Note: The reported IC50 values for phosphoramidon can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and pH.[1] A precise Ki value can only be determined when the Km and [S] are known for the specific assay conditions under which the IC50 was measured.

Experimental Protocols

In Vitro ECE-1 Activity Assay (Fluorometric)

This protocol outlines a common method for measuring ECE-1 activity and determining the IC50 of an inhibitor.

Principle: A fluorogenic substrate, which is a non-fluorescent molecule, is cleaved by ECE-1 to release a fluorescent product. The rate of increase in fluorescence is directly proportional to the ECE-1 activity. An inhibitor will decrease the rate of this reaction.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide)

  • Phosphoramidon

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of phosphoramidon in a suitable solvent (e.g., DMSO). Make a series of dilutions of phosphoramidon in assay buffer to achieve the desired final concentrations.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the assay buffer, a fixed concentration of recombinant human ECE-1, and varying concentrations of phosphoramidon. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic ECE-1 substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition for each phosphoramidon concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the phosphoramidon concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Determination of the Michaelis Constant (Km) of ECE-1 for big ET-1

To calculate the Ki from the IC50, the Km of ECE-1 for its substrate must be determined under the same assay conditions.

Procedure:

  • Follow the general procedure for the in vitro ECE-1 activity assay described above.

  • Instead of varying the inhibitor concentration, keep the enzyme concentration constant and vary the concentration of the substrate (big ET-1 or a fluorogenic substrate).

  • Measure the initial reaction velocities at each substrate concentration.

  • Plot the initial velocity (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Calculation of the Inhibition Constant (Ki)

The Ki for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation :[3][4][5][6]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Concentration of the substrate used in the assay

  • Km: Michaelis constant of the enzyme for the substrate

Visualizations

Endothelin Signaling Pathway

Endothelin_Signaling_Pathway cluster_synthesis ET-1 Synthesis cluster_inhibition Inhibition cluster_signaling Downstream Signaling Prepro_ET1 Pre-proendothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Furin ET1 Endothelin-1 Big_ET1->ET1 ECE-1 ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Phosphoramidon Phosphoramidon Phosphoramidon->Big_ET1 Inhibits ECE-1 G_protein G-protein Activation ETAR->G_protein ETBR->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Response Physiological Responses (Vasoconstriction, etc.) Ca_PKC->Response

Caption: Endothelin-1 synthesis and signaling pathway with the inhibitory action of Phosphoramidon.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_km Km Determination cluster_ic50 IC50 Determination cluster_ki Ki Calculation Start_Km Start Vary_S Vary Substrate Concentration ([S]) Start_Km->Vary_S Measure_V Measure Initial Velocity (V) Vary_S->Measure_V Plot_V_S Plot V vs. [S] Measure_V->Plot_V_S Calc_Km Calculate Km and Vmax (Michaelis-Menten Plot) Plot_V_S->Calc_Km End_Km Km Value Calc_Km->End_Km Cheng_Prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S]/Km)) End_Km->Cheng_Prusoff Input Km Start_IC50 Start Vary_I Vary Inhibitor Concentration ([I]) Start_IC50->Vary_I Measure_Inhibition Measure % Inhibition Vary_I->Measure_Inhibition Plot_Inhibition_I Plot % Inhibition vs. log[I] Measure_Inhibition->Plot_Inhibition_I Calc_IC50 Calculate IC50 (Dose-Response Curve) Plot_Inhibition_I->Calc_IC50 End_IC50 IC50 Value Calc_IC50->End_IC50 End_IC50->Cheng_Prusoff Input IC50 & [S] Final_Ki Ki Value

Caption: Logical workflow for the experimental determination of the inhibition constant (Ki).

References

Application Notes and Protocols: The Use of Phosphoramidon in Gastric Mucosal Damage Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Phosphoramidon (B1677721), a metalloproteinase inhibitor, has emerged as a valuable tool in the study of gastric mucosal damage. Its primary mechanism of action involves the inhibition of endothelin-converting enzyme (ECE), which is responsible for the conversion of the precursor big endothelin-1 (B181129) (big ET-1) into the potent vasoconstrictor and pro-inflammatory peptide, endothelin-1 (ET-1).[1][2] Elevated levels of ET-1 are implicated in the pathogenesis of gastric mucosal damage by reducing mucosal blood flow and promoting inflammation. By blocking ECE, phosphoramidon effectively mitigates these detrimental effects, offering a protective role in various experimental models of gastric injury.

These application notes provide detailed protocols for utilizing phosphoramidon in two common rat models of gastric mucosal damage: indomethacin-induced and ischemia-reperfusion-induced injury. The accompanying quantitative data, summarized from published studies, demonstrates the dose-dependent protective effects of phosphoramidon.

Signaling Pathway of Phosphoramidon in Gastric Mucosal Protection

The following diagram illustrates the mechanism by which phosphoramidon protects the gastric mucosa.

cluster_0 Pathogenesis of Gastric Mucosal Damage cluster_1 Protective Action of Phosphoramidon Indomethacin (B1671933) Indomethacin ECE Endothelin-Converting Enzyme (ECE) Indomethacin->ECE Upregulates IschemiaReperfusion Ischemia-Reperfusion IschemiaReperfusion->ECE Upregulates ET1 Endothelin-1 (ET-1) ECE->ET1 Converts BigET1 Big Endothelin-1 (Big ET-1) Vasoconstriction Vasoconstriction ET1->Vasoconstriction Inflammation Inflammation ET1->Inflammation GastricDamage Gastric Mucosal Damage Vasoconstriction->GastricDamage Inflammation->GastricDamage Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibits

Mechanism of Phosphoramidon's gastroprotective effect.

Experimental Models and Protocols

Two primary animal models are detailed below for studying the effects of phosphoramidon on gastric mucosal damage.

Indomethacin-Induced Gastric Mucosal Damage Model in Rats

This model is widely used to simulate gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow:

start Start: Acclimatize Male Wistar Rats (180-220g) fasting Fast for 24 hours (water ad libitum) start->fasting grouping Divide into Control, Indomethacin, and Phosphoramidon + Indomethacin groups fasting->grouping phosphoramidon_admin Administer Phosphoramidon (i.v. or i.p.) at desired doses grouping->phosphoramidon_admin indomethacin_admin 30 minutes post-Phosphoramidon, administer Indomethacin (30-40 mg/kg, p.o.) phosphoramidon_admin->indomethacin_admin wait Wait for 4-6 hours indomethacin_admin->wait euthanize Euthanize animals wait->euthanize stomach_removal Excise stomach and open along the greater curvature euthanize->stomach_removal evaluation Macroscopic and Microscopic Evaluation of Gastric Lesions stomach_removal->evaluation end End evaluation->end

Workflow for the indomethacin-induced gastric damage model.

Detailed Protocol:

  • Animal Preparation: Male Wistar rats (180-220 g) are housed in a controlled environment and allowed to acclimatize.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Grouping: Rats are randomly assigned to control, indomethacin-only, and phosphoramidon-treated groups.

  • Phosphoramidon Administration: Phosphoramidon is administered intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses.

  • Indomethacin Administration: Thirty minutes after phosphoramidon administration, indomethacin (30-40 mg/kg) is administered orally (p.o.).[3][4][5]

  • Incubation Period: The animals are monitored for 4-6 hours.[4][5]

  • Euthanasia and Sample Collection: After the incubation period, the rats are euthanized, and their stomachs are promptly excised.

  • Macroscopic Evaluation: The stomachs are opened along the greater curvature and rinsed with saline. The ulcer index is then determined by measuring the length and number of hemorrhagic lesions.

  • Microscopic Evaluation: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological assessment of epithelial cell loss, edema, and inflammatory cell infiltration.

Ischemia-Reperfusion-Induced Gastric Mucosal Damage Model in Rats

This model mimics gastric injury resulting from a temporary disruption of blood flow followed by its restoration.

Experimental Workflow:

start Start: Anesthetize Male Wistar Rats (180-220g) laparotomy Perform midline laparotomy to expose the celiac artery start->laparotomy phosphoramidon_admin Administer Phosphoramidon (10-60 mg/kg, i.v.) or vehicle laparotomy->phosphoramidon_admin ischemia Induce ischemia by clamping the celiac artery for 30 minutes phosphoramidon_admin->ischemia reperfusion Remove clamp to allow reperfusion for 60 minutes ischemia->reperfusion euthanize Euthanize animals reperfusion->euthanize stomach_removal Excise stomach and open along the greater curvature euthanize->stomach_removal evaluation Macroscopic and Microscopic Evaluation of Gastric Lesions stomach_removal->evaluation end End evaluation->end

Workflow for the ischemia-reperfusion gastric injury model.

Detailed Protocol:

  • Animal Preparation and Anesthesia: Male Wistar rats (180-220 g) are anesthetized.

  • Surgical Procedure: A midline laparotomy is performed to expose the celiac artery.

  • Phosphoramidon Administration: Phosphoramidon (10-60 mg/kg) or vehicle is administered intravenously immediately before the induction of ischemia.[[“]]

  • Induction of Ischemia: The celiac artery is clamped for 30 minutes to induce gastric ischemia.

  • Reperfusion: The clamp is removed to allow for 60 minutes of reperfusion.

  • Euthanasia and Sample Collection: Following reperfusion, the animals are euthanized, and their stomachs are collected.

  • Macroscopic and Microscopic Evaluation: The gastric lesions are assessed using the same methods described for the indomethacin-induced model.

Quantitative Data Summary

The following tables summarize the dose-dependent protective effects of phosphoramidon in the described models.

Table 1: Effect of Phosphoramidon on Indomethacin-Induced Gastric Mucosal Damage

Treatment GroupDose (mg/kg)Ulcer Index (mm) (Mean ± SD)Inhibition of Ulcer Formation (%)
Control (Vehicle)-0100
Indomethacin3025.4 ± 4.20
Phosphoramidon + Indomethacin1015.1 ± 3.540.6
Phosphoramidon + Indomethacin308.2 ± 2.167.7
Phosphoramidon + Indomethacin604.5 ± 1.882.3

Note: The data in this table is representative of the dose-dependent effects described in the literature and is intended for illustrative purposes.

Table 2: Effect of Phosphoramidon on Ischemia-Reperfusion-Induced Gastric Mucosal Damage

Treatment GroupDose (mg/kg)Ulcer Index (mm) (Mean ± SD)Inhibition of Ulcer Formation (%)
Sham (No Ischemia)-0100
Ischemia-Reperfusion + Vehicle-32.8 ± 5.10
Phosphoramidon + I/R1020.3 ± 4.338.1
Phosphoramidon + I/R3011.5 ± 3.064.9
Phosphoramidon + I/R606.1 ± 2.581.4

Note: The data in this table is representative of the dose-dependent effects described in the literature and is intended for illustrative purposes.[[“]]

Table 3: Effect of Phosphoramidon on Gastric Mucosal Endothelin-1 and Big Endothelin-1 Levels in the Indomethacin Model

Treatment GroupET-1 (pg/mg protein) (Mean ± SD)Big ET-1 (pg/mg protein) (Mean ± SD)
Control1.2 ± 0.35.8 ± 1.1
Indomethacin4.8 ± 0.96.2 ± 1.3
Phosphoramidon (30 mg/kg) + Indomethacin2.1 ± 0.515.4 ± 2.8

Note: The data in this table is representative of the findings that phosphoramidon decreases ET-1 levels while causing a concomitant increase in its precursor, big ET-1.[1]

Conclusion

Phosphoramidon serves as a potent and specific tool for investigating the role of the endothelin system in the pathogenesis of gastric mucosal damage. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize phosphoramidon in their studies, facilitating the development of novel therapeutic strategies for gastric ulceration and related conditions. The dose-dependent protective effects of phosphoramidon are clearly demonstrated in both NSAID-induced and ischemia-reperfusion-induced gastric injury models.

References

Application Notes and Protocols: Phosphoramidon in Cancer Cell Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721) is a metalloproteinase inhibitor that serves as a valuable tool in cancer research, particularly in the study of cancer cell invasion and metastasis.[1] It is known to inhibit a range of enzymes, including matrix metalloproteinases (MMPs) and endothelin-converting enzyme (ECE), which are crucial for the degradation of the extracellular matrix (ECM).[1] The breakdown of the ECM is a fundamental step in tumor cell invasion, making inhibitors like Phosphoramidon essential for investigating the mechanisms of metastasis and for the development of potential anti-cancer therapeutics.[1][2]

Mechanism of Action

Phosphoramidon's primary mechanism of action involves the chelation of the zinc ion within the active site of metalloproteinases. This action is critical as these enzymes are zinc-dependent for their catalytic activity.[1] By inhibiting these enzymes, Phosphoramidon effectively prevents the degradation of the ECM, which in turn hinders the invasive capacity of cancer cells.[1] Key enzymes relevant to cancer invasion that are inhibited by Phosphoramidon include MMP-2 and MMP-9. These specific MMPs are responsible for degrading type IV collagen, a primary component of the basement membrane.[1]

The signaling pathways that lead to the expression and secretion of MMPs, such as the PI3K/Akt and MAPK pathways, are central to cancer progression.[1] By using Phosphoramidon to inhibit the downstream effectors (MMPs) of these pathways, researchers can dissect the contribution of MMP-mediated ECM degradation to cell invasion.

Quantitative Data Summary

The inhibitory activity of Phosphoramidon against various metalloproteinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

EnzymeIC50 ValueSource
Endothelin-Converting Enzyme (ECE)3.5 µM[1]
Neutral Endopeptidase (NEP)0.034 µM[1]
Angiotensin-Converting Enzyme (ACE)78 µM[1]
Porcine Lung ECE (M1)~1 µM[1]
Porcine Lung ECE (M2)~0.3 nM[1]

Experimental Protocols

In Vitro Invasion Assay: Transwell (Boyden Chamber) Assay

This assay is used to measure the ability of cancer cells to invade through a Matrigel-coated membrane, which mimics the basement membrane.[1]

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (e.g., with 10% FBS as a chemoattractant)

  • Phosphoramidon

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)

  • Cotton swabs

  • Fixation solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)

  • Microscope

Protocol:

  • Coating Transwell Inserts:

    • Thaw Matrigel on ice at 4°C overnight.

    • Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 4-6 hours to allow the Matrigel to form a gel.[1]

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Pre-treat the cell suspension with various concentrations of Phosphoramidon or a vehicle control for 30 minutes at 37°C.[1]

  • Invasion Assay Setup:

    • Add 500 µL of complete medium (containing a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 500 µL of the pre-treated cell suspension (containing 5 x 10^4 cells) to the upper chamber of the Matrigel-coated inserts.[1]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.[1]

  • Quantification of Invasion:

    • After incubation, carefully remove the medium from the upper and lower chambers.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[1]

    • Fix the invading cells on the lower surface of the membrane with the fixation solution for 10-20 minutes.

    • Stain the invading cells with the staining solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Visualize and count the stained, invaded cells under a microscope. It is recommended to count at least five random fields per insert.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.[1]

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases, specifically MMP-2 and MMP-9, in the conditioned media from cancer cells treated with Phosphoramidon.[1]

Materials:

  • Conditioned media from cancer cells treated with Phosphoramidon

  • Non-reducing sample buffer

  • Polyacrylamide gel containing 0.1% gelatin

  • Renaturing buffer (e.g., 2.5% Triton X-100)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Protocol:

  • Sample Preparation:

    • Culture cancer cells in serum-free medium with and without various concentrations of Phosphoramidon for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove any cell debris.

    • Determine the protein concentration of each sample.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with a non-reducing sample buffer. Do not boil the samples.

    • Load the samples onto a polyacrylamide gel containing 0.1% gelatin.

    • Run the gel at 125V at 4°C until the dye front reaches the bottom of the gel.[1]

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in the renaturing buffer to remove SDS and allow the enzymes to renature.

    • Incubate the gel in the developing buffer at 37°C for 16-24 hours.[1]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.[1]

Visualizations

G cluster_0 Signaling Pathway Leading to MMP Secretion cluster_1 Inhibition by Phosphoramidon Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway Transcription Factors (e.g., NF-kB, AP-1) Transcription Factors (e.g., NF-kB, AP-1) PI3K/Akt Pathway->Transcription Factors (e.g., NF-kB, AP-1) MAPK Pathway->Transcription Factors (e.g., NF-kB, AP-1) MMP Gene Transcription MMP Gene Transcription Transcription Factors (e.g., NF-kB, AP-1)->MMP Gene Transcription MMP Secretion MMP Secretion MMP Gene Transcription->MMP Secretion MMPs (e.g., MMP-2, MMP-9) MMPs (e.g., MMP-2, MMP-9) Phosphoramidon Phosphoramidon Phosphoramidon->MMPs (e.g., MMP-2, MMP-9) inhibits ECM Degradation ECM Degradation MMPs (e.g., MMP-2, MMP-9)->ECM Degradation Cancer Cell Invasion Cancer Cell Invasion ECM Degradation->Cancer Cell Invasion

Caption: Signaling pathway of MMP-mediated cell invasion and its inhibition by Phosphoramidon.

G cluster_workflow Transwell Invasion Assay Workflow A Coat Transwell insert with Matrigel B Seed cancer cells treated with Phosphoramidon in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Quantify invaded cells (microscopy or absorbance) F->G

Caption: Experimental workflow for the in vitro Transwell invasion assay.

G cluster_workflow Gelatin Zymography Workflow A Collect conditioned media from Phosphoramidon-treated cells B Run samples on a gelatin-containing polyacrylamide gel A->B C Renature enzymes in the gel B->C D Incubate in developing buffer C->D E Stain with Coomassie Blue D->E F Destain to visualize clear bands of gelatin degradation E->F

Caption: Experimental workflow for gelatin zymography.

References

Application Notes and Protocols: Utilizing Phosphoramidon in Combination with Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Phosphoramidon in combination with other protease inhibitors to ensure the integrity of protein samples during extraction and analysis.

Introduction

Phosphoramidon is a potent and specific inhibitor of metalloproteases, primarily targeting thermolysin, neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). However, when working with complex biological samples such as cell lysates and tissue homogenates, a cocktail of inhibitors targeting a broad range of proteases is essential to prevent protein degradation. Combining Phosphoramidon with inhibitors of other protease classes—serine, cysteine, and aspartic proteases—provides comprehensive protection for proteins of interest.

Rationale for Combination Therapy

Cellular lysates contain a diverse array of proteases that are released upon cell disruption. To effectively prevent proteolysis, a multi-pronged inhibitory approach is necessary. Phosphoramidon specifically targets metalloproteases, but other major classes of proteases remain active. Therefore, a combination of inhibitors is required for broad-spectrum protection.

A typical broad-spectrum protease inhibitor cocktail that includes Phosphoramidon is designed to inhibit the following major classes of proteases:

  • Metalloproteases: Inhibited by Phosphoramidon .

  • Serine Proteases: Inhibited by compounds like AEBSF or PMSF .

  • Cysteine Proteases: Inhibited by E-64 .

  • Aspartic Proteases: Inhibited by Pepstatin A .

  • Aminopeptidases: Inhibited by Bestatin .

Quantitative Data of a Representative Protease Inhibitor Cocktail

The following table summarizes the components of a commercially available protease inhibitor cocktail containing Phosphoramidon, providing a general guideline for effective concentrations.

Inhibitor ComponentTarget Protease ClassStock ConcentrationFinal Concentration (1X)
Phosphoramidon Metalloproteases200 µM2 µM
AEBSF, HCl Serine Proteases100 mM1 mM
Bestatin Aminopeptidases5 mM50 µM
E-64 Cysteine Proteases1.5 mM15 µM
Pepstatin A Aspartic Proteases2 mM20 µM

Table 1: Composition of a representative broad-spectrum protease inhibitor cocktail.

Experimental Protocols

Protocol 1: Preparation of a 100X Stock Solution of a Broad-Spectrum Protease Inhibitor Cocktail

This protocol describes the preparation of a 100X concentrated stock solution of a protease inhibitor cocktail containing Phosphoramidon.

Materials:

  • Phosphoramidon, Disodium Salt

  • AEBSF, HCl

  • Bestatin

  • E-64

  • Pepstatin A

  • DMSO (Dimethyl sulfoxide)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare individual stock solutions of each inhibitor in DMSO at the concentrations listed in Table 1.

  • In a single microcentrifuge tube, combine the appropriate volumes of each stock solution to achieve the final 100X concentrations.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Aliquot the 100X stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Inhibition of Proteolytic Activity in Cell Lysates

This protocol details the use of the prepared protease inhibitor cocktail to protect proteins during cell lysis.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • 100X Protease Inhibitor Cocktail (from Protocol 1)

  • Cell scraper

  • Microcentrifuge, refrigerated

Procedure:

  • Wash the cultured cells with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells.

  • Immediately before use, add the 100X Protease Inhibitor Cocktail to the lysis buffer to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract for downstream applications.

Signaling Pathway and Experimental Workflow Diagrams

Endothelin Signaling Pathway Inhibition

Phosphoramidon inhibits Endothelin-Converting Enzyme (ECE), a key enzyme in the endothelin signaling pathway. This pathway is crucial in vasoconstriction and cell proliferation. The diagram below illustrates the point of inhibition by Phosphoramidon.

Endothelin_Pathway Endothelin Signaling Pathway Inhibition by Phosphoramidon cluster_synthesis Endothelin Synthesis cluster_inhibition Inhibition cluster_signaling Downstream Signaling Big Endothelin-1 Big Endothelin-1 Endothelin-1 Endothelin-1 Big Endothelin-1->Endothelin-1 ECE ET Receptor ET Receptor Endothelin-1->ET Receptor Binds to Phosphoramidon Phosphoramidon Phosphoramidon->Endothelin-1 Inhibits ECE Vasoconstriction Vasoconstriction ET Receptor->Vasoconstriction Cell Proliferation Cell Proliferation ET Receptor->Cell Proliferation

Caption: Inhibition of the Endothelin-Converting Enzyme (ECE) by Phosphoramidon.

Experimental Workflow for Protease Inhibition

The following diagram outlines the general workflow for using a protease inhibitor cocktail containing Phosphoramidon during protein extraction.

Protease_Inhibition_Workflow Workflow for Protease Inhibition during Protein Extraction start Start: Cell Culture/Tissue Sample wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer wash->lysis add_cocktail Add 1X Protease Inhibitor Cocktail (containing Phosphoramidon) lysis->add_cocktail incubate Incubate on ice add_cocktail->incubate centrifuge Centrifuge to clarify lysate incubate->centrifuge supernatant Collect Supernatant (Protein Extract) centrifuge->supernatant end Downstream Applications (e.g., Western Blot, IP) supernatant->end

Caption: General experimental workflow for using a protease inhibitor cocktail.

Conclusion

The combined use of Phosphoramidon with other protease inhibitors provides a robust method for protecting proteins from degradation in complex biological samples. The protocols and data presented here offer a foundation for researchers to effectively utilize these inhibitor cocktails in their experimental workflows, ensuring the reliability and reproducibility of their results.

Illuminating the Vasoconstrictor Role of Endothelin: An Experimental Workflow for Assessing Phosphoramidon's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate symphony of vascular tone regulation, the endothelin (ET) system plays a potent role in mediating vasoconstriction. Understanding the nuances of this pathway is paramount for the development of novel therapeutics targeting cardiovascular diseases. This application note provides a detailed experimental workflow for researchers, scientists, and drug development professionals to assess the effect of Phosphoramidon, a classical inhibitor of endothelin-converting enzyme (ECE), on vasoconstriction.

Phosphoramidon, a metalloproteinase inhibitor, effectively blocks the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1).[1] This inhibitory action provides a valuable tool to dissect the contribution of the ET system to vascular tone and to evaluate the potential of ECE inhibitors as therapeutic agents. The following protocols and data presentation guidelines offer a comprehensive framework for investigating Phosphoramidon's impact on vasoconstriction in both ex vivo and in vivo settings.

Key Signaling Pathway in Endothelin-Mediated Vasoconstriction

The vasoconstrictor effect of the endothelin system is initiated by the enzymatic conversion of big ET-1 to ET-1 by ECE. ET-1 then binds to its receptors, primarily the endothelin A (ETA) receptor on vascular smooth muscle cells, triggering a cascade of intracellular events that lead to smooth muscle contraction and a subsequent increase in vascular resistance.[2][3]

Endothelin_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE ET-1 ET-1 ETA_receptor ETA Receptor ET-1->ETA_receptor Binding Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition ECE->ET-1 Conversion G_protein Gq/11 ETA_receptor->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulation PKC PKC DAG->PKC Activation Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction Experimental_Workflow cluster_ex_vivo Ex Vivo Assessment (Pressure Myography) cluster_in_vivo In Vivo Assessment (Blood Pressure) A1 Isolate & Mount Resistance Artery A2 Assess Viability (KPSS) A1->A2 A3 Control: Big ET-1 Dose-Response A2->A3 A4 Treatment: Pre-incubate with Phosphoramidon A2->A4 A6 Data Analysis: Compare Dose-Response Curves A3->A6 A5 Big ET-1 Dose-Response + Phosphoramidon A4->A5 A5->A6 B1 Anesthetize & Cannulate Rat B2 Record Baseline MAP B1->B2 B3 Control: Inject Big ET-1, Record Pressor Response B2->B3 B4 Treatment: Inject Phosphoramidon B3->B4 B5 Inject Big ET-1, Record Pressor Response B4->B5 B6 Data Analysis: Compare Pressor Responses B5->B6

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Inhibition with Phosphoramidon in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enzyme assays involving the metalloprotease inhibitor, Phosphoramidon (B1677721). This guide is designed for researchers, scientists, and drug development professionals to address common issues that may lead to lower-than-expected or variable inhibition.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what is its primary mechanism of action?

Phosphoramidon is a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis.[1][2][3] Its primary mechanism of action is the competitive inhibition of zinc-dependent metalloendopeptidases.[1][4][5] The phosphonate (B1237965) group in its structure mimics the transition state of peptide hydrolysis, allowing it to bind with high affinity to the active site of the enzyme and chelate the essential zinc ion, thereby blocking substrate access and catalysis.[1][5]

Q2: What are the primary enzymatic targets of Phosphoramidon?

Phosphoramidon exhibits varying degrees of potency against several metalloproteases. Its primary targets include:

  • Neutral Endopeptidase (NEP) , also known as Neprilysin.[4][6]

  • Endothelin-Converting Enzyme (ECE) .[2][4][6]

  • Thermolysin , a thermostable bacterial metalloproteinase often used as a model enzyme.[1][2][6]

It also shows weaker inhibition against Angiotensin-Converting Enzyme (ACE).[1][4][6]

Q3: What are the typical IC50 values for Phosphoramidon against its target enzymes?

The half-maximal inhibitory concentration (IC50) of Phosphoramidon can vary depending on the specific experimental conditions such as substrate concentration, pH, and temperature.[5] Below is a summary of reported IC50 values.

Enzyme TargetInhibitor Constant (Ki)IC50Species/Source
Thermolysin28 nM33 nM - 0.4 µg/mLBacillus thermoproteolyticus
Neutral Endopeptidase (NEP)3 nM34 nM (0.034 µM)Human, Rabbit
Endothelin-Converting Enzyme-1 (ECE-1)-1.2 µM - 3.5 µMHuman, Rabbit
Angiotensin-Converting Enzyme (ACE)-78 µMRabbit

Note: IC50 values can be influenced by assay conditions. For instance, the potency of Phosphoramidon against ECE-1 is reportedly higher at a more acidic pH.[6][7]

Q4: How should I prepare and store Phosphoramidon solutions?

Proper preparation and storage of Phosphoramidon are crucial for maintaining its inhibitory activity.

  • Solubility: The disodium (B8443419) salt of Phosphoramidon is soluble in water and DMSO (up to 100 mg/mL).[4][8]

  • Stock Solutions: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[5] Aqueous stock solutions are also possible but may be less stable over time.[8]

  • Storage: Store the solid compound at -20°C.[8] Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5] Aqueous stock solutions can be stored at -20°C for up to one month.[8][9]

Troubleshooting Guide: Low or No Inhibition

This section addresses the common problem of observing unexpectedly low or no enzyme inhibition with Phosphoramidon.

Problem 1: Little to no inhibition observed at expected concentrations.

Phosphoramidon can degrade due to improper storage, multiple freeze-thaw cycles, or prolonged storage in aqueous solutions.[5][8]

Solution:

  • Prepare a fresh stock solution of Phosphoramidon from a new vial.[5]

  • Validate the new stock solution using a positive control enzyme known to be sensitive to Phosphoramidon, such as recombinant human Neprilysin.[5]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[5][9]

The inhibitory activity of Phosphoramidon and the activity of its target enzymes can be highly dependent on the assay conditions.

Solution:

  • pH: Ensure the pH of your assay buffer is optimal for both enzyme activity and inhibitor binding.[5] For example, ECE has shown optimal activity at pH 7.0-7.5.[4][10] The potency of Phosphoramidon against ECE-1 has been shown to be pH-dependent.[7]

  • Buffer Components: Avoid strong chelating agents like EDTA in your assay buffer, as they can inactivate the zinc-dependent metalloprotease targets of Phosphoramidon.[8][9]

  • Temperature: Maintain a constant and optimal temperature throughout the assay.[8]

Phosphoramidon is a competitive inhibitor, meaning it competes with the substrate for binding to the enzyme's active site.[1][4] If the substrate concentration is too high relative to its Km value, it can outcompete the inhibitor.[4][5]

Solution:

  • Reduce the substrate concentration in your assay. Ideally, the substrate concentration should be at or below its Km value to increase the apparent potency of a competitive inhibitor.[5]

The enzyme may have lost activity due to improper storage or handling.

Solution:

  • Run a positive control without any inhibitor to confirm robust enzyme activity.[4]

  • Ensure the enzyme has been stored correctly according to the manufacturer's recommendations.[9]

Problem 2: The calculated IC50 value is significantly higher than published values.

Using a high concentration of the enzyme can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value.

Solution:

  • Titrate the enzyme concentration to find the lowest concentration that gives a robust and linear reaction rate over the desired time course.[5]

Phosphoramidon may adsorb to the surfaces of pipette tips and microplates, reducing its effective concentration in the assay.[5]

Solution:

  • Use low-adsorption plasticware.[5]

  • Consider including a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer, but first, confirm its compatibility with your enzyme.[5]

The inhibitor may not be fully dissolved in the assay buffer, leading to an inaccurate final concentration.[5]

Solution:

  • Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[5]

  • Visually inspect for any precipitation after adding the inhibitor to the buffer. If precipitation is observed, gentle warming to 37°C or sonication may help to redissolve the compound.[9]

Problem 3: High variability between replicate wells.

Small volume additions of concentrated inhibitor or enzyme can be a significant source of error.[5][8]

Solution:

  • Use calibrated pipettes and proper pipetting techniques.[5]

  • Prepare intermediate dilutions of the inhibitor and enzyme to allow for the transfer of larger, more accurate volumes.[5]

Failure to properly mix the reagents in each well can lead to inconsistent reaction rates.[5]

Solution:

  • Gently mix the plate after the addition of all reagents, for example, by tapping the plate or using a plate shaker.[5]

Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and variability in results.

Solution:

  • Avoid using the outermost wells for critical measurements.[5]

  • If using the entire plate is necessary, fill the outer wells with buffer or water to create a humidity barrier.[5]

Experimental Protocols

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of Phosphoramidon on a target metalloprotease. Specific parameters will need to be optimized for each particular enzyme.

Materials:

  • Purified target enzyme (e.g., NEP, ECE)

  • Specific fluorogenic or chromogenic substrate for the target enzyme

  • Phosphoramidon

  • Assay Buffer (e.g., Tris-HCl, HEPES at optimal pH for the enzyme)[4]

  • DMSO (for dissolving Phosphoramidon)

  • 96-well black or clear microplate (depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare Phosphoramidon Solutions:

    • Prepare a stock solution of Phosphoramidon in DMSO (e.g., 10 mM).[9]

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of working concentrations.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest Phosphoramidon concentration.[4]

  • Enzyme Preparation:

    • Dilute the purified enzyme in the assay buffer to a working concentration that produces a linear reaction rate.

  • Assay Reaction:

    • Add the assay buffer to each well of the microplate.

    • Add the Phosphoramidon dilutions or vehicle control to the appropriate wells.

    • Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the enzyme with Phosphoramidon (or vehicle) for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[4][9]

    • Initiate the enzymatic reaction by adding the substrate to all wells.[4]

  • Data Acquisition:

    • Immediately monitor the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.[4]

  • Data Analysis:

    • Calculate the initial reaction velocities (V) for each concentration of Phosphoramidon from the linear portion of the reaction curves.[9]

    • Determine the percent inhibition by comparing the velocities of the reactions with Phosphoramidon to the velocity of the vehicle control (V₀):

      • Percent Inhibition = [(V₀ - V) / V₀] * 100[9]

    • Plot the percent inhibition against the logarithm of the Phosphoramidon concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Visualizations

Troubleshooting Workflow for Low Phosphoramidon Inhibition start Low or No Inhibition Observed check_inhibitor Check Inhibitor Integrity start->check_inhibitor check_assay Evaluate Assay Conditions start->check_assay check_enzyme Confirm Enzyme Activity start->check_enzyme fresh_stock Prepare Fresh Stock Validate with Control check_inhibitor->fresh_stock Degradation Suspected optimize_ph Optimize Buffer pH check_assay->optimize_ph Sub-optimal Conditions reduce_substrate Reduce Substrate Concentration (<= Km) check_assay->reduce_substrate High Substrate Competition positive_control Run Positive Control (No Inhibitor) check_enzyme->positive_control Inactive Enzyme Suspected

Caption: A logical workflow for troubleshooting low enzyme inhibition by Phosphoramidon.

General Experimental Workflow for Phosphoramidon Inhibition Assay prep_inhibitor Prepare Phosphoramidon Serial Dilutions pre_incubate Pre-incubate Enzyme with Phosphoramidon prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme Working Solution prep_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: A step-by-step workflow for a typical Phosphoramidon enzyme inhibition assay.

Simplified Signaling Pathway of Phosphoramidon Inhibition Big_ET1 Big Endothelin-1 (Inactive) ECE ECE Big_ET1->ECE Cleavage ET1 Endothelin-1 (Active) Vasoconstriction Vasoconstriction ET1->Vasoconstriction Activation ECE->ET1 Phosphoramidon Phosphoramidon Phosphoramidon->ECE

Caption: Inhibition of the Endothelin-1 biosynthesis pathway by Phosphoramidon.

References

Navigating Phosphoramidon Sodium Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals encountering precipitation issues with Phosphoramidon sodium in aqueous solutions now have a dedicated technical resource. This support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this critical metalloprotease inhibitor.

Phosphoramidon disodium (B8443419) salt is a widely used inhibitor of enzymes such as Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE).[1][2] However, its experimental application can be hampered by precipitation, leading to inaccurate concentrations and compromised results. This guide offers practical solutions to maintain its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Phosphoramidon is a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis.[1] It is extensively used as a biochemical tool to study enzymes involved in cardiovascular and renal physiology.[1] Its primary targets include Neprilysin (NEP), also known as neutral endopeptidase, and Endothelin-Converting Enzyme (ECE).[1][3] It also inhibits thermolysin but is a weak inhibitor of Angiotensin-Converting Enzyme (ACE).[1][3]

Q2: My this compound solution has precipitated. What are the common causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Exceeding Solubility Limits: While the disodium salt is readily soluble in water, high concentrations in certain buffers can lead to precipitation.[4]

  • Incorrect pH: The stability of the phosphoramidate (B1195095) bond is pH-dependent, with a higher susceptibility to hydrolysis under acidic conditions.[5] While specific optimal pH ranges for solubility are not extensively documented, the pH of the buffer should be optimized for the target enzyme's activity.[4]

  • Improper Storage: Storing stock solutions for extended periods, especially at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles, can lead to degradation and subsequent precipitation.[1][5]

  • Buffer Incompatibility: The composition of the buffer system can influence the solubility of this compound. High concentrations of certain salts may reduce its solubility.

Q3: How should I prepare and store this compound stock solutions to prevent precipitation and degradation?

Proper preparation and storage are crucial for maintaining the integrity of this compound solutions.

  • Reconstitution: For preparing stock solutions, dissolve Phosphoramidon disodium salt in high-quality sterile water, DMSO, or methanol.[5][6] It is soluble in water up to 100 mM.

  • Storage of Solid Form: The lyophilized solid should be stored at -20°C in a tightly sealed, desiccated container.[5][7] Before opening, allow the vial to warm to room temperature to prevent condensation.[5]

  • Storage of Stock Solutions: For long-term storage, it is recommended to prepare aliquots of the stock solution in single-use vials to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C for up to a month or at -80°C for longer periods.[5]

Troubleshooting Guide: Addressing Precipitation

If you observe precipitation in your this compound solution, follow these steps:

Step 1: Verify Concentration and Solvent Ensure that the concentration of your solution does not exceed the solubility limits in the chosen solvent. For aqueous solutions, using the disodium salt is recommended.[4]

Step 2: Gentle Warming and Sonication To redissolve precipitated material, gentle warming of the solution to 37°C or brief sonication can be effective.[4]

Step 3: pH Adjustment Check the pH of your buffer. While detailed data is scarce, ensuring the pH is within the optimal range for your target enzyme's activity may aid in solubility.[4] Avoid acidic conditions which can promote hydrolysis.[5]

Step 4: Prepare Fresh Solutions If precipitation persists or if the solution has been stored for an extended period, it is best to prepare a fresh stock solution from lyophilized powder.[1][5]

Data Presentation

Table 1: Solubility of Phosphoramidon Disodium Salt

SolventMaximum ConcentrationReference(s)
Water100 mM (58.75 mg/mL)[3]
DMSO10 mg/mL - 100 mg/mL[6][8]
MethanolSoluble[6]

Table 2: Inhibitory Potency of Phosphoramidon

Enzyme TargetInhibitor Constant (Ki)IC50
Neprilysin (NEP)~2-3 nM0.034 µM
Endothelin-Converting Enzyme (ECE)-0.68 µM - 3.5 µM
Thermolysin28 nM33 nM
Angiotensin-Converting Enzyme (ACE)-78 µM

Note: IC50 and Ki values can vary depending on experimental conditions such as substrate concentration, pH, and temperature.[1][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Phosphoramidon Disodium Salt

  • Material: Phosphoramidon disodium salt (MW: 587.47 g/mol ), sterile, nuclease-free water.

  • Procedure: a. Allow the vial of solid Phosphoramidon to equilibrate to room temperature before opening.[5] b. Weigh out the required amount of Phosphoramidon disodium salt. For 1 mL of a 10 mM solution, use 5.87 mg. c. Add the appropriate volume of sterile water to achieve a final concentration of 10 mM. d. Gently vortex or sonicate until the solid is completely dissolved. e. Aliquot the solution into single-use tubes and store at -20°C or -80°C.[5]

Protocol 2: General Enzyme Inhibition Assay

  • Reagents: Target enzyme (e.g., recombinant human Neprilysin), fluorogenic substrate specific for the enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and Phosphoramidon solution.[10]

  • Procedure: a. Prepare serial dilutions of the Phosphoramidon stock solution in the assay buffer.[11] b. In a 96-well microplate, add the assay buffer, followed by the diluted Phosphoramidon solutions.[11] c. Include control wells with buffer and enzyme (positive control) and buffer and substrate (negative control).[11] d. Add the target enzyme solution to the appropriate wells and pre-incubate for a standardized time to allow inhibitor binding.[1][4] e. Initiate the reaction by adding the fluorogenic substrate to all wells.[4][11] f. Measure the fluorescence at regular intervals using a microplate reader to monitor the reaction progress.[11]

  • Data Analysis: a. Calculate the initial reaction rate for each inhibitor concentration.[11] b. Plot the reaction rate against the Phosphoramidon concentration to determine the IC50 value.[11]

Visual Guides

Troubleshooting_Workflow start Precipitation Observed check_conc Is concentration within solubility limits? start->check_conc check_buffer Is the buffer system appropriate? (pH, salts) check_conc->check_buffer Yes prepare_fresh Prepare fresh solution from solid stock check_conc->prepare_fresh No gentle_treat Apply gentle warming (37°C) or sonication check_buffer->gentle_treat Yes reassess Reassess experimental conditions (buffer, pH) check_buffer->reassess No check_dissolved Is the precipitate dissolved? gentle_treat->check_dissolved check_dissolved->prepare_fresh No proceed Proceed with Experiment check_dissolved->proceed Yes prepare_fresh->proceed reassess->prepare_fresh

Troubleshooting workflow for Phosphoramidon precipitation.

Signaling_Pathway cluster_0 Endothelin Pathway cluster_1 Neprilysin Pathway BigET1 Big Endothelin-1 (inactive) ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE ET1 Endothelin-1 (active) Vasoconstriction Vasoconstriction ET1->Vasoconstriction Biological Effects ECE->ET1 BioactivePeptides Bioactive Peptides (e.g., Bradykinin) NEP Neprilysin (NEP) BioactivePeptides->NEP InactiveFragments Inactive Fragments NEP->InactiveFragments Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibits Phosphoramidon->NEP Inhibits

Inhibition of ECE and NEP signaling by Phosphoramidon.

References

Optimizing Phosphoramidon concentration for in vitro experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for optimizing Phosphoramidon (B1677721) concentration in your in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of Phosphoramidon.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what is its primary mechanism of action?

Phosphoramidon is a metalloprotease inhibitor originally isolated from the bacterium Streptomyces tanashiensis.[1][2] Its primary mechanism of action is the inhibition of zinc-dependent metalloendopeptidases.[1] It achieves this by binding to the active site of these enzymes, with the phosphonate (B1237965) group chelating the essential zinc ion, which blocks the enzyme's ability to cleave its peptide substrates.[1][3]

Q2: Which enzymes are primarily inhibited by Phosphoramidon?

Phosphoramidon is known to inhibit a range of metalloproteases with varying potencies. The most notable targets are:

  • Neprilysin (NEP) , also known as Neutral Endopeptidase.[1][4]

  • Endothelin-Converting Enzyme (ECE) .[1][4][5]

  • Thermolysin , a bacterial enzyme.[1][2][4]

It has also been shown to weakly inhibit Angiotensin-Converting Enzyme (ACE).[4][6]

Q3: What are the recommended solvents and storage conditions for Phosphoramidon?

  • Solubility: The disodium (B8443419) salt of Phosphoramidon is soluble in water (up to 100 mg/mL) and DMSO (up to 100 mg/mL).[1][7] For aqueous solutions, fresh preparation is recommended for optimal results.[6]

  • Storage of Solid: The solid form should be stored desiccated at -20°C for long-term stability (at least 12 months).[1]

  • Stock Solutions: Aqueous stock solutions can be stored for up to one month at -20°C.[1] DMSO stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: Is Phosphoramidon cell-permeable?

While some small molecule inhibitors can cross the cell membrane, charged molecules like Phosphoramidon are generally not considered to be readily cell-permeable. However, studies have shown that it can inhibit the intracellular conversion of big endothelin-1 (B181129), suggesting it can have effects within cultured cells, possibly through various uptake mechanisms or by acting on membrane-bound enzymes.[8][9]

Data Presentation: Inhibitory Potency

The inhibitory potency of Phosphoramidon is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the specific experimental conditions such as substrate concentration, pH, and temperature.[3]

Target EnzymeInhibitor Constant (Ki)IC50 ValueSpecies/SourceReference(s)
Neprilysin (NEP)-0.034 µM (34 nM)-[3][6][7]
Endothelin-Converting Enzyme (ECE)-~1 µM - 5 µMPorcine, Human[6][10]
Thermolysin28 nM33 nMBacillus thermoproteolyticus[4]
Angiotensin-Converting Enzyme (ACE)-78 µMRabbit[4][6]

Troubleshooting Guide

This section addresses common problems researchers may encounter when using Phosphoramidon in vitro.

Problem 1: I am observing lower-than-expected enzyme inhibition.

Possible CauseRecommended Solution
Improper Storage/Degraded Inhibitor Prepare a fresh stock solution from a new vial of Phosphoramidon. Ensure both solid compound and stock solutions are stored correctly at -20°C (or -80°C for long-term DMSO stocks) and protected from light and moisture.[1][3] Avoid repeated freeze-thaw cycles.[1]
High Substrate Concentration As a competitive inhibitor, high substrate concentrations can outcompete Phosphoramidon.[3][6] Consider reducing the substrate concentration, ideally to at or below the Km value for the enzyme.[3]
Incorrect Assay Buffer pH The binding of inhibitors to metalloproteases can be pH-dependent.[1] Ensure your assay buffer pH is optimal for your target enzyme's activity. For instance, different ECE activities have shown optimal pHs of 7.0 and 7.5.[1][10]
Inactive Enzyme Confirm the activity of your enzyme preparation. Run a positive control without any inhibitor to ensure robust enzyme activity.[3][6] Also, ensure the enzyme has been stored correctly.[1]
Presence of Chelating Agents Phosphoramidon's targets are zinc-dependent. Strong chelating agents like EDTA in your assay buffer could interfere with the enzyme's activity.[1]
Inhibitor Adsorption to Plasticware Phosphoramidon may adsorb to pipette tips and microplates.[3] Use low-adsorption plasticware or consider including a small amount of a non-ionic detergent (e.g., Triton X-100), after confirming its compatibility with your enzyme.[3]

Problem 2: My Phosphoramidon solution appears to have precipitated.

Possible CauseRecommended Solution
Low Solubility in Buffer High concentrations in certain buffers might lead to precipitation.[1]
Solution Gentle warming to 37°C or sonication may help redissolve the compound.[1] Ensure you are using a suitable solvent; the disodium salt is recommended for aqueous solutions.[1] When using DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[7]

Problem 3: I am observing off-target effects or inconsistent results.

Possible CauseRecommended Solution
Cross-reactivity with other Metalloproteases Be aware that Phosphoramidon inhibits NEP, ECE, and thermolysin with varying potencies.[1] If your system expresses multiple sensitive enzymes, consider the potential for cross-reactivity.[6]
Solution To improve specificity, perform a dose-response curve to use the lowest effective concentration. You can also use more specific inhibitors for potential off-target enzymes as controls to confirm the observed effect is due to the inhibition of your primary target.
Variability in Pre-incubation Time For time-dependent inhibition, variations in pre-incubation times can cause variability.[3]
Solution Standardize the pre-incubation time of the enzyme with Phosphoramidon before adding the substrate, and ensure this time is consistent across all wells and experiments.[3][11]

Experimental Protocols

Protocol 1: In Vitro Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory effect of Phosphoramidon on NEP activity using a fluorogenic substrate.[1][12]

Materials:

  • Recombinant human NEP

  • Phosphoramidon disodium salt

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Phosphoramidon (e.g., 10 mM in water or DMSO).

    • Create a serial dilution series to cover a range of concentrations (e.g., 1 nM to 100 µM) in Assay Buffer.[1]

    • Dilute the recombinant NEP and the fluorogenic substrate in Assay Buffer to their desired working concentrations.[1]

  • Assay Setup:

    • Add a small volume of each Phosphoramidon dilution to the wells of the 96-well plate.

    • Include a vehicle control (the solvent used for Phosphoramidon) and a no-enzyme control.[1]

    • Add the diluted NEP solution to all wells except the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[1][12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[1]

    • Immediately begin monitoring the fluorescence signal over time in kinetic mode using a plate reader set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em ~328/393 nm).[1][12]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.[1]

    • Normalize the rates to the vehicle control (V₀).

    • Plot the percentage of inhibition ([(V₀ - V) / V₀] * 100) against the logarithm of the Phosphoramidon concentration.[1]

    • Determine the IC50 value by fitting the data to a dose-response curve.[11]

Visualizations

NEP_ECE_Pathway cluster_NEP Neprilysin (NEP) Pathway cluster_ECE Endothelin-Converting Enzyme (ECE) Pathway Bioactive Peptides Bioactive Peptides NEP NEP Bioactive Peptides->NEP cleavage Inactive Fragments Inactive Fragments NEP->Inactive Fragments Big Endothelin-1 Big Endothelin-1 ECE ECE Big Endothelin-1->ECE cleavage Endothelin-1 (ET-1) Endothelin-1 (ET-1) ECE->Endothelin-1 (ET-1) Phosphoramidon Phosphoramidon Phosphoramidon->NEP inhibits Phosphoramidon->ECE inhibits

Inhibition of NEP and ECE signaling pathways by Phosphoramidon.

experimental_workflow prep 1. Prepare Reagents (Phosphoramidon dilutions, Enzyme, Substrate) setup 2. Assay Setup (Add inhibitor & enzyme to plate) prep->setup incubate 3. Pre-incubate (e.g., 37°C for 15-30 min) setup->incubate react 4. Initiate Reaction (Add substrate) incubate->react measure 5. Kinetic Measurement (Monitor fluorescence) react->measure analyze 6. Data Analysis (Calculate rates, plot curve, determine IC50) measure->analyze

General workflow for an in vitro enzyme inhibition assay.

troubleshooting_logic action action start Low/No Inhibition? check_storage Inhibitor stored correctly? start->check_storage check_conc Substrate conc. > Km? check_storage->check_conc Yes fresh_stock Prepare fresh stock check_storage->fresh_stock No check_enzyme Enzyme active? check_conc->check_enzyme No reduce_conc Reduce substrate conc. check_conc->reduce_conc Yes validate_enzyme Validate enzyme activity check_enzyme->validate_enzyme No other Check pH, buffers, etc. check_enzyme->other Yes

Troubleshooting logic for low enzyme inhibition.

References

Phosphoramidon Technical Support Center: Troubleshooting Off-Target Effects in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Phosphoramidon (B1677721) in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what are its primary targets?

Phosphoramidon is a naturally occurring metalloprotease inhibitor originally isolated from Streptomyces tanashiensis. It acts as a competitive inhibitor of several zinc-dependent metalloproteases. Its primary and most potent targets include Neprilysin (NEP, also known as Neutral Endopeptidase) and Endothelin-Converting Enzyme (ECE).[1][2] It also strongly inhibits Thermolysin, a bacterial metalloprotease.[2][3]

Q2: What are the known or potential off-targets of Phosphoramidon?

While highly potent against its primary targets, Phosphoramidon can exhibit inhibitory activity against other metalloproteases, which can lead to off-target effects. A well-documented off-target is Angiotensin-Converting Enzyme (ACE), although it is inhibited with much lower potency compared to NEP.[4][5][6] Another identified off-target is the zinc metalloprotease ZMPSTE24. There is limited specific data on its inhibitory activity against other metalloproteinase families like Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) in publicly available literature.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for ensuring that the observed biological effects are due to the inhibition of the intended target. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of Phosphoramidon that inhibits your primary target without significantly affecting known off-targets. A thorough dose-response curve is essential.

  • Use of Specific Controls: Include control experiments with more specific inhibitors for suspected off-target enzymes. This can help to confirm that the observed phenotype is due to the inhibition of your primary target.

  • Genetic Approaches: In cell culture or animal models, using techniques like siRNA knockdown or CRISPR/Cas9 knockout of the intended target can help validate the effects of Phosphoramidon.

  • Biochemical Validation: Whenever possible, directly measure the activity of both the target and potential off-target enzymes in your experimental samples.

Q4: My experimental results with Phosphoramidon are inconsistent. What are the common causes?

Inconsistent results when using Phosphoramidon in complex biological samples can arise from several factors:

  • Sample Matrix Effects: Components within complex biological samples such as plasma or tissue homogenates can interfere with the assay.

  • Inhibitor Stability and Solubility: Ensure that Phosphoramidon is fully dissolved in the assay buffer and has not degraded due to improper storage or multiple freeze-thaw cycles.[2]

  • Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor or other reagents.[2]

  • Sub-optimal Assay Conditions: Variations in pH, temperature, or incubation times can affect both enzyme activity and inhibitor potency.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with Phosphoramidon.

Problem Possible Cause Suggested Solution
Lower-than-expected or no inhibition observed 1. Degraded Phosphoramidon: The inhibitor may have degraded due to improper storage. 2. High Substrate Concentration: The substrate concentration may be too high, outcompeting the inhibitor.[2] 3. High Enzyme Concentration: An excessive amount of enzyme can lead to rapid substrate depletion.[2]1. Prepare a fresh stock solution of Phosphoramidon. 2. Perform the assay with a substrate concentration at or below its Km value.[2] 3. Titrate the enzyme concentration to determine the optimal level for a linear reaction rate.[2]
Calculated IC50 value is significantly higher than published values 1. Presence of Off-Target Enzymes: In complex samples, other proteases may cleave the substrate, leading to an underestimation of inhibition.[2] 2. Inhibitor Adsorption: Phosphoramidon may adsorb to plasticware, reducing its effective concentration.[2]1. Use a more specific substrate if available, or consider using additional protease inhibitors to block non-target enzymes.[2] 2. Use low-adsorption plasticware.[2]
High variability between replicate wells 1. Pipetting Inaccuracy: Small volume errors can lead to large variations in concentration.[2] 2. Inconsistent Incubation Times: Variations in pre-incubation times can cause variability if the inhibitor exhibits time-dependent inhibition.[2]1. Use calibrated pipettes and proper pipetting techniques.[2] 2. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[2]
Observed biological effect is not specific to the primary target 1. Off-Target Inhibition: Phosphoramidon is inhibiting other metalloproteases present in the sample.1. Use a more specific inhibitor for your target enzyme as a positive control. 2. Use specific inhibitors for known or suspected off-target enzymes to see if the effect is diminished. 3. Employ genetic knockdown or knockout models to validate the effect of Phosphoramidon.

Data Presentation

Comparative Inhibitory Activity of Phosphoramidon

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Phosphoramidon against its primary targets and known off-targets.

Enzyme Family Enzyme Organism/Source IC50 (µM) Reference
Endopeptidases Neprilysin (NEP)Not Specified0.034[5][6]
Endothelin-Converting Enzyme (ECE)Porcine Lung (M1)~1[7]
Endothelin-Converting Enzyme (ECE)Porcine Lung (M2)~0.0003[7]
Endothelin-Converting Enzyme (ECE)Not Specified3.5[5][6]
Angiotensin-Converting Enzyme (ACE)Not Specified78[4][5][6]
Membrane Proteases ZMPSTE24Not Specified7.6 - 10.5
Bacterial Proteases ThermolysinBacillus thermoproteolyticus0.033[3]

Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol describes a method for determining the IC50 of Phosphoramidon against NEP using a fluorogenic substrate.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2

  • Phosphoramidon

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~328/393 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of Phosphoramidon in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the NEP enzyme to each well.

  • Add the different concentrations of Phosphoramidon to the respective wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NEP substrate to each well.[4]

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.[4]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[4]

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric)

This protocol outlines a general method for measuring ECE activity and its inhibition by Phosphoramidon.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE substrate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Phosphoramidon

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~320/420 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the ECE-1 enzyme, fluorogenic substrate, and Phosphoramidon in Assay Buffer.

  • Reaction Setup: To each well of the microplate, add Assay Buffer, Phosphoramidon solution (or vehicle for control), and the ECE-1 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the fluorogenic ECE substrate to each well to start the reaction.

  • Measurement: Immediately measure the increase in fluorescence intensity over time in a kinetic mode at 37°C.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Colorimetric)

This protocol describes a method to screen for ACE inhibitory activity using a colorimetric assay kit.

Materials:

  • ACE Kit-WST (or similar)

  • ACE enzyme

  • Substrate solution (e.g., 3-Hydroxybutyryl-Gly-Gly-Gly)

  • Indicator solution

  • Phosphoramidon

  • 96-well microplate

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Sample Preparation: Dissolve Phosphoramidon to the desired concentrations in the appropriate buffer.

  • Reaction Setup: Add the ACE enzyme solution and the Phosphoramidon dilutions to the wells of a 96-well plate. Include a blank with no enzyme and a control with no inhibitor.

  • Substrate Addition: Add the substrate solution to all wells and mix.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit instructions (e.g., 1 hour).

  • Color Development: Add the indicator solution to each well and incubate at room temperature for a specified time (e.g., 10 minutes).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of ACE inhibition for each Phosphoramidon concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor (or Vehicle) prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure Kinetic Measurement add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: A generalized experimental workflow for determining the IC50 value of Phosphoramidon.

G Phosphoramidon's Effect on Endothelin and Angiotensin Pathways cluster_endo Endothelin Pathway (On-Target) cluster_angio Angiotensin Pathway (Off-Target) BigET1 Big Endothelin-1 ECE ECE BigET1->ECE ET1 Endothelin-1 Vasoconstriction Vasoconstriction ET1->Vasoconstriction ECE->ET1 cleavage Phosphoramidon_ECE Phosphoramidon Phosphoramidon_ECE->ECE inhibition (potent) AngioI Angiotensin I ACE ACE AngioI->ACE AngioII Angiotensin II Vasoconstriction2 Vasoconstriction AngioII->Vasoconstriction2 ACE->AngioII conversion Phosphoramidon_ACE Phosphoramidon Phosphoramidon_ACE->ACE inhibition (weak)

Caption: Inhibition of on-target (ECE) and off-target (ACE) pathways by Phosphoramidon.

References

Instability of Phosphoramidon working solutions and how to prevent it.

Author: BenchChem Technical Support Team. Date: December 2025

Phosphoramidon (B1677721) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Phosphoramidon working solutions and best practices to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and how does it work?

Phosphoramidon is a metalloprotease inhibitor that was first isolated from Streptomyces tanashiensis.[1][2] Its primary mechanism of action involves inhibiting zinc-dependent metalloendopeptidases by binding to their active site, which blocks the cleavage of their peptide substrates.[1][3]

Q2: Which enzymes are the primary targets of Phosphoramidon?

Phosphoramidon is known to inhibit a range of metalloproteases with varying potency.[1] Its principal targets include:

  • Neprilysin (NEP) , also known as neutral endopeptidase.[1][4][5]

  • Thermolysin .[1][2][5]

  • Endothelin-Converting Enzyme (ECE) .[1][2][5]

It is a particularly potent inhibitor of Neprilysin.[6][7] It has been shown to be approximately 2,294-fold more potent against Neprilysin than against Angiotensin-Converting Enzyme (ACE), demonstrating a high degree of specificity.[7]

Q3: How should I prepare and store Phosphoramidon stock solutions to ensure stability?

Proper preparation and storage are critical for maintaining the stability and efficacy of Phosphoramidon. The disodium (B8443419) salt is readily soluble in water (up to 100 mM) and DMSO (up to 100 mg/mL).[4][8]

  • Solid Form: For long-term storage, the solid compound should be kept at -20°C.[4]

  • Stock Solutions:

    • Aqueous stock solutions (e.g., 1 mg/mL) are reported to be stable for up to one month when stored at -20°C.[1][9]

    • DMSO stock solutions can be stored for up to one month at -20°C or up to six months at -80°C.[1]

  • Best Practices: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4] For aqueous solutions, preparing them fresh is often recommended for optimal results.[8]

Q4: What factors can lead to the instability of Phosphoramidon in my working solutions?

Several factors can contribute to the degradation and reduced potency of Phosphoramidon in experimental settings:

  • Improper pH: The binding of inhibitors to metalloproteases can be pH-dependent.[1] For instance, the inhibitory potency of Phosphoramidon against Endothelin-Converting Enzyme-1 (ECE-1) is known to be remarkably dependent on pH.[10]

  • Incorrect Storage: Failure to store both solid compound and stock solutions at the recommended -20°C, as well as repeated freeze-thaw cycles, can lead to degradation.[1][11]

  • Prolonged Incubation: Long incubation times, especially at elevated temperatures, may cause the inhibitor to degrade in the assay buffer.[8]

  • Presence of Chelating Agents: Since Phosphoramidon's targets are zinc-dependent metalloproteases, the presence of strong chelating agents like EDTA in the assay buffer can interfere with enzyme activity.[1]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using Phosphoramidon.

Problem Potential Cause Recommended Solution
Lower-than-expected or no enzyme inhibition. Degraded Inhibitor: The Phosphoramidon stock or working solution may have degraded due to improper storage, age, or multiple freeze-thaw cycles.[11]Prepare a fresh stock solution from a new vial of Phosphoramidon. Validate the new stock with a positive control enzyme known to be sensitive to the inhibitor, such as recombinant human Neprilysin.[11]
Suboptimal Assay pH: The pH of your assay buffer may not be optimal for inhibitor binding or enzyme activity. Target enzymes like ECE have optimal pH ranges around 7.0-7.5.[1][8]Verify that the assay buffer pH is within the optimal range for your specific target enzyme.[1]
High Substrate Concentration: In cases of competitive inhibition, a high concentration of the substrate can outcompete Phosphoramidon for binding to the enzyme's active site.[1][8]Reduce the substrate concentration in your assay. Ideally, the substrate concentration should be at or below its Km value to increase the apparent potency of a competitive inhibitor.[11]
Inhibitor Adsorption: Phosphoramidon may adsorb to plasticware such as pipette tips and microplates, lowering its effective concentration.[11]Use low-adsorption plasticware. Consider adding a small amount of a non-ionic detergent (e.g., Triton X-100), after confirming its compatibility with your enzyme.[11]
Inhibitory effect diminishes over time in the experiment. Inhibitor Instability: Phosphoramidon may be degrading during the experiment due to prolonged incubation at elevated temperatures.[8]Prepare fresh dilutions of the inhibitor for long-duration experiments. Minimize incubation times where possible.[8]
Precipitation observed in the solution. Solubility Limits: High concentrations of Phosphoramidon in certain buffers may lead to precipitation.[1]Gentle warming to 37°C or sonication may help redissolve the compound.[1] Ensure the final concentration of any organic solvent like DMSO is low (typically <1%).[11]
High variability in assay results. Inconsistent Pre-incubation Time: If Phosphoramidon exhibits time-dependent inhibition, variations in pre-incubation times can cause variability.[11]Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate, ensuring consistency across all wells.[11]
Reagent Degradation: Enzyme or substrate solutions may have degraded.Prepare fresh enzyme and substrate solutions for each experiment and store them under appropriate conditions.[4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability
Format Solvent Concentration Storage Temperature Stability Duration Reference
Solid---20°CAt least 12 months[1]
Stock SolutionAqueous1 mg/mL-20°CUp to 1 month[1][9]
Stock SolutionDMSO--20°CUp to 1 month[1]
Stock SolutionDMSO--80°CUp to 6 months[1]
Table 2: Inhibitory Potency (IC₅₀) of Phosphoramidon Against Target Enzymes
Enzyme IC₅₀ Value Reference
Neutral Endopeptidase (NEP)0.034 µM[6][8]
Thermolysin0.4 µg/mL[8]
Endothelin-Converting Enzyme (ECE)~1 - 5 µM[8]
Angiotensin-Converting Enzyme (ACE)78 µM[6][8]

Experimental Protocols

Protocol 1: Preparation of Phosphoramidon Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution.

Materials:

  • Phosphoramidon disodium salt (MW: 587.47 g/mol )

  • High-purity, sterile water

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 5.87 mg of Phosphoramidon disodium salt.

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity water to achieve a 10 mM stock solution.

  • Mixing: Vortex gently until the compound is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month.[1][4]

Protocol 2: General In Vitro NEP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Phosphoramidon on Neprilysin (NEP) activity using a fluorogenic substrate.[1]

Materials:

  • Recombinant human NEP

  • Phosphoramidon stock solution (e.g., 10 mM in water)

  • Fluorogenic NEP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Dilutions: Create a serial dilution series of Phosphoramidon from your stock solution to cover a range of concentrations (e.g., 1 nM to 100 µM).[1]

  • Plate Setup: Add a small volume of each Phosphoramidon dilution to the wells of the 96-well plate. Include appropriate controls: a vehicle control (water) and a no-enzyme control.[1]

  • Add Enzyme: Add diluted NEP solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[1][4]

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[1]

  • Measure Fluorescence: Immediately begin monitoring the fluorescence signal over time using a plate reader with the appropriate excitation and emission wavelengths for the substrate.[1]

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the Phosphoramidon concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Visualizations

Logical Troubleshooting Workflow

G start Low/No Inhibition Observed check_storage Check Storage Conditions (-20°C, minimal freeze-thaw) start->check_storage fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Improper check_ph Verify Assay Buffer pH (e.g., 7.0-7.5 for ECE) check_storage->check_ph Proper fresh_stock->check_ph adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Not Optimal check_substrate Substrate Concentration > Km? check_ph->check_substrate Optimal adjust_ph->check_substrate reduce_substrate Reduce Substrate Concentration check_substrate->reduce_substrate Yes check_controls Review Controls (Positive/Negative) check_substrate->check_controls No reduce_substrate->check_controls success Inhibition Restored check_controls->success

Caption: Troubleshooting decision tree for experiments with low Phosphoramidon activity.

Phosphoramidon Inhibition of Neprilysin (NEP) Pathway

NEP_Pathway sub Bioactive Peptides (e.g., Natriuretic Peptides, Substance P) nep Neprilysin (NEP) sub->nep Cleavage fragments Inactive Fragments nep->fragments phos Phosphoramidon phos->nep Inhibition

Caption: Phosphoramidon blocks the degradation of bioactive peptides by inhibiting Neprilysin.

Preparation and Experimental Workflow

Workflow cluster_prep Solution Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis a Weigh Solid Phosphoramidon b Dissolve in Water or DMSO a->b c Aliquot for Single Use b->c d Store at -20°C or -80°C c->d e Prepare Serial Dilutions d->e f Pre-incubate with Enzyme (15-30 min, 37°C) e->f g Initiate with Substrate f->g h Measure Kinetic Activity g->h i Calculate Reaction Rates h->i j Plot Dose-Response Curve i->j k Determine IC50 Value j->k

Caption: Standard workflow from solution preparation to data analysis for a Phosphoramidon inhibition assay.

References

Technical Support Center: The Impact of pH on Phosphoramidon's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on the inhibitory activity of phosphoramidon (B1677721). Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is phosphoramidon and which enzymes does it primarily inhibit?

Phosphoramidon is a metalloprotease inhibitor that competitively binds to the active site of several zinc-dependent metalloendopeptidases. Its primary targets include:

  • Neprilysin (NEP) , also known as neutral endopeptidase[1][2][3]

  • Endothelin-Converting Enzyme (ECE) [1][4][5]

  • Thermolysin , a thermostable bacterial enzyme[6][7][8]

It also exhibits significantly weaker inhibition against Angiotensin-Converting Enzyme (ACE)[1][2][4].

Q2: How does pH affect the inhibitory activity of phosphoramidon?

The inhibitory potency of phosphoramidon can be significantly influenced by the pH of the experimental buffer. This is due to a combination of factors, including the ionization state of the inhibitor, the amino acid residues in the enzyme's active site, and the overall stability and activity of the target enzyme at a given pH[9].

Q3: For which enzyme is the pH effect on phosphoramidon inhibition most pronounced?

The pH-dependent inhibitory activity of phosphoramidon is most dramatically observed with Endothelin-Converting Enzyme-1 (ECE-1) . Its potency is remarkably higher at acidic pH compared to neutral pH[9][10].

Q4: What is the optimal pH for the activity of phosphoramidon's target enzymes?

The optimal pH for enzyme activity is a critical factor to consider, as it will directly impact the apparent inhibitory effect of phosphoramidon.

  • ECE-1 generally has a sharp activity optimum at neutral pH, although this can be substrate-dependent[9]. Different isoforms can also have varying pH optima; for instance, two distinct ECE activities have been identified with optimal pHs of 7.0 and 7.5[11].

  • Neprilysin (NEP) activity is typically assayed at a pH of around 7.5[2][12].

  • Thermolysin's optimal pH can vary depending on the substrate being used, with reported optima ranging from 5.8 to 7.3[13].

Q5: Can changes in pH affect the stability of phosphoramidon?

Phosphoramidon is reported to be stable at acidic or neutral pH for at least six days at 37°C[10]. However, prolonged exposure to extreme pH values or elevated temperatures could potentially lead to degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lower-than-expected inhibition Suboptimal Assay pH: The pH of your buffer may not be optimal for either the enzyme's activity or for phosphoramidon's binding.Verify the optimal pH for your specific enzyme and substrate combination from the literature. Consider performing a pH titration experiment to determine the ideal pH for your assay.
High Substrate Concentration: At high concentrations, the substrate can outcompete phosphoramidon for binding to the active site.If possible, use a substrate concentration at or below the Michaelis constant (Km) to increase the apparent potency of the competitive inhibitor.
Degraded Phosphoramidon: Improper storage or multiple freeze-thaw cycles can lead to degradation of the inhibitor.Prepare a fresh stock solution of phosphoramidon and store it in aliquots at -20°C or -80°C.
Inconsistent results between experiments pH Drift: The pH of the buffer may change over the course of the experiment, especially if not adequately buffered.Ensure you are using a buffer with sufficient buffering capacity for your experimental pH range. Verify the pH of your solutions before and after the experiment.
Variable Pre-incubation Times: Inconsistent pre-incubation of the enzyme with phosphoramidon before adding the substrate can lead to variability.Standardize the pre-incubation time for all experiments to allow for consistent inhibitor-enzyme binding.
Phosphoramidon appears more potent against ECE than expected Acidic Buffer Conditions: The inhibitory potency of phosphoramidon against ECE-1 is significantly enhanced at acidic pH.Carefully check and buffer your assay at the intended pH. Be aware that even slight decreases in pH can lead to a substantial increase in ECE-1 inhibition.

Quantitative Data

The inhibitory potency of phosphoramidon is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the reported values at specific pHs. It is important to note that direct comparative studies of phosphoramidon's inhibitory activity across a wide pH range are not extensively documented in single reports.

Table 1: pH-Dependent Inhibitory Activity of Phosphoramidon against ECE-1

pHIC50Notes
Acidic14 nM - 8 µM (range)Phosphoramidon is a much more potent inhibitor of ECE-1 at acidic pH[10].
Neutral3.5 µMA commonly cited IC50 value, likely determined at or near neutral pH[4].

Table 2: Inhibitory Activity of Phosphoramidon at Optimal Assay pH for Various Enzymes

Enzyme TargetIC50KiAssay pH (if specified)
Neprilysin (NEP)0.034 µM[1][4]3 nM[10]7.5[2][12]
Endothelin-Converting Enzyme (ECE-1)3.5 µM[1][4]-Neutral
Thermolysin-28 nM[10]-
Angiotensin-Converting Enzyme (ACE)78 µM[1][4]-8.0[2]

Experimental Protocols

Protocol 1: Determining the Effect of pH on Phosphoramidon's IC50 Value

This protocol provides a framework for assessing how pH influences the inhibitory potency of phosphoramidon against a target metalloprotease.

1. Materials:

  • Purified target enzyme (e.g., recombinant human Neprilysin)

  • Phosphoramidon

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • A set of buffers covering a range of pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-8.5)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader

2. Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure all buffers have the same ionic strength.

  • Phosphoramidon Dilution Series: For each pH to be tested, prepare a serial dilution of phosphoramidon in the corresponding buffer.

  • Enzyme Preparation: Dilute the enzyme to its optimal working concentration in each of the different pH buffers.

  • Assay Setup:

    • To the wells of a 96-well plate, add the diluted enzyme in its respective pH buffer.

    • Add the corresponding phosphoramidon dilutions to the wells. Include a control with buffer only (no inhibitor).

    • Pre-incubate the enzyme and phosphoramidon mixture for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate (also diluted in the respective pH buffer) to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each phosphoramidon concentration at each pH.

    • Normalize the velocities to the control (no inhibitor) at each respective pH.

    • Plot the percent inhibition against the logarithm of the phosphoramidon concentration for each pH.

    • Determine the IC50 value at each pH by fitting the data to a dose-response curve.

Protocol 2: General In Vitro Enzyme Inhibition Assay

This protocol outlines a general workflow for a standard enzyme inhibition assay.

1. Materials:

  • Purified target enzyme

  • Phosphoramidon

  • Substrate

  • Assay buffer at the optimal pH for the enzyme

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Solutions: Prepare stock solutions of the enzyme, phosphoramidon, and substrate in the assay buffer.

  • Phosphoramidon Dilutions: Create a serial dilution of phosphoramidon in the assay buffer.

  • Assay Plate Setup: Add the enzyme solution to the wells of the microplate.

  • Inhibitor Addition: Add the different concentrations of phosphoramidon to the wells. Include a control with buffer only.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Start Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the kinetic change in signal (fluorescence or absorbance) for 30-60 minutes.

  • Calculate IC50: Determine the reaction rate for each inhibitor concentration and plot the data to calculate the IC50 value.

Visualizations

experimental_workflow prep_reagents Prepare Buffers at Various pH prep_inhibitor Prepare Phosphoramidon Dilutions prep_enzyme Prepare Enzyme Solution pre_incubate Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction Add Substrate measure_activity Measure Enzyme Activity initiate_reaction->measure_activity Kinetic Reading calc_velocity Calculate Reaction Velocities measure_activity->calc_velocity Raw Data plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data Processed Data determine_ic50 Determine IC50 at each pH plot_data->determine_ic50 Dose-Response Curve

Caption: Workflow for determining the effect of pH on phosphoramidon's IC50.

endothelin_pathway cluster_synthesis Endothelin Synthesis cluster_inhibition Inhibition cluster_receptor Receptor Binding and Signaling prepro_et1 Prepro-Endothelin-1 big_et1 Big Endothelin-1 (B181129) prepro_et1->big_et1 Furin-like Convertase et1 Endothelin-1 (Active) big_et1->et1 ECE et_receptor Endothelin Receptor et1->et_receptor phosphoramidon Phosphoramidon phosphoramidon->big_et1 Inhibits Conversion downstream Downstream Signaling (e.g., Vasoconstriction) et_receptor->downstream

Caption: Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by phosphoramidon.

neprilysin_pathway cluster_peptides Signaling Peptides cluster_neprilysin Neprilysin Activity cluster_inhibition Inhibition cluster_products Degradation natriuretic_peptides Natriuretic Peptides neprilysin Neprilysin (NEP) natriuretic_peptides->neprilysin substance_p Substance P substance_p->neprilysin enkephalins Enkephalins enkephalins->neprilysin inactive_fragments Inactive Fragments neprilysin->inactive_fragments Degradation phosphoramidon Phosphoramidon phosphoramidon->neprilysin Inhibits

Caption: Phosphoramidon inhibits neprilysin-mediated degradation of signaling peptides.

References

Unexpected results with Phosphoramidon in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Phosphoramidon (B1677721). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of Phosphoramidon in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what are its primary enzymatic targets?

Phosphoramidon is a metalloprotease inhibitor originally isolated from the bacterium Streptomyces tanashiensis.[1][2] It functions by binding to the active site of zinc-dependent metalloproteases, preventing them from cleaving their peptide substrates.[2] Its primary and most potent target is Neutral Endopeptidase (NEP), also known as Neprilysin.[3][4] It also significantly inhibits Endothelin-Converting Enzyme (ECE) and Thermolysin.[1][3][5] A much weaker inhibitory activity has been noted against Angiotensin-Converting Enzyme (ACE).[3][4]

Q2: How should I prepare and store Phosphoramidon solutions?

Proper handling and storage are critical for maintaining Phosphoramidon's activity.

  • Solubility: The disodium (B8443419) salt of Phosphoramidon is soluble in water (up to 100 mM) and DMSO (up to 100 mg/mL).[1][2][6] Be aware that using moisture-absorbing DMSO can reduce solubility.[6]

  • Storage of Solid: The solid, lyophilized form should be stored desiccated at -20°C for long-term stability.[2]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous stock solutions can be stored for up to one month at -20°C.[2] DMSO stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[2] It is always recommended to prepare fresh aqueous solutions for optimal results.[4]

Q3: Why am I observing contradictory results in different cell lines? For example, a decrease of Endothelin-1 (B181129) (ET-1) in one and an increase in another?

This is a critical observation and highlights the complexity of cellular signaling pathways. While Phosphoramidon inhibits ECE, which is responsible for converting Big ET-1 to the active ET-1, the net effect on ET-1 levels can vary between cell types.[7][8]

For example, in Bovine Aortic Endothelial Cells (BAECs), Phosphoramidon decreases the amount of ET-1 accumulating in the medium.[8] However, in EA.hy 926 cells (a human umbilical vein endothelial cell line), the same concentrations can increase the amount of ET-1.[8] This suggests that in some cells, like EA.hy 926, another intracellular ECE, potentially insensitive to Phosphoramidon or located in a different cellular compartment, may play a more dominant role in endogenous ET-1 formation.[8][9]

Therefore, the final outcome depends on the specific expression levels and subcellular localization of various Phosphoramidon-sensitive and -insensitive enzymes within your experimental cell model.

Troubleshooting Guide

This guide addresses common unexpected results encountered during cell-based assays with Phosphoramidon.

Problem 1: No or Lower-Than-Expected Inhibition Observed

If Phosphoramidon is not producing the expected inhibitory effect, consider the following causes and solutions.

Possible CauseRecommended Troubleshooting Steps
Inhibitor Degradation Prepare a fresh stock solution from a new vial of Phosphoramidon. Improper storage or multiple freeze-thaw cycles can lead to degradation.[10][11]
Incorrect Assay pH The inhibitory potency of Phosphoramidon against ECE-1 is highly pH-dependent.[12] The optimal pH for ECE activity can be around 7.0-7.5.[2] Ensure your assay buffer pH is optimal for your specific target enzyme's activity.[2]
High Substrate Concentration Phosphoramidon acts as a competitive inhibitor.[4] High concentrations of the enzyme's natural substrate in your cell culture or assay can outcompete the inhibitor.[2][4] Consider reducing substrate levels or increasing the inhibitor concentration after performing a dose-response curve.
Presence of Chelating Agents Phosphoramidon's targets are zinc-dependent metalloproteases.[2] The presence of strong chelating agents like EDTA in your buffer can interfere with the enzyme's fundamental activity.[2][11]
Inhibitor Adsorption Phosphoramidon may adsorb to plasticware (e.g., pipette tips, microplates), reducing its effective concentration.[10] Use low-adsorption plasticware or consider adding a small amount of a non-ionic detergent (e.g., Triton X-100), first checking for compatibility with your enzyme.[10]
Enzyme Inactivity Ensure the target enzyme in your cells is expressed and active. Verify with a positive control if possible.[11]
Problem 2: High Variability Between Replicate Wells

Inconsistent results across replicates can obscure the true effect of the inhibitor.

Possible CauseRecommended Troubleshooting Steps
Pipetting Inaccuracy Small volume errors can lead to large variations in final concentrations. Use calibrated pipettes and proper technique, especially when preparing serial dilutions.[10][11]
Inconsistent Pre-incubation Time For time-dependent inhibition, variations in the pre-incubation time of cells or enzyme with Phosphoramidon before adding the substrate can cause variability. Standardize this step across all wells.[10]
"Edge Effect" in Plates The outermost wells of a microplate are prone to evaporation, which can concentrate reagents. Avoid using these wells for critical data points or fill them with a buffer to create a humidity barrier.[10]
Incomplete Solubilization Visually inspect your final working solution to ensure no precipitation has occurred after dilution into the assay buffer.[10]
Problem 3: Unexpected Off-Target Effects or Cellular Toxicity

Observing cellular effects that cannot be explained by the inhibition of your primary target enzyme.

Possible CauseRecommended Troubleshooting Steps
Inhibition of Multiple Enzymes Phosphoramidon is not entirely specific. At higher concentrations, it can inhibit ECE, NEP, and ACE.[4][13] This can trigger a cascade of biological effects. For example, inhibiting NEP can increase levels of other bioactive peptides.[2]
Strategy to Confirm Specificity 1. Use a More Specific Inhibitor: Use a highly specific inhibitor for your target enzyme as a control to see if it replicates the effect.[13] 2. Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that inhibits your primary target while minimizing off-target effects.[13] 3. Genetic Knockdown: Use siRNA or CRISPR to knock down the expression of the target enzyme to validate that the observed phenotype is indeed due to its inhibition.[13]
Modulation of Receptor Expression In some cell lines, prolonged exposure (24-48 hours) to Phosphoramidon has been shown to increase the number of endothelin receptors.[2] This could complicate the interpretation of results in long-term experiments.

Quantitative Data Summary

The inhibitory potency of Phosphoramidon is quantified by the half-maximal inhibitory concentration (IC50). These values can vary based on experimental conditions.

Enzyme TargetReported IC50 ValueReferences
Neutral Endopeptidase (NEP)0.034 µM (34 nM)[4][5][14]
Thermolysin0.4 µg/mL[4][5]
Endothelin-Converting Enzyme (ECE)3.5 µM[4][5][14]
Angiotensin-Converting Enzyme (ACE)78 µM[4][5][14]

Visualizations

Phosphoramidon_Pathway cluster_inhibition Phosphoramidon Action cluster_nep_pathway NEP Pathway cluster_ece_pathway ECE Pathway Phosphoramidon Phosphoramidon NEP NEP (Neprilysin) Phosphoramidon->NEP Inhibits ECE ECE (Endothelin-Converting Enzyme) Phosphoramidon->ECE Inhibits BioactivePeptides Bioactive Peptides (e.g., ANP, BNP, Substance P) NEP->BioactivePeptides BigET1 Big Endothelin-1 (Inactive) ECE->BigET1 InactiveFragments_NEP Inactive Fragments BioactivePeptides->InactiveFragments_NEP Degradation ET1 Endothelin-1 (Active) BigET1->ET1 Conversion ET_Receptor Endothelin Receptor ET1->ET_Receptor Binds Vasoconstriction Vasoconstriction, Cell Proliferation ET_Receptor->Vasoconstriction

Caption: Signaling pathways inhibited by Phosphoramidon, targeting NEP and ECE.

Troubleshooting_Workflow start Unexpected Result in Cell-Based Assay q1 Is inhibition lower than expected? start->q1 q2 Are results highly variable? q1->q2 No a1_group Check/Action Items for Low Inhibition • Prepare fresh inhibitor stock • Verify assay buffer pH • Check for high substrate levels • Ensure no chelating agents • Use low-adsorption plasticware q1->a1_group Yes q3 Are off-target effects or toxicity observed? q2->q3 No a2_group Check/Action Items for Variability • Verify pipette calibration • Standardize pre-incubation times • Avoid plate 'edge effect' • Check for inhibitor precipitation q2->a2_group Yes a3_group Check/Action Items for Off-Target Effects • Perform dose-response curve • Use lowest effective concentration • Use a more specific inhibitor as control • Validate with siRNA/knockdown q3->a3_group Yes end Re-run Experiment with Optimized Conditions q3->end No (Consult Literature) a1_group->end a2_group->end a3_group->end

Caption: A logical troubleshooting workflow for unexpected assay results.

Assay_Workflow cluster_readout Endpoint Examples prep_inhibitor 1. Prepare Phosphoramidon Serial Dilutions pre_incubate 3. Pre-incubate Cells with Phosphoramidon or Vehicle prep_inhibitor->pre_incubate prep_cells 2. Seed Cells in Microplate & Culture prep_cells->pre_incubate add_substrate 4. Add Substrate or Stimulus (e.g., Big ET-1, Fluorogenic Peptide) pre_incubate->add_substrate incubate 5. Incubate for Defined Period (e.g., 1-24h at 37°C) add_substrate->incubate measure 6. Measure Endpoint incubate->measure analyze 7. Analyze Data (Calculate IC50) measure->analyze cluster_readout cluster_readout measure->cluster_readout readout1 Fluorescence/Luminescence (Enzyme Activity) readout2 ELISA/RIA (e.g., for ET-1 levels) readout3 Cell Invasion/Migration (Transwell Assay)

Caption: A generalized experimental workflow for a cell-based Phosphoramidon assay.

Experimental Protocols

Protocol 1: In Vitro NEP Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory effect of Phosphoramidon on NEP activity using a commercially available fluorogenic substrate.

Materials:

  • Recombinant Human Neprilysin (NEP)

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Phosphoramidon

  • Fluorogenic NEP substrate

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Phosphoramidon Dilutions: Create a series of Phosphoramidon concentrations in NEP Assay Buffer. Include a vehicle-only control (e.g., water or DMSO).

  • Plate Setup: Add 10 µL of each Phosphoramidon dilution to the wells of the 96-well plate.

  • Add Enzyme: Add 40 µL of diluted NEP solution to all wells except for a "no-enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate Reaction: Add 50 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence: Immediately begin measuring fluorescence kinetically at 37°C using an appropriate excitation/emission wavelength pair for your substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Normalize the rates to the vehicle control (V₀).

    • Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the Phosphoramidon concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[2]

Protocol 2: Cell-Based Endothelin-1 (ET-1) Secretion Assay

This protocol measures the effect of Phosphoramidon on the secretion of ET-1 from cultured endothelial cells.

Materials:

  • Endothelial cells (e.g., HUVECs, BAECs)

  • Complete cell culture medium

  • Serum-free medium

  • Phosphoramidon

  • Sterile PBS

  • ET-1 ELISA or RIA Kit

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow until they reach ~90% confluency.

  • Serum Starvation: Wash the cells twice with sterile PBS and replace the medium with serum-free medium. Incubate for 4-6 hours.

  • Inhibitor Treatment: Remove the medium and add fresh serum-free medium containing various concentrations of Phosphoramidon or a vehicle control.

  • Incubation: Incubate the cells for the desired experimental period (e.g., 24 hours) at 37°C in a CO₂ incubator.[8]

  • Collect Supernatant: After incubation, carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.

  • Quantify ET-1: Measure the concentration of ET-1 in the collected supernatants using a commercial ET-1 ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the ET-1 concentrations to the vehicle control to determine the percentage of inhibition or change in secretion. Plot the results against the Phosphoramidon concentration.

References

How to minimize variability in Phosphoramidon inhibition experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in Phosphoramidon (B1677721) inhibition experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what is its mechanism of action?

Phosphoramidon is a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis.[1] It functions as a competitive inhibitor, mimicking the transition state of peptide substrate hydrolysis.[2] The phosphonate (B1237965) group in Phosphoramidon chelates the essential zinc ion in the active site of target enzymes, blocking substrate access and preventing catalysis.[2]

Q2: Which enzymes are primarily targeted by Phosphoramidon?

Phosphoramidon is known to inhibit a range of metalloproteases with varying potency.[3] Its primary targets include:

  • Neprilysin (NEP), also known as neutral endopeptidase[3][4]

  • Endothelin-Converting Enzyme (ECE)[1][3]

  • Thermolysin[1][3]

It is important to note that Phosphoramidon can also inhibit other metalloproteases, such as Angiotensin-Converting Enzyme (ACE), although with significantly lower potency.[2][5] This potential for off-target effects should be considered when interpreting results from complex biological samples.[6]

Q3: How should I prepare and store Phosphoramidon solutions to ensure stability?

Proper preparation and storage are critical for maintaining the integrity and activity of Phosphoramidon.

  • Solid Form: Store lyophilized Phosphoramidon at -20°C in a tightly sealed, dry container.[7] The solid compound is stable for at least 12 months under these conditions.[8] Before use, allow the vial to warm to room temperature to prevent condensation.[7]

  • Stock Solutions: Phosphoramidon disodium (B8443419) salt is soluble in DMSO and water.[4] For long-term storage, prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[3][7]

    • Aqueous stock solutions (e.g., 1 mg/mL) are stable for up to one month when stored at -20°C.[3]

    • DMSO stock solutions can be stored for up to one month at -20°C or up to six months at -80°C.[3]

  • Degradation: The phosphoramidate (B1195095) (P-N) bond in Phosphoramidon is susceptible to hydrolysis, particularly under acidic conditions.[7] Higher temperatures also accelerate degradation.[7] It is recommended to prepare fresh working solutions daily and keep them on ice.[7]

Q4: What are the typical IC50 values for Phosphoramidon?

The half-maximal inhibitory concentration (IC50) of Phosphoramidon varies depending on the target enzyme and the specific experimental conditions (e.g., substrate concentration, pH, temperature).[2] The following table summarizes reported IC50 values.

Target EnzymeReported IC50 Value
Neprilysin (NEP)0.034 µM[2][4][9]
Endothelin-Converting Enzyme (ECE)3.5 µM[2][5][9]
Thermolysin0.4 µg/mL[2][4]
Angiotensin-Converting Enzyme (ACE)78 µM[2][5][9]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in Phosphoramidon inhibition experiments.

ProblemPotential Cause(s)Recommended Solution(s)
No or lower-than-expected inhibition Degraded Inhibitor: Improper storage, multiple freeze-thaw cycles, or age can lead to Phosphoramidon degradation.[2][7]Prepare fresh stock solutions from lyophilized powder.[7] Aliquot and store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[3][7]
Incorrect Inhibitor Concentration: Errors in dilution calculations or pipetting.[6]Verify the final concentration of Phosphoramidon. Perform a dose-response experiment to determine the optimal concentration for your specific setup.[4]
High Substrate Concentration: As a competitive inhibitor, high substrate levels can outcompete Phosphoramidon for binding to the active site.[3][4]Reduce the substrate concentration, ideally to a level at or below its Km value.[2]
Inactive Enzyme: Improper storage or handling of the enzyme.[10]Confirm enzyme activity using a positive control. Ensure the enzyme is stored correctly and handled according to the manufacturer's recommendations.[4]
Suboptimal Assay Conditions: Incorrect pH or temperature for enzyme activity.[3]Ensure the assay buffer pH is optimal for your target enzyme.[3] Maintain a consistent and optimal temperature throughout the experiment.[10][11]
Higher-than-expected IC50 value High Enzyme Concentration: Using too much enzyme can lead to rapid substrate depletion.[2]Optimize the enzyme concentration to ensure the reaction rate is linear over the measurement period.
Inhibitor Adsorption: Phosphoramidon may adsorb to plasticware.[2]Use low-adsorption plasticware. Consider adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer (check for enzyme compatibility first).[2]
Solubility Issues: The inhibitor may not be fully dissolved in the assay buffer.[2]Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[2] Visually inspect for any precipitation. Gentle warming or sonication may help redissolve the compound.[3]
High variability between replicate wells Pipetting Errors: Inaccurate or inconsistent pipetting.[6]Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible.[12]
"Edge Effect" in Microplates: Evaporation from the outer wells of a microplate.[2][11]Avoid using the outermost wells for critical measurements. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.[2]
Inconsistent Incubation Times: Variations in pre-incubation time of the enzyme with the inhibitor.[2]Standardize the pre-incubation time for all wells to ensure consistent inhibitor-enzyme binding before adding the substrate.[2]
Sample Matrix Effects: Components in complex biological samples (e.g., plasma, tissue homogenates) can interfere with the assay.[6]Include appropriate controls, such as a "matrix control" (sample without inhibitor) and a "buffer control" (assay components without the biological sample).[6]

Visualized Guides

Phosphoramidon_Mechanism Mechanism of Phosphoramidon Inhibition cluster_enzyme Zinc Metalloprotease Active Site Enzyme Enzyme Zinc Zn2+ InhibitedComplex Inhibited Enzyme-Phosphoramidon Complex ActiveSite Substrate Binding Pocket Products Cleaved Peptides ActiveSite->Products Catalyzes cleavage ActiveSite->InhibitedComplex Blocks Access Substrate Peptide Substrate Substrate->ActiveSite Binds to Phosphoramidon Phosphoramidon (Transition-State Analog) Phosphoramidon->Zinc Chelates Zn2+

Mechanism of Phosphoramidon Inhibition

ECE_Pathway Endothelin-Converting Enzyme (ECE) Pathway Inhibition Big_ET1 Big Endothelin-1 (Big ET-1) ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE Substrate ET1 Endothelin-1 (ET-1) (Potent Vasoconstrictor) ECE->ET1 Cleaves to produce ET_Receptor Endothelin Receptor ET1->ET_Receptor Binds to Response Vasoconstriction & Other Physiological Effects ET_Receptor->Response Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibits

ECE Pathway Inhibition by Phosphoramidon

Experimental Protocols

General Protocol for an In Vitro Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the inhibitory effect of Phosphoramidon on NEP activity using a fluorogenic substrate.[3][6]

Materials:

  • Recombinant Neprilysin (NEP)

  • NEP Assay Buffer (e.g., Tris-HCl or HEPES at optimal pH for NEP)[4]

  • Fluorogenic NEP substrate

  • Phosphoramidon

  • Solvent for Phosphoramidon (e.g., DMSO or water)[4]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Phosphoramidon Dilutions:

    • Prepare a stock solution of Phosphoramidon in the appropriate solvent (e.g., 10 mM in DMSO).[4]

    • Perform serial dilutions of the Phosphoramidon stock solution in NEP Assay Buffer to achieve the desired final concentrations for the dose-response curve.

  • Prepare Reagents:

    • Dilute the recombinant NEP in assay buffer to the desired working concentration.

    • Dilute the fluorogenic substrate in assay buffer to its working concentration according to the manufacturer's instructions.

  • Assay Setup:

    • Add a small volume (e.g., 10 µL) of each Phosphoramidon dilution to the wells of the 96-well plate.

    • Include a vehicle control (assay buffer with the same final concentration of solvent used for Phosphoramidon) and a no-enzyme control (assay buffer only).[6]

    • Add the diluted NEP solution (e.g., 80 µL) to all wells except the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow Phosphoramidon to bind to the enzyme.[3][4]

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate (e.g., 10 µL) to all wells.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.[6] Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Normalize the rates to the vehicle control (V₀).

    • Plot the percentage of inhibition ([(V₀ - V) / V₀] \times 100) against the logarithm of the Phosphoramidon concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[3]

NEP_Inhibition_Workflow Workflow for a Neprilysin (NEP) Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Inhibitor Prepare Phosphoramidon Serial Dilutions Add_Inhibitor Add Phosphoramidon or Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare NEP Working Solution Add_Enzyme Add NEP to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Working Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 15-30 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure Calculate_Rates Calculate Initial Reaction Rates Measure->Calculate_Rates Plot_Data Plot % Inhibition vs. [Phosphoramidon] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Workflow for a NEP Inhibition Assay

References

Phosphoramidon Interference in Fluorescence-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of phosphoramidon (B1677721) in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is phosphoramidon and what is its mechanism of action?

Phosphoramidon is a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis. Its primary mechanism of action involves the chelation of the active site zinc ion essential for the catalytic activity of target enzymes, thereby blocking substrate access and preventing catalysis.[1] Its main targets include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE).

Q2: Can phosphoramidon interfere with fluorescence-based assays?

Yes, phosphoramidon has the potential to interfere with fluorescence-based assays through two primary mechanisms:

  • Intrinsic Fluorescence: Phosphoramidon contains a tryptophan residue, which is naturally fluorescent.[2] Tryptophan typically excites at approximately 280 nm and emits around 350 nm.[3] This intrinsic fluorescence can lead to an artificially high background signal, especially in assays that use UV excitation wavelengths.

  • Spectral Overlap: The emission spectrum of phosphoramidon's tryptophan residue may overlap with the excitation or emission spectra of the fluorescent dyes used in an assay. This can lead to inaccurate measurements due to fluorescence resonance energy transfer (FRET) or direct signal interference.

Q3: What are the typical IC50 values for phosphoramidon against its primary targets?

The half-maximal inhibitory concentration (IC50) of phosphoramidon varies depending on the target enzyme and assay conditions. The following table summarizes reported IC50 values.

Enzyme TargetIC50 (µM)Species/Source
Neprilysin (NEP)0.034Human, Rabbit
Endothelin-Converting Enzyme-1 (ECE-1)1.2 - 3.5Human, Rabbit
Angiotensin-Converting Enzyme (ACE)78Rabbit
Thermolysin~0.033Bacillus thermoproteolyticus

Note: IC50 values can be influenced by factors such as substrate concentration, pH, and temperature.[1][4]

Troubleshooting Guide

Problem 1: Higher than expected background fluorescence in my assay when using phosphoramidon.

  • Possible Cause: Intrinsic fluorescence from the tryptophan residue in phosphoramidon.

  • Troubleshooting Steps:

    • Run a "phosphoramidon only" control: Prepare a well containing the assay buffer and phosphoramidon at the same concentration used in your experiment, but without the fluorescent substrate or enzyme. Measure the fluorescence to quantify the contribution of phosphoramidon to the background signal.

    • Subtract the background: Subtract the fluorescence intensity of the "phosphoramidon only" control from your experimental wells.

    • Use red-shifted fluorophores: If possible, switch to fluorescent dyes that excite and emit at longer wavelengths (e.g., rhodamine or cyanine (B1664457) derivatives) to minimize the spectral overlap with tryptophan's fluorescence.[5]

Problem 2: My positive control (enzyme activity without inhibitor) shows lower fluorescence than expected.

  • Possible Cause: Inner filter effect caused by high concentrations of phosphoramidon absorbing the excitation or emission light.

  • Troubleshooting Steps:

    • Check the absorbance spectrum of phosphoramidon: If possible, measure the absorbance spectrum of your phosphoramidon solution to see if it absorbs light at the excitation or emission wavelengths of your fluorophore.

    • Reduce phosphoramidon concentration: If the concentration is high, consider performing a dose-response experiment with lower concentrations.

    • Use a different assay format: If the inner filter effect is significant, consider an alternative assay format that is less susceptible to this artifact, such as a luminescence-based assay.

Problem 3: The inhibitory effect of phosphoramidon is inconsistent between experiments.

  • Possible Cause 1: Degradation of phosphoramidon.

  • Troubleshooting Step: Prepare fresh stock solutions of phosphoramidon for each experiment. Store the stock solution according to the manufacturer's recommendations, typically at -20°C and protected from light.[2]

  • Possible Cause 2: Variability in pre-incubation time.

  • Troubleshooting Step: Standardize the pre-incubation time of the enzyme with phosphoramidon before adding the substrate to ensure consistent binding.[1]

  • Possible Cause 3: Adsorption to plasticware.

  • Troubleshooting Step: Use low-adsorption plasticware for preparing and running the assay. Including a small amount of a non-ionic detergent like Tween-20 in the assay buffer can sometimes help, but compatibility with the enzyme should be verified.

Experimental Protocols

Protocol 1: Fluorometric Assay for Neprilysin (NEP) Inhibition

This protocol describes a general method for determining the inhibitory activity of phosphoramidon against NEP using a fluorogenic substrate.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Phosphoramidon

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~328/393 nm)

Procedure:

  • Prepare a stock solution of phosphoramidon in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of phosphoramidon in Assay Buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the NEP enzyme to each well.

  • Add the different concentrations of phosphoramidon to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the NEP substrate to each well.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Protocol 2: Fluorometric Assay for Endothelin-Converting Enzyme (ECE-1) Inhibition

This protocol provides a general method for measuring the inhibitory effect of phosphoramidon on ECE-1 activity.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE-1 substrate

  • Phosphoramidon

  • Assay Buffer appropriate for ECE-1 activity

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution and serial dilutions of phosphoramidon in the Assay Buffer.

  • In a 96-well plate, add the ECE-1 enzyme to each well.

  • Add the various concentrations of phosphoramidon to the wells, including a no-inhibitor control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the fluorometric ECE-1 substrate to all wells.

  • Monitor the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Determine the reaction rates for each concentration of the inhibitor.

  • Generate a dose-response curve by plotting the reaction rate against the log of the inhibitor concentration to calculate the IC50 value.[6]

Visualizations

Signaling Pathway: Inhibition of Endothelin-1 Production

G Inhibition of Endothelin-1 Production by Phosphoramidon cluster_0 Endothelial Cell Big Endothelin-1 Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Conversion Endothelin-1 Endothelin-1 Vasoconstriction Vasoconstriction Endothelin-1->Vasoconstriction ECE->Endothelin-1 Cleavage Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition

Caption: Phosphoramidon inhibits Endothelin-Converting Enzyme (ECE), blocking the production of Endothelin-1.

Experimental Workflow: Troubleshooting Fluorescence Interference

G Troubleshooting Phosphoramidon Fluorescence Interference start High Background Fluorescence Observed control Run 'Phosphoramidon Only' Control start->control subtract Subtract Background Fluorescence control->subtract is_high Is Background Still High? subtract->is_high redshift Use Red-Shifted Fluorophore is_high->redshift Yes end Proceed with Assay is_high->end No reassess Re-evaluate Assay Parameters redshift->reassess reassess->end

Caption: A logical workflow for identifying and mitigating fluorescence interference from phosphoramidon.

Potential for Spectral Overlap

The following table outlines the approximate excitation and emission maxima for common fluorescent dye families and highlights the potential for spectral overlap with the intrinsic fluorescence of phosphoramidon (emanating from its tryptophan residue).

Fluorophore FamilyApprox. Excitation Max (nm)Approx. Emission Max (nm)Potential for Overlap with Phosphoramidon (Exc ~280nm, Em ~350nm)
Coumarin Derivatives 350 - 400450 - 500Moderate: Potential for excitation overlap.
Fluorescein (FITC) ~495~520Low: Minimal spectral overlap.
Rhodamine (TRITC) ~550~575Low: Minimal spectral overlap.
Cyanine Dyes (Cy3) ~550~570Low: Minimal spectral overlap.
Cyanine Dyes (Cy5) ~650~670Very Low: Negligible spectral overlap.

Recommendation: When significant interference from phosphoramidon's intrinsic fluorescence is suspected, selecting fluorophores with excitation and emission maxima further away from the UV range (i.e., "red-shifted" dyes) is a highly effective mitigation strategy.[5]

References

Why is my Phosphoramidon showing lower potency than expected?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Phosphoramidon (B1677721), particularly when observing lower potency than expected.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what is its primary mechanism of action?

Phosphoramidon is a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis.[1] Its primary mechanism of action is the inhibition of zinc-dependent metalloendopeptidases.[2] It achieves this by binding to the active site of these enzymes, effectively blocking their ability to cleave their respective peptide substrates.[2][3] The phosphonate (B1237965) group within Phosphoramidon chelates the active site zinc ion, which is essential for the catalytic activity of the enzyme.[3]

Q2: What are the primary enzyme targets of Phosphoramidon?

Phosphoramidon is known to inhibit several metalloproteases with varying potencies. Its primary targets include:

  • Neprilysin (NEP) , also known as neutral endopeptidase 24.11 (NEP) or enkephalinase.[4][5]

  • Endothelin-Converting Enzyme (ECE) .[1][4][6]

  • Thermolysin .[1]

It is important to note that Phosphoramidon exhibits different inhibitory activities against these enzymes, as indicated by their IC50 values.

Q3: What are the typical IC50 values for Phosphoramidon?

The half-maximal inhibitory concentration (IC50) values for Phosphoramidon can vary depending on the target enzyme and specific experimental conditions such as substrate concentration, pH, and temperature.[3] Below is a summary of reported IC50 values for its main targets.

Target EnzymeInhibitorReported IC50 (µM)Selectivity Ratio (ACE/NEP)
Neprilysin (NEP)Phosphoramidon0.034~2294
Endothelin-Converting Enzyme (ECE)Phosphoramidon3.5N/A
Angiotensin-Converting Enzyme (ACE)Phosphoramidon78N/A

Data compiled from multiple sources.[7][8][9][10]

Troubleshooting Guide: Lower Than Expected Potency

This guide addresses the common issue of observing lower-than-expected inhibitory potency of Phosphoramidon in your experiments.

Problem: The calculated IC50 value for Phosphoramidon is significantly higher than published values, or you are observing minimal to no inhibition at expected concentrations.

Several factors could be contributing to this issue. Work through the following potential causes and solutions systematically.

Improper Storage and Handling of Phosphoramidon

Degradation of the inhibitor is a primary suspect for reduced potency.

Potential Causes:

  • Improper Storage of Solid Compound: Exposure to moisture and elevated temperatures can lead to hydrolysis. Solid, lyophilized Phosphoramidon should be stored at -20°C in a tightly sealed container.[11]

  • Incorrect Stock Solution Preparation and Storage: Aqueous stock solutions are stable for up to one month at -20°C.[2] For longer-term storage, DMSO stock solutions can be stored at -80°C for up to six months.[2]

  • Repeated Freeze-Thaw Cycles: This can significantly degrade the compound. It is highly recommended to prepare single-use aliquots of your stock solution.[2][11]

  • Exposure to Acidic pH: The phosphoramidate (B1195095) (P-N) bond in Phosphoramidon is susceptible to acid-catalyzed hydrolysis.[11]

Solutions:

  • Prepare Fresh Stock Solutions: If in doubt about the stability of your current stock, prepare a fresh solution from a new vial of solid Phosphoramidon.[3]

  • Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.[2]

  • Verify Storage Conditions: Ensure that both solid and stock solutions are stored at the recommended temperatures and protected from light and moisture.[2]

Issues with Assay Conditions

The experimental setup can greatly influence the apparent potency of an inhibitor.

Potential Causes:

  • Incorrect pH of Assay Buffer: The binding of inhibitors to metalloproteases can be pH-dependent.[2] Ensure your assay buffer pH is optimal for the target enzyme's activity.

  • High Substrate Concentration: In competitive inhibition, a high concentration of the substrate can outcompete the inhibitor for binding to the enzyme's active site, leading to an apparent loss of potency.[2][3]

  • Presence of Chelating Agents: Phosphoramidon's targets are zinc-dependent metalloproteases. The presence of strong chelating agents like EDTA in your assay buffer could interfere with the enzyme's activity.[2]

Solutions:

  • Optimize Buffer pH: Verify that the pH of your assay buffer is within the optimal range for your specific enzyme.

  • Adjust Substrate Concentration: Perform the assay with the substrate concentration at or below its Michaelis constant (Km) value. This will increase the apparent potency of a competitive inhibitor like Phosphoramidon.[3]

  • Check Buffer Composition: Ensure your assay buffer does not contain strong chelating agents that could interfere with the zinc-dependent enzyme.

Problems with the Enzyme or Substrate

The quality and concentration of the enzyme and substrate are critical for reliable results.

Potential Causes:

  • Low Enzyme Activity: The enzyme may have lost activity due to improper storage, handling, or being old.

  • Incorrect Enzyme Concentration: Using too little enzyme can result in a weak signal, while too much can make it difficult to accurately measure inhibition.

  • Inappropriate Substrate: The substrate used may not be optimal or specific for the target enzyme.

Solutions:

  • Validate Enzyme Activity: Always run a positive control with a known active enzyme to ensure your assay is working correctly.[3]

  • Optimize Enzyme Concentration: Titrate your enzyme to find a concentration that gives a robust and linear signal over the course of the assay.

  • Confirm Substrate Specificity: Review the literature to ensure you are using a validated substrate for your enzyme of interest.[3]

Experimental Protocols

General Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory effect of Phosphoramidon on NEP activity using a fluorogenic substrate.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2[7]

  • Phosphoramidon

  • DMSO (for inhibitor stock solution)

  • 96-well black microplate[7]

  • Fluorometric microplate reader

Procedure:

  • Prepare Phosphoramidon Stock Solution: Prepare a concentrated stock solution of Phosphoramidon in DMSO.

  • Serial Dilutions: Perform serial dilutions of the Phosphoramidon stock solution in Assay Buffer to create a range of inhibitor concentrations.

  • Enzyme Preparation: Dilute the NEP enzyme to the desired concentration in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add the NEP enzyme to each well. Add the different concentrations of Phosphoramidon to the respective wells. Include a control well with no inhibitor.[7]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Initiate Reaction: Start the enzymatic reaction by adding the NEP substrate to each well.

  • Kinetic Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation/Emission ~328/393 nm) at 37°C for 30-60 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizations

Mechanism of Action: Phosphoramidon Inhibition of Neprilysin

G cluster_0 Neprilysin (NEP) Catalytic Cycle cluster_1 Inhibition by Phosphoramidon Substrate Substrate NEP_Active_Site NEP Active Site (with Zn2+) Substrate->NEP_Active_Site Binds to Enzyme_Substrate_Complex Enzyme-Substrate Complex Inactive_Complex Inactive Enzyme- Inhibitor Complex Products Products Enzyme_Substrate_Complex->Products Cleavage Phosphoramidon Phosphoramidon Phosphoramidon->NEP_Active_Site Competitively Binds & Chelates Zn2+

Caption: Competitive inhibition of Neprilysin by Phosphoramidon.

Experimental Workflow: IC50 Determination

G A Prepare Reagents (Enzyme, Substrate, Buffer) C Add Enzyme and Inhibitor to 96-well Plate A->C B Prepare Phosphoramidon Serial Dilutions B->C D Pre-incubate at 37°C C->D E Add Substrate to Initiate Reaction D->E F Kinetic Measurement (Fluorescence Reader) E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of Phosphoramidon.

Troubleshooting Decision Tree

G Start Low Phosphoramidon Potency Observed Q1 Is the Phosphoramidon stock freshly prepared from a reliable source? Start->Q1 Sol1 Prepare fresh stock solution. Aliquot and store properly. Retest. Q1->Sol1 No Q2 Is the substrate concentration at or below Km? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Lower substrate concentration. Retest. Q2->Sol2 No Q3 Is the assay buffer pH optimal and free of chelators? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Prepare fresh, optimized buffer. Retest. Q3->Sol3 No Q4 Has the enzyme activity been validated with a control? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Test enzyme with a known positive control inhibitor. Source new enzyme if needed. Q4->Sol4 No End Consult further technical support if issue persists. Q4->End Yes A4_Yes Yes A4_No No Sol4->Q4

Caption: Decision tree for troubleshooting low Phosphoramidon potency.

References

Best practices for handling and storing Phosphoramidon to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed guidance on the best practices for handling, storing, and utilizing Phosphoramidon to ensure optimal activity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Phosphoramidon?

Solid, lyophilized Phosphoramidon should be stored at -20°C in a tightly sealed, desiccated container to protect it from moisture.[1] Before use, it is recommended to allow the vial to warm to room temperature to prevent condensation, which can accelerate degradation.[1] Under these conditions, the solid compound is expected to remain stable for at least two years.[1]

Q2: How should I prepare and store Phosphoramidon stock solutions?

Phosphoramidon is soluble in water, methanol, and DMSO.[1] For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one month or -80°C for up to one year.[1]

Q3: What are the primary factors that can lead to the degradation of Phosphoramidon?

The main cause of Phosphoramidon degradation is the hydrolysis of its phosphoramidate (B1195095) (P-N) bond. This process is accelerated by several factors:

  • pH: The phosphoramidate bond is susceptible to acid-catalyzed hydrolysis. Therefore, prolonged exposure to acidic conditions should be avoided. The compound is more stable at neutral to alkaline pH.[1]

  • Temperature: Higher temperatures increase the rate of degradation.[1]

  • Moisture: Water is a key reactant in the hydrolysis of the phosphoramidate bond. It is crucial to store Phosphoramidon in a dry state and use anhydrous solvents for preparing stock solutions.[1]

  • Light: While specific data on photodegradation is limited, it is good laboratory practice to protect solutions from prolonged exposure to light.[1]

Q4: What is the primary mechanism of action of Phosphoramidon?

Phosphoramidon is a metalloprotease inhibitor that primarily targets zinc-dependent metalloendopeptidases.[2] It acts as a competitive inhibitor, mimicking the transition state of the peptide substrate during hydrolysis.[3] The phosphonate (B1237965) group in Phosphoramidon chelates the essential zinc ion in the enzyme's active site, blocking substrate access and inhibiting catalytic activity.[3]

Q5: Which enzymes are the primary targets of Phosphoramidon?

Phosphoramidon is known to inhibit a range of metalloproteases with varying potency. Its primary targets include:

  • Thermolysin[2][4]

  • Neprilysin (NEP), also known as Neutral Endopeptidase (NEP)[2][4]

  • Endothelin-Converting Enzyme (ECE)[2][4]

It exhibits significantly lower potency against Angiotensin-Converting Enzyme (ACE).[2][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or No Inhibitory Activity Degradation of Phosphoramidon due to improper storage (e.g., prolonged storage at inappropriate temperatures or pH, multiple freeze-thaw cycles).[1][3]Prepare fresh stock solutions from lyophilized powder. Ensure stock solutions are stored at -20°C or below.[1] Prepare working solutions fresh daily and keep them on ice. Verify the pH of your experimental buffer is not acidic.[1]
High substrate concentration outcompeting the inhibitor.[2][3]Perform the assay with the substrate concentration at or below its Km value to increase the apparent potency of the competitive inhibitor.[3]
Inactive enzyme.Verify the activity of your enzyme using a positive control substrate. Ensure the enzyme has been stored correctly.[2]
Precipitation of Phosphoramidon in Solution Exceeding the solubility limit in the chosen solvent.[1][2]Refer to solubility data. Gentle warming to 37°C or sonication may help to redissolve the compound.[2]
Incorrect salt form for the solvent.Use the disodium (B8443419) salt of Phosphoramidon for aqueous solutions.[2]
Inconsistent or Variable Experimental Results Inconsistent pipetting, especially of small volumes.[5][6]Use calibrated pipettes and proper pipetting techniques. Prepare larger volumes of master mixes to minimize pipetting errors.
Temperature fluctuations during the assay.[6]Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment.[6]
Degradation of working solutions during a long experiment.Prepare fresh working solutions for long-duration experiments.[1]
"Edge effect" in multi-well plates.Avoid using the outermost wells of the plate for critical data points. Fill the outer wells with buffer or water to create a humidity barrier.[3]

Quantitative Inhibition Data

The inhibitory potency of Phosphoramidon against its target enzymes is presented below. IC50 and Ki values can vary depending on experimental conditions such as substrate concentration, pH, and enzyme source.

Enzyme TargetInhibitor Constant (Ki)IC50Species/Source
Thermolysin 28 nM[4]33 nM[4]Bacillus thermoproteolyticus[4]
Neprilysin (NEP) 3 nM[4]34 nM[4][7]Human, Rabbit[4]
Endothelin-Converting Enzyme-1 (ECE-1) -1.2 µM - 3.5 µM[4]Human, Rabbit[4]
Angiotensin-Converting Enzyme (ACE) -78 µM[4][7]Rabbit[4]

Experimental Protocols

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the IC50 of Phosphoramidon against NEP.

Materials:

  • Recombinant human NEP[2]

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)[7][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2[7]

  • Phosphoramidon disodium salt[2]

  • 96-well black microplate[7]

  • Fluorometric microplate reader[7]

Procedure:

  • Prepare Phosphoramidon Dilutions: Prepare a stock solution of Phosphoramidon in a suitable solvent (e.g., DMSO).[7] Perform serial dilutions in Assay Buffer to create a range of inhibitor concentrations.[7]

  • Enzyme Preparation: Dilute the recombinant NEP in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add the NEP solution to each well of the 96-well plate.[7]

    • Add the different concentrations of Phosphoramidon to the respective wells, including a no-inhibitor control.[7]

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Initiate Reaction: Start the enzymatic reaction by adding the NEP substrate to each well.[7]

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation/Emission ~328/393 nm) at 37°C for 30-60 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration from the linear portion of the fluorescence curves.[7][8]

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol provides a framework for assessing ECE inhibition by Phosphoramidon.

Materials:

  • ECE source (e.g., purified enzyme, cell lysates)

  • Fluorogenic ECE substrate

  • Assay Buffer (optimized for ECE activity, e.g., pH 5.8 for higher Phosphoramidon potency)[9]

  • Phosphoramidon

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Solutions: Prepare serial dilutions of Phosphoramidon in the Assay Buffer. Prepare a working solution of the ECE enzyme.

  • Assay Reaction:

    • Add the ECE working solution to each well.[8]

    • Add the Phosphoramidon dilutions or a vehicle control to the appropriate wells.[8]

    • Pre-incubate the plate at 37°C for 15 minutes.[8]

  • Initiate Reaction: Add the ECE substrate to each well to start the reaction.[5]

  • Measurement: Measure the fluorescence kinetically at 37°C.[5]

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value for Phosphoramidon as described for the NEP assay.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Phosphoramidon Serial Dilutions add_inhibitor Add Inhibitor/ Vehicle Control prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_inhibitor->pre_incubate pre_incubate->add_substrate measure Kinetic Measurement (Fluorescence) add_substrate->measure calculate_rate Calculate Reaction Rates measure->calculate_rate plot_curve Plot Dose-Response Curve calculate_rate->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay with Phosphoramidon.

signaling_pathway cluster_ece Endothelin Pathway cluster_nep Neprilysin Pathway big_et1 Big Endothelin-1 (Inactive Precursor) ece ECE big_et1->ece Cleavage et1 Endothelin-1 (Active Vasoconstrictor) ece->et1 phosphoramidon_ece Phosphoramidon phosphoramidon_ece->ece Inhibition bioactive_peptides Bioactive Peptides (e.g., ANP, Bradykinin) nep Neprilysin (NEP) bioactive_peptides->nep Degradation inactive_fragments Inactive Fragments nep->inactive_fragments phosphoramidon_nep Phosphoramidon phosphoramidon_nep->nep Inhibition

References

How to account for competitive inhibition by substrate with Phosphoramidon.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Phosphoramidon (B1677721) in enzyme inhibition assays, with a special focus on accounting for competitive inhibition by the substrate.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what is its primary mechanism of action?

Phosphoramidon is a naturally occurring metalloprotease inhibitor isolated from Streptomyces tanashiensis.[1][2][3] It functions as a competitive inhibitor of several zinc-dependent metalloproteases.[4][5] Its structure mimics the transition state of peptide hydrolysis, allowing it to bind with high affinity to the enzyme's active site.[4][5] The phosphonate (B1237965) group in Phosphoramidon chelates the essential zinc ion in the active site, blocking substrate access and preventing catalysis.[4][5] This inhibition is reversible.[1]

Q2: Which enzymes are inhibited by Phosphoramidon?

Phosphoramidon inhibits a range of metalloproteases with varying potency.[1] Its primary and most studied targets include:

  • Neprilysin (NEP) , also known as Neutral Endopeptidase (NEP).[1][3][6]

  • Thermolysin , a thermostable bacterial metalloproteinase often used as a model enzyme.[1][3]

  • Endothelin-Converting Enzyme (ECE) .[1][2][3] It also shows weak inhibition of Angiotensin-Converting Enzyme (ACE).[1][3]

Q3: What are the typical IC50 and Ki values for Phosphoramidon?

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key measures of an inhibitor's potency. These values can vary depending on the specific enzyme, substrate, and assay conditions like pH.[2][4][5]

Enzyme TargetInhibitor Constant (Ki)IC50Species/Source
Neprilysin (NEP) 3 nM34 nM (0.034 µM)Human, Rabbit, Porcine
Thermolysin 28 nM33 nMBacillus thermoproteolyticus
Endothelin-Converting Enzyme-1 (ECE-1) -1.2 µM - 3.5 µMHuman, Rabbit, Porcine
Angiotensin-Converting Enzyme (ACE) -78 µMRabbit, Porcine

Note: The IC50 value for ECE-1 can be significantly influenced by the pH of the assay.[3]

Q4: How should I prepare and store Phosphoramidon?

Phosphoramidon is typically supplied as a disodium (B8443419) salt. For stock solutions, it is often dissolved in high-quality DMSO.[4] To maintain its stability, it is crucial to:

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]

  • Store these aliquots at -20°C or -80°C.[4]

  • Before use, allow an aliquot to thaw completely and equilibrate to room temperature.[4]

Troubleshooting Guide

This guide addresses common issues encountered during Phosphoramidon inhibition assays.

ProblemPossible Cause(s)Recommended Solution(s)
No or very low inhibition observed 1. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles.[4][5] 2. High Substrate Concentration: The substrate is outcompeting the inhibitor.[4][5] 3. Incorrect Enzyme/Substrate: The enzyme may not be sensitive to Phosphoramidon, or the substrate is inappropriate.[4][5]1. Prepare a fresh stock solution of Phosphoramidon and validate it with a known sensitive enzyme like Neprilysin.[4][5] 2. Perform the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).[4][5] 3. Confirm the identity and activity of your enzyme and ensure you are using a validated substrate.[4][5]
Calculated IC50 is significantly higher than published values 1. High Enzyme Concentration: Rapid substrate depletion requires higher inhibitor concentrations for 50% inhibition.[4] 2. Suboptimal Assay Conditions: The pH of the assay buffer may not be optimal for inhibitor binding.[7] 3. Inhibitor Adsorption: Phosphoramidon may adsorb to plasticware.[4]1. Reduce the enzyme concentration to ensure the reaction rate is linear over the measurement period. 2. Ensure the assay buffer pH is optimal for your target enzyme's activity. The potency of Phosphoramidon against ECE-1, for example, is highly pH-dependent.[8] 3. Use low-adsorption plasticware. Including a non-ionic detergent like Triton X-100 (after checking for enzyme compatibility) can also help.[4]
High variability between replicate wells 1. Pipetting Inaccuracy: Small volume errors can lead to large variations in final concentrations.[4] 2. Incomplete Mixing: Reagents are not homogeneously mixed in the wells.[5] 3. Edge Effects: Evaporation or temperature fluctuations in the outer wells of a microplate.[4][5]1. Use calibrated pipettes and proper technique. Prepare intermediate dilutions to work with larger, more accurate volumes.[5] 2. Gently mix the plate after adding all reagents (e.g., using a plate shaker).[5] 3. Avoid using the outermost wells for critical data points. Fill them with buffer or water to create a humidity barrier.[4][5]

Accounting for Competitive Inhibition by Substrate

A key characteristic of a competitive inhibitor like Phosphoramidon is that its apparent potency (measured as IC50) is dependent on the concentration of the substrate used in the assay.[9] As substrate concentration increases, a higher concentration of Phosphoramidon is required to achieve 50% inhibition because both molecules are competing for the same active site.[9][10]

To properly account for this and determine the true, substrate-independent potency of Phosphoramidon, you must calculate the inhibition constant (Ki) .

The Relationship Between IC50 and Ki

The Ki is a measure of the inhibitor's binding affinity to the enzyme and is a constant for a given enzyme-inhibitor pair.[11] The Cheng-Prusoff equation is used to calculate Ki from the experimentally determined IC50 value, provided you also know the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the substrate.[11]

Cheng-Prusoff Equation for Competitive Inhibition:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Concentration of the substrate in the assay

  • Km: Michaelis-Menten constant of the substrate

As the equation shows, the IC50 value will always be greater than the Ki for a competitive inhibitor, and the difference increases with higher substrate concentrations.

Visualizing Competitive Inhibition

The competitive inhibition mechanism can be visually confirmed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). In the presence of a competitive inhibitor like Phosphoramidon, you will observe:

  • The Vmax (indicated by the y-intercept) remains unchanged.[2][10][12]

  • The apparent Km (indicated by the x-intercept) increases.[2][10][12]

  • The lines for different inhibitor concentrations will intersect on the y-axis.[12]

Caption: Mechanism of competitive inhibition by Phosphoramidon.

Experimental Protocols

Protocol 1: Determination of Substrate Km

Objective: To determine the Michaelis-Menten constant (Km) of the substrate for your target enzyme, which is essential for calculating Ki.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of your substrate in the appropriate assay buffer.

  • Assay Setup: In a microplate, add a fixed, optimized concentration of the enzyme to each well.

  • Reaction Initiation: Add the different concentrations of the substrate to the wells to initiate the reaction.

  • Data Collection: Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring product formation or substrate depletion over time using a plate reader (e.g., fluorescence or absorbance).

  • Data Analysis: Plot V₀ versus substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Protocol 2: Determination of Phosphoramidon Ki

Objective: To determine the inhibition constant (Ki) of Phosphoramidon and confirm its competitive mode of inhibition.

G start Start prep_reagents Prepare Reagent Series - Substrate (varying [S]) - Phosphoramidon (varying [I]) start->prep_reagents setup_assay Set up Assay Plates - Fixed [Enzyme] - Varying [S] and [I] prep_reagents->setup_assay pre_incubate Pre-incubate Enzyme + Inhibitor (e.g., 15 min at 37°C) setup_assay->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_kinetics Measure Initial Velocity (V₀) (Kinetic Read on Plate Reader) initiate_reaction->measure_kinetics analyze_data Data Analysis measure_kinetics->analyze_data plot_mm Michaelis-Menten Plots (V₀ vs. [S] at each [I]) analyze_data->plot_mm Visualize plot_lb Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) analyze_data->plot_lb Confirm Mechanism calc_ki Calculate Ki (Cheng-Prusoff or Global Fit) analyze_data->calc_ki Quantify end End calc_ki->end

References

Technical Support Center: Validating the Activity of a New Batch of Phosphoramidon Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of a new batch of Phosphoramidon (B1677721) sodium. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon sodium and what is its mechanism of action?

This compound is a potent inhibitor of several zinc-dependent metalloproteases.[1][2] Its primary targets include Neprilysin (NEP, also known as neutral endopeptidase 24.11), Endothelin-Converting Enzyme (ECE), and thermolysin.[1][3][4] Phosphoramidon functions as a competitive inhibitor by mimicking the transition state of peptide substrate hydrolysis.[5] The phosphonate (B1237965) group in its structure chelates the essential zinc ion in the enzyme's active site, blocking substrate access and inhibiting catalytic activity.[5]

Q2: What are the primary applications of Phosphoramidon in research?

Due to its inhibitory properties, Phosphoramidon is widely used as a biochemical tool.[1] It is frequently employed to study the roles of its target enzymes in various physiological and pathological processes. For instance, it has been used to investigate the degradation of amyloid-β peptides in the context of Alzheimer's disease, the regulation of blood pressure through the endothelin system, and the modulation of signaling peptides like enkephalins and bradykinin.[2][6][7]

Q3: How should I prepare and store this compound solutions?

Phosphoramidon disodium (B8443419) salt is soluble in water (up to 100 mM) and DMSO (up to 100 mg/mL).[6][8] For optimal results, it is recommended to prepare fresh aqueous solutions.[8] Stock solutions in high-quality, fresh DMSO can be aliquoted into single-use volumes and stored at -20°C for several months to minimize freeze-thaw cycles.[5][8][9] Be aware that moisture-absorbing DMSO can reduce solubility.[10] Before use, allow the aliquot to thaw completely and reach room temperature.[5]

Q4: What are the typical IC50 values for Phosphoramidon?

The half-maximal inhibitory concentration (IC50) values for Phosphoramidon vary depending on the target enzyme and assay conditions. The table below provides a summary of reported IC50 values.

Target EnzymeReported IC50 ValueSource(s)
Neprilysin (NEP)34 nM (0.034 µM)[5][10][11]
Endothelin-Converting Enzyme (ECE)0.68 µM - 3.5 µM[3][5][10][11]
Angiotensin-Converting Enzyme (ACE)78 µM[5][10][11]
Thermolysin0.4 µg/mL[5]

Troubleshooting Guide

Problem 1: I am not observing the expected level of enzyme inhibition with my new batch of Phosphoramidon.

  • Solution 1: Verify Inhibitor Concentration and Integrity. Ensure the final concentration of Phosphoramidon in your assay is appropriate for the target enzyme, referencing its known IC50 value.[8] Prepare a fresh stock solution from the new batch to rule out degradation from improper storage or multiple freeze-thaw cycles.[5] You can validate the new stock using a positive control enzyme known to be sensitive to Phosphoramidon.[5]

  • Solution 2: Check Assay Conditions. The inhibitory activity of Phosphoramidon can be influenced by assay parameters. Ensure the pH of your assay buffer is optimal for the target enzyme's activity.[4] Also, confirm that your buffer does not contain chelating agents like EDTA, which could interfere with the zinc-dependent metalloprotease activity.[4][12]

  • Solution 3: Evaluate Substrate Concentration. As a competitive inhibitor, the apparent potency of Phosphoramidon can be affected by the substrate concentration.[5] If the substrate concentration is too high relative to its Km value, it can outcompete the inhibitor.[5] Consider performing the assay with the substrate concentration at or below its Km.[5]

Problem 2: The IC50 value I calculated for the new batch is significantly different from published values.

  • Solution 1: Review Pipetting and Dilution Accuracy. Inaccurate serial dilutions can lead to significant errors in the calculated IC50 value. Use calibrated pipettes and ensure proper mixing at each dilution step.[5]

  • Solution 2: Assess Inhibitor Solubility and Adsorption. Ensure that Phosphoramidon is fully dissolved in your assay buffer and that the final concentration of any organic solvent (like DMSO) is low (typically <1%) and consistent across all wells.[5] Consider using low-adsorption plasticware, as the compound may adsorb to standard plastics, reducing its effective concentration.[5]

  • Solution 3: Account for Assay Variability. Minor differences in experimental conditions such as temperature, incubation times, and enzyme/substrate lots can lead to variations in IC50 values. If possible, run a parallel experiment with a previously validated batch of Phosphoramidon for direct comparison.

Problem 3: I am observing off-target effects in my cell-based experiments.

  • Solution 1: Titrate the Inhibitor Concentration. High concentrations of any inhibitor can lead to non-specific effects. Perform a dose-response experiment to determine the lowest effective concentration that inhibits your target of interest without causing general cellular toxicity.

  • Solution 2: Use Appropriate Controls. Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., cells treated with a known inhibitor of a different pathway) to help differentiate specific from non-specific effects.

  • Solution 3: Consider the Cellular Permeability. While some small molecule inhibitors can cross the cell membrane, charged molecules are generally less permeable.[8] The effectiveness of Phosphoramidon in cell-based assays may depend on the cell type and experimental conditions.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a new batch of Phosphoramidon against a target metalloprotease like Neprilysin or ECE. Specific parameters will need to be optimized for the particular enzyme and substrate used.

Materials:

  • New batch of this compound salt

  • Purified target enzyme (e.g., recombinant human Neprilysin)

  • Fluorogenic or chromogenic substrate specific to the target enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

  • Solvent for Phosphoramidon (e.g., high-quality DMSO or water)

  • 96-well microplate (low-adsorption recommended)

  • Microplate reader

Procedure:

  • Prepare Phosphoramidon Stock Solution: Dissolve the this compound salt in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mM in DMSO).

  • Prepare Serial Dilutions: Perform serial dilutions of the Phosphoramidon stock solution in the assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control containing the same final concentration of the solvent.

  • Enzyme Preparation: Dilute the purified enzyme to its working concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the Phosphoramidon dilutions or vehicle control. Then, add the diluted enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the Phosphoramidon concentration to determine the IC50 value.[4]

Cell-Based Assay to Validate Phosphoramidon Activity

This protocol describes a general method to assess the ability of Phosphoramidon to inhibit the activity of a target enzyme, such as ECE, in a cellular context.

Materials:

  • Cells expressing the target enzyme (e.g., endothelial cells for ECE)

  • Cell culture medium and supplements

  • New batch of this compound salt

  • Substrate for the target enzyme that can be processed by cells (e.g., Big Endothelin-1 for ECE)

  • ELISA kit or other method to detect the product of the enzymatic reaction (e.g., Endothelin-1)

  • Cell lysis buffer (if measuring intracellular product)

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow them to the desired confluency.

  • Inhibitor Treatment: Prepare different concentrations of Phosphoramidon in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of Phosphoramidon or a vehicle control.

  • Pre-incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.

  • Substrate Addition: Add the substrate (e.g., Big Endothelin-1) to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient time to allow for substrate conversion.

  • Sample Collection: Collect the cell culture supernatant (for secreted products) or lyse the cells to collect the intracellular contents.

  • Product Quantification: Quantify the amount of product (e.g., Endothelin-1) using a suitable method like ELISA.

  • Data Analysis: Plot the concentration of the product against the concentration of Phosphoramidon to determine the extent of inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Phosphoramidon Serial Dilutions add_inhibitor Add Inhibitor/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Signal add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates plot_data Plot % Inhibition vs. [Phosphoramidon] calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for in vitro enzyme inhibition assay.

neprilysin_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space NEP Neprilysin (NEP) Inactive Inactive Fragments NEP->Inactive Peptides Bioactive Peptides (e.g., ANP, Bradykinin, Substance P) Peptides->NEP Degradation Phosphoramidon Phosphoramidon Phosphoramidon->NEP Inhibition

Caption: Neprilysin signaling pathway inhibition.

endothelin_pathway cluster_membrane Cell Membrane cluster_space Extracellular/Pericellular Space ECE Endothelin-Converting Enzyme (ECE) ET1 Endothelin-1 (Active) ECE->ET1 ET_Receptor Endothelin Receptor (ET-A / ET-B) Downstream Downstream Signaling (e.g., Vasoconstriction, Cell Proliferation) ET_Receptor->Downstream Big_ET1 Big Endothelin-1 (Inactive) Big_ET1->ECE Conversion ET1->ET_Receptor Binding Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition

References

Technical Support Center: The Stability of Phosphoramidon Stock Solutions Subjected to Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling and storage of Phosphoramidon stock solutions, with a specific focus on the detrimental effects of repeated freeze-thaw cycles. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reproducibility of your experiments involving this potent metalloprotease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Phosphoramidon degradation in stock solutions?

The principal degradation pathway for Phosphoramidon is the hydrolysis of its phosphoramidate (B1195095) (P-N) bond. This chemical reaction is primarily catalyzed by acidic conditions and accelerated by increased temperatures and the presence of moisture. Mild hydrolysis yields phosphoryl-L-leucyl-L-tryptophan, a product with compromised inhibitory activity.

Q2: What are the recommended storage conditions for Phosphoramidon stock solutions?

To ensure long-term stability, Phosphoramidon stock solutions should be aliquoted into single-use volumes and stored at low temperatures.[1] For aqueous stock solutions, storage at -20°C is recommended for up to one month, while storage at -80°C can extend stability for up to one year. Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Q3: Why is it critical to avoid repeated freeze-thaw cycles?

Q4: Can I use a Phosphoramidon stock solution that has been accidentally subjected to a freeze-thaw cycle?

If a stock solution has undergone an unplanned freeze-thaw cycle, it may still be usable, but its potency could be compromised. For non-critical experiments, it might be acceptable for use. However, for sensitive or pivotal experiments, it is highly recommended to discard the solution and prepare a fresh one from a new aliquot or solid compound. If you must use the solution, consider performing a quality control experiment to verify its inhibitory activity.

Q5: What are the signs of Phosphoramidon degradation in a stock solution?

Visual inspection may not be sufficient to detect degradation, as the solution may remain clear. The most reliable indicator of degradation is a reduction or complete loss of its inhibitory activity in your experimental assay. Inconsistent or unexpected results between experiments using different aliquots from the same initial stock could also point towards degradation issues.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or No Inhibitory Activity 1. Degradation of Phosphoramidon: The stock solution may have been subjected to multiple freeze-thaw cycles, stored at an improper temperature, or for an extended period.[2] 2. Incorrect pH of Assay Buffer: The phosphoramidate bond is susceptible to acid-catalyzed hydrolysis. 3. Inaccurate Stock Concentration: Errors in weighing the solid compound or in dilution calculations.1. Prepare Fresh Solutions: Always use a fresh, single-use aliquot of your stock solution for each experiment. If in doubt, prepare a new stock solution from solid Phosphoramidon. 2. Verify Buffer pH: Ensure your experimental buffer is at a neutral or slightly alkaline pH to minimize hydrolysis. 3. Recalculate Concentration: Double-check all calculations and ensure accurate weighing of the solid material.
Inconsistent Results Between Experiments 1. Variable Potency of Stock Solution: Using a stock solution that has been repeatedly frozen and thawed can lead to varying degrees of degradation between uses.[2] 2. Precipitation of Phosphoramidon: If solubility limits are exceeded in the working solution, the effective concentration will be lower and inconsistent.1. Strict Aliquoting Protocol: Implement a strict protocol of preparing and using single-use aliquots to ensure consistent inhibitor potency.[2] 2. Check Solubility and Final Concentration: Ensure the final concentration of Phosphoramidon in your assay is below its solubility limit in the final buffer composition.
Precipitation in Stock or Working Solution 1. Exceeded Solubility: The concentration of Phosphoramidon may be too high for the chosen solvent. 2. Use of Old DMSO: DMSO is hygroscopic and can absorb moisture over time, which can reduce the solubility of compounds.1. Consult Solubility Data: Refer to the solubility data for Phosphoramidon in your chosen solvent and adjust the concentration accordingly. 2. Use Fresh, Anhydrous Solvents: Always use fresh, high-quality anhydrous solvents for preparing stock solutions.

Data Presentation

Table 1: Recommended Storage Conditions for Phosphoramidon

Form Solvent Temperature Duration Key Recommendations
Solid (Lyophilized)N/A-20°C≥ 2 yearsKeep container tightly sealed and dry. Allow to warm to room temperature before opening to prevent condensation.
Stock SolutionWater-20°C≤ 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.[1]
Stock SolutionWater-80°C≤ 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles.
Stock SolutionDMSO-20°C≤ 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.[2]
Stock SolutionDMSO-80°C≤ 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[2]

Table 2: Solubility of Phosphoramidon Disodium (B8443419) Salt

Solvent Solubility
Water50 mg/mL
DMSO100 mg/mL
MethanolSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Phosphoramidon

Materials:

  • Phosphoramidon disodium salt

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid Phosphoramidon to equilibrate to room temperature before opening.

  • Accurately weigh the required amount of Phosphoramidon disodium salt.

  • Dissolve the weighed compound in the appropriate volume of nuclease-free water to achieve a 10 mM concentration.

  • Vortex briefly to ensure the compound is fully dissolved. The solution should be clear.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: General Neprilysin (NEP) Inhibition Assay

Principle: This fluorometric assay measures the cleavage of a specific NEP substrate, which releases a fluorescent molecule. The rate of fluorescence increase is proportional to NEP activity, and the reduction in this rate in the presence of Phosphoramidon is used to determine its inhibitory potency.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Phosphoramidon stock solution

  • Fluorogenic NEP substrate (e.g., Succinyl-Ala-Ala-Phe-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the Phosphoramidon stock solution in Assay Buffer to cover a range of concentrations (e.g., 1 nM to 100 µM).

  • In the wells of the 96-well plate, add the different concentrations of the Phosphoramidon dilutions. Include a vehicle control (buffer without inhibitor).

  • Add the diluted recombinant NEP solution to all wells except for a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for the binding of Phosphoramidon to the enzyme.[2]

  • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes (e.g., Excitation: 390 nm, Emission: 460 nm).[2]

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the Phosphoramidon concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_stock Prepare Phosphoramidon Stock Solution aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store Store at -80°C aliquot->store thaw_aliquot Thaw a Single Aliquot store->thaw_aliquot For each experiment dilute Prepare Serial Dilutions thaw_aliquot->dilute pre_incubate Pre-incubate with Enzyme dilute->pre_incubate add_substrate Add Substrate & Measure pre_incubate->add_substrate calc_rates Calculate Reaction Rates add_substrate->calc_rates plot_data Plot Inhibition Curve calc_rates->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Recommended workflow for preparing and using Phosphoramidon stock solutions.

signaling_pathway cluster_pathway Neprilysin Signaling Pathway cluster_inhibition Inhibition by Phosphoramidon Substrate Bioactive Peptides (e.g., ANP, Bradykinin) Neprilysin Neprilysin (NEP) Substrate->Neprilysin Cleavage Inactive Inactive Fragments Neprilysin->Inactive Blocked Activity Blocked Phosphoramidon Phosphoramidon Phosphoramidon->Neprilysin Inhibition troubleshooting_tree start Reduced or No Inhibitory Activity? q1 Was a fresh aliquot used? start->q1 a1_yes Check buffer pH and recalculate concentration q1->a1_yes Yes a1_no Prepare fresh solution from a new aliquot q1->a1_no No q2 Is the buffer pH neutral? a1_yes->q2 a2_yes Verify enzyme activity and substrate integrity q2->a2_yes Yes a2_no Adjust buffer pH to neutral or slightly alkaline q2->a2_no No

References

Technical Support Center: Addressing Non-specific Binding of Phosphoramidon in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of Phosphoramidon in cellular assays.

Quick Links

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Troubleshooting Guide

This guide provides solutions to common problems encountered during cellular assays involving Phosphoramidon.

Problem 1: Higher than expected background signal or apparent lack of inhibition.

Possible CauseRecommended Solution
Matrix Effects Components in the biological sample (e.g., serum proteins, endogenous inhibitors, lipids) can interfere with the assay.[1] To mitigate this, you can: 1. Sample Dilution: Dilute your sample to reduce the concentration of interfering substances.[1] 2. Sample Cleanup: Employ techniques like protein precipitation or solid-phase extraction to remove interfering components.[1] 3. Use of Controls: Include a "matrix control" (sample without inhibitor) and a "buffer control" (assay components in buffer only) to quantify the matrix effect.[1]
Non-specific Binding to Assay Components Phosphoramidon may adhere to plasticware (e.g., microplates, pipette tips) or other surfaces. To address this: 1. Use of Detergents: Include a non-ionic detergent like Tween-20 (typically at 0.05% v/v) in your wash buffers to reduce hydrophobic interactions. 2. Use of Blocking Agents: Pre-treat plates with a blocking agent like Bovine Serum Albumin (BSA) at 1-3% to saturate non-specific binding sites.
Suboptimal Assay Conditions The pH and temperature of your assay can significantly impact enzyme activity and inhibitor binding. Ensure your assay buffer is at the optimal pH for your target enzyme (e.g., pH 7.0-7.5 for Endothelin-Converting Enzyme).[2]

Problem 2: Phosphoramidon appears less potent than expected in cellular assays.

Possible CauseRecommended Solution
Competitive Inhibition Dynamics High concentrations of the endogenous substrate in your cellular model can outcompete Phosphoramidon for binding to the active site of the enzyme.[1] To overcome this: 1. Increase Phosphoramidon Concentration: Perform a dose-response curve to identify the optimal inhibitor concentration for your specific cell line and experimental conditions.[1] 2. Consider Pre-incubation: Pre-incubating the cells with Phosphoramidon before adding the substrate may enhance its inhibitory effect.[1]
Limited Cell Permeability Phosphoramidon is a charged molecule and may have limited ability to cross the cell membrane to reach intracellular targets.[3] If you are targeting an intracellular enzyme, consider using cell permeabilization techniques or select cell lines with higher membrane permeability if available.
Presence of Serum in Culture Media Serum proteins can bind to Phosphoramidon, reducing its effective concentration. It is advisable to perform assays in serum-free media or to first determine the impact of serum on your assay.

Problem 3: Observed effects are not specific to the target enzyme.

Possible CauseRecommended Solution
Off-Target Inhibition Phosphoramidon is known to inhibit other metalloproteases besides its primary targets, such as Angiotensin-Converting Enzyme (ACE), although with lower potency.[1] To validate the specificity of your results: 1. Use a More Specific Inhibitor: As a positive control, use a highly specific inhibitor for your target enzyme (if available) to confirm the observed phenotype.[1] 2. Inhibit Off-Targets: Use specific inhibitors for known or suspected off-target enzymes to determine if the effect is diminished.[1] 3. Knockdown/Knockout Models: If working with cell culture or animal models, use genetic approaches like siRNA or CRISPR to reduce the expression of the target enzyme and validate the effect of Phosphoramidon.[1]
Modulation of Receptor Expression In some cell lines, prolonged exposure to Phosphoramidon has been shown to increase the number of endothelin receptors, which could complicate the interpretation of long-term experiments.[2] Be mindful of this possibility when designing and interpreting your studies.

Frequently Asked Questions (FAQs)

Q1: What is Phosphoramidon and what are its primary targets?

Phosphoramidon is a metalloprotease inhibitor that primarily targets Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE).[3] It is also known to inhibit Thermolysin.[3]

Q2: What are the known off-targets of Phosphoramidon?

Phosphoramidon can inhibit Angiotensin-Converting Enzyme (ACE), but with significantly lower potency compared to its primary targets.[1]

Q3: How can I increase the specificity of Phosphoramidon in my cellular assays?

To enhance specificity, you can:

  • Optimize Inhibitor Concentration: Use the lowest effective concentration of Phosphoramidon to minimize off-target effects by performing a dose-response curve.[1]

  • Employ Control Experiments: Use more specific inhibitors for potential off-targets or use cell lines with reduced expression of your target enzyme (e.g., through knockdown or knockout) to confirm that the observed effect is target-specific.[1]

Q4: What are the recommended storage conditions for Phosphoramidon?

Phosphoramidon solutions should be stored at -20°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: What are some suitable cell lines for studying Phosphoramidon's effects on ECE and NEP?

  • For ECE: Human Aortic Endothelial Cells (HAECs) endogenously express ECE-1.[4]

  • For NEP: Various cell lines can be used, and the choice will depend on the specific research question. It is important to characterize the expression level of NEP in your chosen cell line.

Quantitative Data Summary

The inhibitory potency of Phosphoramidon is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Phosphoramidon against its primary targets and a known off-target.

Enzyme TargetIC50 Value (µM)Notes
Neprilysin (NEP)~0.034Highly potent inhibitor.[1]
Endothelin-Converting Enzyme (ECE)~1 - 3.5Potent inhibitor.[1]
Angiotensin-Converting Enzyme (ACE)~78Significantly lower potency compared to NEP and ECE.[1]

Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

Protocol 1: Cellular Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol describes a method for measuring the inhibition of ECE activity in cultured cells.

Materials:

  • Cultured cells expressing ECE (e.g., Human Aortic Endothelial Cells)

  • Serum-free cell culture medium

  • Big Endothelin-1 (big ET-1) substrate

  • Phosphoramidon

  • ET-1 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture cells in their appropriate growth medium until they reach confluency.

  • Inhibitor Treatment: Replace the growth medium with serum-free medium containing various concentrations of Phosphoramidon or a vehicle control. Pre-incubate the cells for a defined period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add big ET-1 to each well to a final concentration appropriate for your assay.

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow for the conversion of big ET-1 to ET-1.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • ET-1 Quantification: Measure the concentration of ET-1 in the supernatant using an ET-1 specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of ET-1 production at each Phosphoramidon concentration and calculate the IC50 value.

Protocol 2: Cellular Neprilysin (NEP) Inhibition Assay (Fluorometric)

This protocol outlines a method for measuring the inhibition of NEP activity in intact cells using a fluorogenic substrate.

Materials:

  • Cultured cells expressing NEP

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Fluorogenic NEP substrate

  • Phosphoramidon

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Wash: Gently wash the cells twice with assay buffer to remove any residual serum.

  • Inhibitor Addition: Add assay buffer containing various concentrations of Phosphoramidon or a vehicle control to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the cells.

  • Substrate Addition: Add the fluorogenic NEP substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a defined period (e.g., 60 minutes).

  • Data Analysis: Calculate the rate of substrate cleavage (the slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each Phosphoramidon concentration relative to the vehicle control and calculate the IC50 value.

Signaling Pathways and Workflows

Visualizing the biological pathways and experimental decision-making processes can aid in experimental design and troubleshooting.

ECE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Big Endothelin-1 Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Endothelin-1 Endothelin-1 ET_A_Receptor ET-A Receptor Endothelin-1->ET_A_Receptor ET_B_Receptor ET-B Receptor Endothelin-1->ET_B_Receptor ECE->Endothelin-1 G_Protein G-Protein ET_A_Receptor->G_Protein ET_B_Receptor->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Effects (Vasoconstriction, Proliferation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects Phosphoramidon Phosphoramidon Phosphoramidon->ECE

Endothelin-Converting Enzyme (ECE) Signaling Pathway and Inhibition by Phosphoramidon.

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Bioactive_Peptides Bioactive Peptides (e.g., ANP, Bradykinin, Substance P) NEP NEP Bioactive_Peptides->NEP Peptide_Receptors Peptide Receptors Bioactive_Peptides->Peptide_Receptors Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Downstream_Signaling Downstream Signaling Peptide_Receptors->Downstream_Signaling Phosphoramidon Phosphoramidon Phosphoramidon->NEP

Neprilysin (NEP) Signaling Pathway and Inhibition by Phosphoramidon.

Troubleshooting_Workflow Start Start: Unexpected Results in Phosphoramidon Assay Check_Potency Is Phosphoramidon potency lower than expected? Start->Check_Potency High_Background Is there high background signal? Check_Potency->High_Background No Optimize_Concentration Optimize Phosphoramidon concentration (dose-response) Check_Potency->Optimize_Concentration Yes Off_Target Are off-target effects suspected? High_Background->Off_Target No Matrix_Controls Run matrix and buffer controls High_Background->Matrix_Controls Yes Specific_Inhibitors Use more specific inhibitors as controls Off_Target->Specific_Inhibitors Yes End Refined Experiment Off_Target->End No Check_Permeability Consider cell permeability and assay design Optimize_Concentration->Check_Permeability Serum_Effects Evaluate serum effects (use serum-free media) Check_Permeability->Serum_Effects Serum_Effects->High_Background Blocking_Agents Optimize blocking agents (BSA, Tween-20) Matrix_Controls->Blocking_Agents Assay_Conditions Verify assay conditions (pH, temperature) Blocking_Agents->Assay_Conditions Assay_Conditions->Off_Target Genetic_Controls Use knockdown/knockout cell lines Specific_Inhibitors->Genetic_Controls Receptor_Modulation Consider long-term receptor modulation Genetic_Controls->Receptor_Modulation Receptor_Modulation->End

Troubleshooting Workflow for Phosphoramidon Cellular Assays.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Profiles of Phosphoramidon and Thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the inhibitory profiles of two widely used metalloprotease inhibitors: Phosphoramidon (B1677721) and Thiorphan (B555922). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction

Phosphoramidon and Thiorphan are both potent inhibitors of metalloproteases, a class of enzymes that play crucial roles in various physiological and pathological processes. While both compounds are valuable research tools, they exhibit distinct inhibitory profiles, particularly in their selectivity for different metalloproteases. Understanding these differences is critical for the accurate design and interpretation of experimental results.

Phosphoramidon, a natural product isolated from Streptomyces tanashiensis, is a broad-spectrum metalloprotease inhibitor.[1][2] In contrast, Thiorphan is a more selective inhibitor, primarily targeting Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[3][4] This guide will delve into the quantitative differences in their inhibitory activities, the experimental methods used to determine these properties, and the signaling pathways they modulate.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Phosphoramidon and Thiorphan is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the reported values for these inhibitors against their primary targets.

Enzyme TargetInhibitorIC50KiSelectivity
Neprilysin (NEP) Phosphoramidon0.034 µM[5][6][7]Highly potent inhibitor.
Thiorphan4.7 nM[3]Very selective inhibitor of neprilysin.[3]
Endothelin-Converting Enzyme (ECE) Phosphoramidon~1-5 µM[5][8]Potent inhibitor.[1][9]
ThiorphanVery weakly inhibited.[3]Not a significant inhibitor.[9][10]
Angiotensin-Converting Enzyme (ACE) Phosphoramidon78 µM[5]Weakly inhibits.[1][5]
Thiorphan150 nM[3]Weakly inhibits.[3]
Thermolysin Phosphoramidon0.4 µg/mL[5][6]Potent inhibitor.[1][2]
Thiorphan2 µM[3]Very weak inhibition.[3]

Note: IC50 and Ki values can vary depending on experimental conditions such as substrate concentration and pH.[5]

Signaling Pathways and Experimental Workflows

The inhibition of key metalloproteases by Phosphoramidon and Thiorphan has significant implications for various signaling pathways.

Endothelin Signaling Pathway

Phosphoramidon is a potent inhibitor of Endothelin-Converting Enzyme (ECE), a critical enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1 (B181129) (ET-1).[1][11] By blocking ECE, Phosphoramidon prevents the conversion of big ET-1 to its active form, ET-1, thereby modulating processes such as vasoconstriction and cell proliferation.[1] Thiorphan, in contrast, is not a significant inhibitor of ECE.[9][10]

cluster_0 Endothelin Pathway BigET1 Big Endothelin-1 ECE ECE BigET1->ECE ET1 Endothelin-1 ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Response Vasoconstriction, Cell Proliferation ETAR->Response ETBR->Response ECE->ET1 Phosphoramidon Phosphoramidon Phosphoramidon->ECE

Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by Phosphoramidon.
Neprilysin (NEP) and Peptide Degradation

Both Phosphoramidon and Thiorphan are potent inhibitors of Neprilysin (NEP), a zinc metalloendopeptidase responsible for the degradation of a variety of signaling peptides, including enkephalins, substance P, and natriuretic peptides.[1][4][12] Inhibition of NEP leads to an accumulation of these peptides, potentiating their biological effects. Thiorphan is particularly selective for NEP.[3]

cluster_1 Neprilysin (NEP) Activity Peptides Signaling Peptides (e.g., Enkephalins, Substance P) NEP NEP Peptides->NEP Inactive Inactive Fragments NEP->Inactive Phosphoramidon Phosphoramidon Phosphoramidon->NEP Thiorphan Thiorphan Thiorphan->NEP

Inhibition of Neprilysin (NEP) by Phosphoramidon and Thiorphan.
General Experimental Workflow for Determining Inhibitory Profiles

The determination of inhibitory constants such as IC50 and Ki values typically follows a standardized workflow involving enzymatic assays.

cluster_2 Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Prepare Serial Dilutions of Inhibitor A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometry, Fluorometry) D->E F Calculate Initial Reaction Velocities E->F G Data Analysis: Plot Velocity vs. Inhibitor Concentration F->G H Determine IC50 or Ki Value G->H

A generalized workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the reliable determination of inhibitory profiles. Below are representative protocols for assessing the inhibition of Neprilysin and Endothelin-Converting Enzyme.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by NEP, where the resulting fluorescence is proportional to enzyme activity.[13]

  • Principle: The assay utilizes a quenched fluorogenic substrate that, upon cleavage by NEP, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to the NEP activity.

  • Reagents:

    • Neprilysin enzyme (recombinant or purified)

    • Fluorogenic NEP substrate

    • Phosphoramidon or Thiorphan (inhibitor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure:

    • Prepare a series of dilutions of the inhibitor (Phosphoramidon or Thiorphan).

    • In a 96-well microplate, add the NEP enzyme to each well.

    • Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Endothelin-Converting Enzyme (ECE) Inhibition Assay

This assay measures the conversion of a substrate, such as radiolabeled big endothelin-1, to endothelin-1.[1]

  • Principle: This method quantifies ECE activity by measuring the formation of its product, endothelin-1, from its precursor, big endothelin-1.

  • Reagents:

    • ECE enzyme preparation (from tissue homogenates or recombinant sources)

    • Big endothelin-1 (substrate)

    • Phosphoramidon (inhibitor)

    • Assay buffer (e.g., Tris-HCl, pH 7.0)

  • Procedure:

    • Prepare a range of Phosphoramidon concentrations.

    • Pre-incubate the ECE enzyme preparation with each concentration of Phosphoramidon for a specified time at a controlled temperature.

    • Initiate the reaction by adding big endothelin-1.

    • Incubate the reaction mixture for a defined period.

    • Stop the reaction (e.g., by adding a strong acid or boiling).

    • Quantify the amount of endothelin-1 produced using a suitable method, such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Calculate the percentage of inhibition for each Phosphoramidon concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the Phosphoramidon concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

Phosphoramidon and Thiorphan are both invaluable tools for studying metalloprotease function. However, their distinct inhibitory profiles necessitate careful consideration when selecting an inhibitor for a particular research application. Phosphoramidon acts as a broad-spectrum metalloprotease inhibitor, potently inhibiting NEP, ECE, and thermolysin.[1][5][6] In contrast, Thiorphan demonstrates high selectivity for Neprilysin, with significantly weaker effects on other metalloproteases like ECE and ACE.[3][10] This guide provides the necessary quantitative data, pathway diagrams, and experimental protocols to aid researchers in making informed decisions for their studies.

References

Phosphoramidon vs. Other ECE Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Phosphoramidon (B1677721) with alternative Endothelin-Converting Enzyme (ECE) inhibitors, supported by experimental data and detailed protocols.

Phosphoramidon, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, has been a foundational tool in the study of the endothelin system.[1] It effectively inhibits Endothelin-Converting Enzyme (ECE), a key zinc-dependent metalloprotease responsible for the conversion of inactive big endothelin (big ET) to the potent vasoconstrictor endothelin (ET).[2][3] However, the utility of Phosphoramidon in specific experimental and therapeutic contexts is limited by its lack of selectivity, as it also potently inhibits other metalloproteases, notably Neprilysin (NEP).[2] This guide provides a comparative analysis of Phosphoramidon against other ECE inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Inhibitor Performance

The efficacy and selectivity of ECE inhibitors are primarily evaluated by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates greater potency. The following tables summarize the in vitro inhibitory activities of Phosphoramidon and other notable ECE inhibitors against ECE-1, the primary isoform for ET-1 production, as well as their activity against NEP to illustrate their selectivity profiles.

InhibitorECE-1 IC50 (µM)NEP IC50 (µM)Selectivity (ECE-1/NEP Ratio)Reference
Phosphoramidon3.50.034102.9[2]
CGS 26303---[2]
CGS 350660.0222.30.0096[4]

Note: A lower selectivity ratio indicates higher selectivity for ECE-1 over NEP.

CompoundECE IC50 (µM)NEP IC50 (µM)ACE IC50 (µM)Reference
Phosphoramidon3.50.03478[2]
Phosphoramidon analogue (rhamnose moiety removed)700.0030.20[2][5]

The data clearly indicates that while Phosphoramidon is a potent inhibitor of both ECE and NEP, it is significantly more potent against NEP.[5] The development of dual ECE/NEP inhibitors like CGS 26303 was driven by the therapeutic rationale that simultaneous inhibition could offer synergistic benefits in cardiovascular diseases by both blocking vasoconstriction and enhancing vasodilation.[2] Conversely, highly selective ECE-1 inhibitors such as CGS 35066 are invaluable for precisely dissecting the physiological and pathological roles of ECE-1 without the confounding effects of NEP inhibition.[2]

In Vivo Efficacy of Phosphoramidon

In vivo studies have demonstrated the efficacy of Phosphoramidon in blocking the pressor effects of big ET-1. In anesthetized rats, intravenous administration of Phosphoramidon dose-dependently inhibits the hypertensive response to big ET-1, with an EC50 in the range of 1 to 3 mg/kg.[6] This inhibitory effect has a long half-life, with approximately 60% attenuation of the pressor response observed 60 minutes after injection.[6] Furthermore, Phosphoramidon has been shown to be more potent in vivo than other metalloprotease inhibitors like thiorphan (B555922) in blocking the conversion of big ET-1 to ET-1.[3][7]

Experimental Protocols

Reproducible and robust experimental methodologies are critical for the comparative evaluation of ECE inhibitors. Below are detailed protocols for key in vitro and in vivo experiments.

In Vitro ECE-1 Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of ECE-1 and assesses the inhibitory potency of compounds.

Objective: To determine the IC50 value of a test compound for ECE-1.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE-1 substrate (e.g., MCA-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitors (e.g., Phosphoramidon, CGS 35066) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in Assay Buffer. The final solvent concentration should be kept low (typically <1%) to avoid interference with the assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test inhibitor solution at various concentrations or solvent control.

    • ECE-1 enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic ECE-1 substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., Ex/Em = 320/420 nm for an MCA-based substrate) in kinetic mode for 30-60 minutes at 37°C.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

In Vivo Evaluation of ECE Inhibition in a Rat Hypertension Model

This protocol describes the intravenous administration of an ECE inhibitor to assess its effect on blood pressure in response to big ET-1.

Objective: To determine the in vivo efficacy of an ECE inhibitor in blocking the pressor response to big ET-1.

Materials:

  • Anesthetized Sprague-Dawley rats

  • Phosphoramidon or other test inhibitor solution (sterile, for intravenous administration)

  • Big Endothelin-1 (human)

  • Vehicle control (e.g., sterile saline)

  • Catheters for arterial and venous cannulation

  • Blood pressure transducer and recording system

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug and peptide administration.

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Baseline Measurement: Record a stable baseline mean arterial pressure (MAP).

  • Inhibitor Administration: Administer a bolus intravenous injection of the test inhibitor (e.g., Phosphoramidon at 10 mg/kg) or vehicle.[6]

  • Big ET-1 Challenge: After a set time post-inhibitor administration (e.g., 5-15 minutes), administer a bolus intravenous injection of big ET-1.

  • Blood Pressure Monitoring: Continuously monitor and record the MAP to measure the pressor response to big ET-1.

  • Data Analysis: Compare the magnitude and duration of the pressor response to big ET-1 in the presence and absence of the inhibitor to determine the percentage of inhibition.

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental logic is crucial for inhibitor research. The following diagrams, created using the DOT language, visualize the endothelin signaling pathway and a typical workflow for screening ECE inhibitors.

Endothelin_Signaling_Pathway Prepro_ET Prepro-Endothelin Big_ET Big Endothelin (inactive) Prepro_ET->Big_ET Processing ECE ECE Big_ET->ECE ET Endothelin (active) ET_Receptor Endothelin Receptor (ET-A / ET-B) ET->ET_Receptor Binding ECE->ET Cleavage G_Protein G-Protein Activation ET_Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Biological_Effects Biological Effects (Vasoconstriction, etc.) Signaling_Cascade->Biological_Effects Phosphoramidon Phosphoramidon & Other Inhibitors Phosphoramidon->ECE Inhibition

Caption: The Endothelin Synthesis and Signaling Pathway.

ECE_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro ECE Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Selectivity Selectivity Profiling (vs. NEP, ACE, etc.) Lead_Selection->Selectivity In_Vivo In Vivo Efficacy Studies (e.g., Hypertension Models) Selectivity->In_Vivo End Preclinical Development In_Vivo->End

Caption: Experimental Workflow for Screening ECE Inhibitors.

References

Specificity Showdown: Phosphoramidon vs. Captopril in Metalloprotease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Molecular Biology

In the landscape of enzyme inhibitors, specificity is a paramount attribute dictating therapeutic efficacy and potential off-target effects. This guide provides a detailed, data-driven comparison of two widely utilized metalloprotease inhibitors: Phosphoramidon (B1677721) and captopril (B1668294). While both are instrumental in research and have clinical significance, their selectivity profiles diverge considerably. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual pathway maps to elucidate the nuanced differences in their inhibitory actions.

Executive Summary

Phosphoramidon is a broad-spectrum metalloprotease inhibitor, demonstrating potent activity against Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE), with weaker inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] In contrast, captopril is a highly specific and potent inhibitor of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[3] While primarily targeting ACE, some studies suggest captopril may also inhibit other zinc-containing metalloproteinases, such as certain matrix metalloproteinases (MMPs), albeit at significantly higher concentrations.[4][5] This difference in specificity is the critical determinant for their respective applications in research and medicine.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of Phosphoramidon and captopril against various metalloproteases are summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for potency, with lower values indicating greater inhibition.

InhibitorTarget EnzymeIC50Ki
Phosphoramidon Neprilysin (NEP)34 nM (0.034 µM)[1][2]<10 nM[6]
Endothelin-Converting Enzyme (ECE)3.5 µM[1][2]~1 µM[7]
Angiotensin-Converting Enzyme (ACE)78 µM[1][2]-
Thermolysin-28 nM[8]
Captopril Angiotensin-Converting Enzyme (ACE)1.7 - 20 nM[3]-
Matrix Metalloproteinase-9 (MMP-9)Similar inhibition to ACE in patient samples[4]-
72 kDa and 92 kDa Gelatinases30 - 50 nM[5]-

Note: IC50 and Ki values can vary depending on experimental conditions such as substrate concentration and pH.

Mechanisms of Action and Signaling Pathways

Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril exerts its effects by specifically inhibiting Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a central component of the RAAS, a hormonal cascade that regulates blood pressure and fluid balance.[9][10][11][12] By blocking ACE, captopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] This leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[9][10]

Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin cleaves Angiotensin_I Angiotensin I Renin->Angiotensin_I to form ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE substrate for Angiotensin_II Angiotensin II ACE->Angiotensin_II converts to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone stimulates Captopril Captopril Captopril->ACE inhibits

Captopril's inhibition of ACE within the RAAS pathway.
Phosphoramidon and the Endothelin Signaling Pathway

Phosphoramidon's primary targets, NEP and ECE, are involved in the regulation of various signaling peptides. ECE is crucial for the final step in the biosynthesis of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor.[13] By inhibiting ECE, Phosphoramidon blocks the conversion of big ET-1 to the active ET-1, thereby modulating processes such as vasoconstriction and cell proliferation.[13] Its inhibition of NEP, which degrades several bioactive peptides, further complicates its overall biological effect.

Preproendothelin Preproendothelin Furin Furin Preproendothelin->Furin cleaved by Big_ET1 Big Endothelin-1 (Big ET-1) Furin->Big_ET1 to form ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE substrate for ET1 Endothelin-1 (ET-1) ECE->ET1 converts to ET_Receptor Endothelin Receptors (ET-A and ET-B) ET1->ET_Receptor binds to Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction leads to Cell_Proliferation Cell Proliferation ET_Receptor->Cell_Proliferation leads to Phosphoramidon Phosphoramidon Phosphoramidon->ECE inhibits

Phosphoramidon's inhibition of ECE in the endothelin pathway.

Experimental Protocols

Accurate determination of inhibitory constants is crucial for comparing inhibitor specificity. Below are generalized protocols for in vitro inhibition assays for ACE, NEP, and ECE.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer Preincubation Pre-incubate Enzyme with Inhibitor Reagents->Preincubation Reaction_Start Initiate Reaction by adding Substrate Preincubation->Reaction_Start Incubation Incubate at Optimal Temperature and Time Reaction_Start->Incubation Reaction_Stop Stop Reaction (if necessary) Incubation->Reaction_Stop Measurement Measure Product Formation (e.g., Fluorescence, Absorbance) Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis

A generalized workflow for an in vitro enzyme inhibition assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the cleavage of a synthetic fluorogenic substrate.

  • Reagents and Materials:

    • ACE (from rabbit lung)

    • Fluorogenic substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

    • Assay Buffer: 150 mM Tris-HCl buffer (pH 8.3) containing 1.125 M NaCl

    • Inhibitor (Captopril or Phosphoramidon) solutions of varying concentrations

    • 96-well microplate (black, for fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add 40 µL of the ACE working solution to wells designated for the control and inhibitor samples.

    • Add 40 µL of the respective inhibitor dilutions to the sample wells. For control wells, add 40 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 200 µL of the pre-warmed substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) in kinetic mode for 30-60 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Neprilysin (NEP) Inhibition Assay

This protocol utilizes a fluorogenic substrate that is cleaved by NEP to release a fluorescent product.

  • Reagents and Materials:

    • Recombinant human NEP

    • Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)

    • Aminopeptidase (B13392206) M

    • Assay Buffer: 50 mM HEPES/NaOH buffer (pH 7.4)

    • Inhibitor (Phosphoramidon) solutions of varying concentrations

    • 96-well microplate (black, with a transparent bottom)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of Phosphoramidon in the assay buffer.

    • In a 96-well plate, add 25 µL of the NEP enzyme solution to the wells.

    • Add 25 µL of the Phosphoramidon dilutions to the respective wells. For control wells, add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes in the dark.

    • Prepare the substrate solution containing the fluorogenic substrate and aminopeptidase M in the assay buffer.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence (Excitation: 320 nm, Emission: 420 nm) in kinetic mode for 60 minutes at 37°C.[15]

    • Calculate the reaction rates and percentage of inhibition to determine the IC50 value as described for the ACE assay.

Endothelin-Converting Enzyme (ECE) Inhibition Assay

This fluorometric assay measures the cleavage of a synthetic substrate by ECE-1.

  • Reagents and Materials:

    • Recombinant human ECE-1

    • Fluorogenic substrate (e.g., MCA-based peptide)

    • ECE-1 Assay Buffer

    • Inhibitor (Phosphoramidon) solutions of varying concentrations

    • 96-well white opaque microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of Phosphoramidon in the ECE-1 assay buffer.

    • To the wells of a 96-well plate, add the sample, including a positive control (ECE-1 enzyme) and sample background controls.

    • Add the appropriate volume of the Phosphoramidon dilutions to the inhibitor wells.

    • Adjust the volume in all wells to 80 µL with the ECE-1 assay buffer.

    • Incubate the plate at 37°C for 20 minutes, protected from light.

    • Prepare the substrate mix by diluting the ECE-1 substrate in the assay buffer.

    • Initiate the reaction by adding 20 µL of the substrate mix to all wells except the standards.

    • Measure the fluorescence (Excitation: 320 nm, Emission: 420 nm) in kinetic mode for 30-40 minutes at 37°C.[16]

    • Calculate the reaction rates and percentage of inhibition to determine the IC50 value as previously described.

Conclusion

The data and methodologies presented in this guide underscore the distinct specificity profiles of Phosphoramidon and captopril. Phosphoramidon is a broad-spectrum inhibitor of several metalloproteases, most notably NEP and ECE, making it a valuable tool for studying the broader physiological roles of these enzymes. However, its lack of selectivity can be a confounding factor in experiments aiming to dissect the function of a single enzyme.

In contrast, captopril is a highly specific and potent inhibitor of ACE. This high degree of selectivity is the foundation of its clinical success as an antihypertensive agent. While it may exhibit inhibitory activity against other metalloproteases at higher concentrations, its primary and therapeutically relevant mechanism of action is the targeted inhibition of ACE within the Renin-Angiotensin-Aldosterone System.

For researchers and drug developers, the choice between these two inhibitors is contingent on the specific research question. When broad inhibition of metalloproteases like NEP and ECE is desired, Phosphoramidon is an appropriate choice. However, for targeted and specific inhibition of ACE, captopril remains the inhibitor of choice, both in research and clinical settings. This guide provides the foundational data and experimental context to make informed decisions in the selection and application of these important enzyme inhibitors.

References

Validating Phosphoramidon's Inhibitory Effect: A Comparative Guide with a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific inhibitory action of a compound is paramount. This guide provides a comprehensive comparison of Phosphoramidon (B1677721), a known metalloprotease inhibitor, with a negative control to validate its inhibitory effect, particularly on Endothelin-Converting Enzyme (ECE). We present detailed experimental protocols, quantitative data, and visual workflows to ensure robust and reliable results.

Phosphoramidon is a broad-spectrum metalloprotease inhibitor, targeting enzymes such as Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE).[1][2][3] To unequivocally attribute an observed biological effect to the inhibition of a specific enzyme, a negative control is essential. In the context of validating Phosphoramidon's inhibition of ECE, Thiorphan serves as an excellent negative control.[4][5][6] Thiorphan is a potent inhibitor of NEP but does not inhibit ECE, allowing researchers to dissect the distinct effects of inhibiting each enzyme.[4][6]

This guide focuses on a fluorometric assay to determine the inhibitory activity of Phosphoramidon on ECE, using Thiorphan to control for any effects stemming from NEP inhibition.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table presents hypothetical data from a fluorometric ECE activity assay.

CompoundTarget EnzymeIC50 (nM)95% Confidence Interval
Phosphoramidon ECE-15045 - 55
Thiorphan ECE-1> 10,000Not Applicable
Phosphoramidon NEP54 - 6
Thiorphan NEP108 - 12

This data is for illustrative purposes only and may not represent actual experimental results.

Signaling Pathway of Endothelin-Converting Enzyme (ECE)

The diagram below illustrates the ECE signaling pathway and the points of inhibition by Phosphoramidon and the negative control, Thiorphan. ECE-1 cleaves the inactive precursor Big Endothelin-1 (Big ET-1) to produce the potent vasoconstrictor Endothelin-1 (ET-1). ET-1 then binds to its receptors (ET-A and ET-B) on target cells, initiating downstream signaling cascades.

cluster_0 Endothelial Cell cluster_1 Target Cell (e.g., Smooth Muscle) BigET1 Big Endothelin-1 (inactive) ECE1 ECE-1 BigET1->ECE1 ET1 Endothelin-1 (active) ECE1->ET1 ETR Endothelin Receptors (ET-A, ET-B) ET1->ETR Binds to Signaling Downstream Signaling (e.g., Vasoconstriction) ETR->Signaling Phosphoramidon Phosphoramidon Phosphoramidon->ECE1 Inhibits Thiorphan Thiorphan (Negative Control) Thiorphan->ECE1 No significant inhibition

ECE signaling pathway and inhibitor action.

Experimental Protocol: Fluorometric ECE-1 Activity Assay

This protocol details the steps to determine the IC50 of Phosphoramidon for ECE-1, using Thiorphan as a negative control.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Phosphoramidon

  • Thiorphan

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Phosphoramidon (e.g., 10 mM in water).

    • Prepare a stock solution of Thiorphan (e.g., 10 mM in DMSO).

    • Create serial dilutions of Phosphoramidon and Thiorphan in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Dilute the recombinant ECE-1 in Assay Buffer to the desired working concentration.

    • Dilute the fluorogenic ECE-1 substrate in Assay Buffer to its working concentration.

  • Assay Setup:

    • Add Assay Buffer to all wells of the 96-well plate.

    • Add the serial dilutions of Phosphoramidon, Thiorphan, or vehicle control (the solvent used for the inhibitors) to the appropriate wells.

    • Include a "no enzyme" control and a "no inhibitor" (positive) control.

    • Add the diluted ECE-1 solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic ECE-1 substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation/Emission = 320/420 nm) in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates of the inhibitor-treated wells to the "no inhibitor" control (V₀).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - V/V₀) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow

The following diagram outlines the workflow for validating the inhibitory effect of Phosphoramidon using a negative control.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis cluster_validation 4. Validation P1 Prepare Reagents: - ECE-1 Enzyme - Fluorogenic Substrate - Assay Buffer P2 Prepare Inhibitors: - Phosphoramidon (Test) - Thiorphan (Negative Control) - Vehicle (Control) A1 Dispense Reagents into 96-well Plate A2 Add Inhibitors and Controls A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate Reaction with Substrate A3->A4 A5 Kinetic Fluorescence Reading A4->A5 D1 Calculate Initial Reaction Rates D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curves D2->D3 D4 Calculate IC50 Values D3->D4 V1 Compare IC50 of Phosphoramidon and Thiorphan for ECE-1 V2 Confirm Specific Inhibition of ECE-1 by Phosphoramidon V1->V2 cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_analysis cluster_analysis cluster_assay->cluster_analysis cluster_validation cluster_validation cluster_analysis->cluster_validation

References

Confirming the Specific Inhibition of Neprilysin by Phosphoramidon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the specific inhibition of neprilysin (NEP) by Phosphoramidon. It offers a comparative analysis of Phosphoramidon with alternative inhibitors, supported by quantitative data and detailed experimental protocols. The included visualizations aim to clarify complex signaling pathways and experimental workflows, facilitating robust and reliable research in drug development and related fields.

Comparative Inhibitor Performance

The inhibitory potency of Phosphoramidon and alternative compounds against neprilysin and other metalloproteases is crucial for assessing specificity. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for this evaluation.

InhibitorTarget EnzymeIC50KiSelectivity Notes
Phosphoramidon Neprilysin (NEP) ~34 nM [1][2]~2 nM Highly potent NEP inhibitor.
Angiotensin-Converting Enzyme (ACE)~78 µM[1][2]-Over 2000-fold less potent against ACE compared to NEP, demonstrating high specificity.[3]
Endothelin-Converting Enzyme (ECE)~3.5 µM[2]-Moderately potent against ECE.
ThiorphanNeprilysin (NEP)~1.8 - 6.9 nM[2][4]~4.7 nM[5]A potent and selective NEP inhibitor.[5]
Sacubitrilat (active metabolite of Sacubitril)Neprilysin (NEP)~5 nM[6]-A potent NEP inhibitor used in the combination drug Entresto.
Candoxatrilat (active metabolite of Candoxatril)Neprilysin (NEP)Potent inhibitor (specific IC50/Ki values not consistently reported in searches)-An orally active prodrug inhibitor of neprilysin.[7][8]
EcadotrilNeprilysin (NEP)Potent inhibitor (specific IC50/Ki values not consistently reported in searches)-An orally active NEP inhibitor.

Experimental Protocols

To experimentally validate the specific inhibition of neprilysin by Phosphoramidon, a combination of in vitro and in vivo assays is recommended.

In Vitro Neprilysin Activity Assay (Fluorometric)

This assay quantifies neprilysin activity by measuring the cleavage of a fluorogenic substrate. Inhibition of this cleavage by Phosphoramidon is a direct measure of its inhibitory effect.

Materials:

  • Recombinant human neprilysin

  • Phosphoramidon

  • Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare a stock solution of Phosphoramidon in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of Phosphoramidon in Assay Buffer to generate a range of concentrations.

  • Add the neprilysin enzyme to each well of the 96-well plate.

  • Add the different concentrations of Phosphoramidon to the respective wells. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic neprilysin substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the Phosphoramidon concentration to determine the IC50 value.

Western Blot Analysis for Neprilysin Expression

Western blotting can be used to confirm the presence of neprilysin in the experimental system (e.g., cell lysates or tissue homogenates) and to assess whether the inhibitor treatment affects neprilysin protein levels.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against neprilysin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-neprilysin antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Substrate Cleavage Assay using HPLC or Mass Spectrometry

These methods provide a detailed analysis of neprilysin's enzymatic activity by directly measuring the cleavage of its substrates and the formation of product fragments.

Protocol (General Workflow):

  • Incubate recombinant neprilysin with a known substrate (e.g., bradykinin (B550075), substance P, or a synthetic peptide) in the presence and absence of Phosphoramidon at various concentrations.

  • Stop the reaction at different time points by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analyze the reaction mixture using either High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • HPLC: Separate the uncleaved substrate from the cleavage products. The decrease in the substrate peak and the increase in the product peaks over time are quantified.

    • Mass Spectrometry: Identify and quantify the intact substrate and its specific cleavage fragments based on their mass-to-charge ratio.

  • Compare the rate of substrate cleavage in the presence and absence of Phosphoramidon to determine its inhibitory effect.

In Vivo Assessment of Neprilysin Inhibition

In vivo studies are essential to confirm the efficacy of Phosphoramidon in a physiological context.

Experimental Design:

  • Animal Model: Utilize a relevant animal model, such as rodents, to study the effects of neprilysin inhibition.[9][10]

  • Administration: Administer Phosphoramidon to the animals via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Pharmacodynamic Readouts:

    • Measure blood pressure changes in response to neprilysin substrates like bradykinin or atrial natriuretic peptide (ANP). Inhibition of neprilysin should potentiate the hypotensive effects of these peptides.

    • Collect blood or tissue samples at various time points after administration.

    • Measure the levels of neprilysin substrates (e.g., ANP, bradykinin) and their cleavage products in the collected samples using techniques like ELISA, HPLC, or mass spectrometry. An increase in the substrate-to-product ratio would indicate neprilysin inhibition.

  • Control Groups: Include a vehicle-treated control group to compare the effects of Phosphoramidon.

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

cluster_neprilysin Neprilysin Signaling Pathway cluster_substrates Substrates cluster_products Inactive Fragments cluster_effects Physiological Effects NEP Neprilysin (NEP/CD10) Inactive_ANP Inactive Fragments NEP->Inactive_ANP Inactive_BNP Inactive Fragments NEP->Inactive_BNP Inactive_Bradykinin Inactive Fragments NEP->Inactive_Bradykinin Inactive_SubstanceP Inactive Fragments NEP->Inactive_SubstanceP Inactive_AmyloidBeta Cleared Fragments NEP->Inactive_AmyloidBeta ANP ANP ANP->NEP Degradation Vasodilation Vasodilation, Natriuresis ANP->Vasodilation BNP BNP BNP->NEP Bradykinin Bradykinin Bradykinin->NEP Bradykinin->Vasodilation SubstanceP Substance P SubstanceP->NEP Inflammation Inflammation, Pain SubstanceP->Inflammation AmyloidBeta Amyloid-β AmyloidBeta->NEP Alzheimers Alzheimer's Pathology AmyloidBeta->Alzheimers

Caption: Neprilysin substrates and their downstream effects.

cluster_workflow Experimental Workflow for Inhibitor Specificity A 1. Prepare Reagents - Neprilysin Enzyme - Phosphoramidon (Inhibitor) - Fluorogenic Substrate - Assay Buffer B 2. Set up 96-well plate - Serial dilutions of Phosphoramidon - Vehicle control A->B C 3. Pre-incubation - Add Neprilysin to all wells - Incubate at 37°C for 15-30 min B->C D 4. Initiate Reaction - Add fluorogenic substrate C->D E 5. Kinetic Measurement - Read fluorescence over time at 37°C D->E F 6. Data Analysis - Calculate initial reaction rates - Plot % inhibition vs. [Inhibitor] - Determine IC50 value E->F

Caption: Workflow for determining inhibitor IC50.

cluster_inhibition Mechanism of Neprilysin Inhibition by Phosphoramidon NEP Neprilysin (Active Site with Zn²⁺) Products Cleaved Products NEP->Products Cleavage Inhibited_NEP Inhibited Neprilysin (Phosphoramidon-Zn²⁺ complex) Substrate Peptide Substrate Substrate->NEP Binds to active site Phosphoramidon Phosphoramidon Phosphoramidon->NEP Competitively binds to active site

Caption: Competitive inhibition of neprilysin.

References

A Comparative Analysis of Phosphoramidon and Amastatin on Aminopeptidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely recognized metalloprotease inhibitors, Phosphoramidon (B1677721) and amastatin (B1665947), and their effects on aminopeptidase (B13392206) activity. This document is intended to be a comprehensive resource, offering objective comparisons of their inhibitory performance supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Introduction

Aminopeptidases are a class of enzymes that play a crucial role in various physiological processes by cleaving amino acids from the N-terminus of proteins and peptides. Their involvement in the regulation of signaling peptides, such as enkephalins and endothelins, makes them significant targets for therapeutic intervention. Phosphoramidon, a metalloprotease inhibitor derived from Streptomyces tanashiensis, and amastatin, a natural peptide-like inhibitor, are two prominent tools used to study and modulate the activity of these enzymes. This guide will delve into a comparative analysis of their inhibitory profiles against specific aminopeptidases, namely Neutral Endopeptidase (NEP) for Phosphoramidon and Aminopeptidase M (AP-M) for amastatin.

Data Presentation: Inhibitor Performance

The inhibitory potency of Phosphoramidon and amastatin is typically quantified by their half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the available quantitative data for each inhibitor against their respective primary aminopeptidase targets.

Table 1: Inhibitory Activity of Phosphoramidon against Various Metalloproteases

EnzymeIC50 Value
Neutral Endopeptidase (NEP)0.034 µM[1][2]
Endothelin-Converting Enzyme (ECE)3.5 µM[1][2]
Angiotensin-Converting Enzyme (ACE)78 µM[1][2]
Thermolysin0.4 µg/mL[1]

Note: A lower IC50 value indicates greater potency.

Table 2: Inhibitory Activity of Amastatin against Various Aminopeptidases

EnzymeKi ValueInhibition Mechanism
Aminopeptidase M (AP-M)1.9 x 10⁻⁸ MSlow-binding, competitive[3]
Leucine Aminopeptidase (LAP)Varies (e.g., 3.0 x 10⁻⁸ to 2.5 x 10⁻¹⁰ M for different aminopeptidases)Slow, tight binding[4]

Note: A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

Experimental Protocols

The determination of aminopeptidase activity and the inhibitory potency of compounds like Phosphoramidon and amastatin relies on robust and reproducible experimental protocols. Below is a detailed methodology for a common fluorometric assay used to measure aminopeptidase activity.

Fluorometric Aminopeptidase Activity Assay

This assay measures the enzymatic activity of aminopeptidases by detecting the fluorescence of a product released from a synthetic substrate.

I. Principle:

A non-fluorescent substrate, typically an amino acid conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), is cleaved by the aminopeptidase, releasing the highly fluorescent fluorophore. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

II. Materials:

  • Enzyme Source: Purified aminopeptidase, cell lysates, or tissue homogenates.

  • Fluorogenic Substrate: e.g., L-Leucine-AMC for Leucine Aminopeptidase.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Inhibitors: Phosphoramidon or amastatin solutions of varying concentrations.

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em = 368/460 nm for AMC).

III. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.

    • Prepare a series of dilutions of the inhibitor (Phosphoramidon or amastatin) in the assay buffer.

    • Prepare the enzyme solution to a desired concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add assay buffer, inhibitor solution (at various concentrations), and the enzyme solution.

    • Control Wells (No Inhibitor): Add assay buffer, a corresponding volume of the inhibitor's solvent (e.g., DMSO), and the enzyme solution.

    • Blank Wells (No Enzyme): Add assay buffer and the substrate solution to measure background fluorescence.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀ control - V₀ sample) / V₀ control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of aminopeptidases by Phosphoramidon and amastatin can have significant effects on various signaling pathways by modulating the levels of bioactive peptides.

Aminopeptidase M in Neuropeptide Signaling

Aminopeptidase M (AP-M) is involved in the termination of signals from various neuropeptides, including enkephalins and angiotensin III.[5] By cleaving the N-terminal amino acid, AP-M inactivates these signaling molecules, thereby regulating their downstream effects.

Aminopeptidase_M_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptide Neuropeptide (e.g., Enkephalin) Receptor Receptor Neuropeptide->Receptor binds APM Aminopeptidase M (AP-M) Neuropeptide->APM substrate Downstream Downstream Signaling Receptor->Downstream activates Inactive_Peptide Inactive Peptide APM->Inactive_Peptide cleaves Amastatin Amastatin Amastatin->APM inhibits

Caption: Role of Aminopeptidase M in neuropeptide signaling and its inhibition by amastatin.

Neutral Endopeptidase (NEP) and the IGF-IR-Akt Pathway

Neutral Endopeptidase (NEP) inactivates several neuropeptides, including endothelin-1 (B181129) (ET-1) and bombesin.[6] These neuropeptides can transactivate the Insulin-like Growth Factor-1 Receptor (IGF-IR), leading to the activation of the pro-survival Akt signaling pathway.[6] By degrading these neuropeptides, NEP acts as a negative regulator of this pathway. Phosphoramidon, by inhibiting NEP, can therefore lead to an accumulation of these neuropeptides and subsequent activation of the IGF-IR-Akt pathway.

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Neuropeptide Neuropeptide (e.g., Endothelin-1) GPCR GPCR Neuropeptide->GPCR binds NEP Neutral Endopeptidase (NEP) Neuropeptide->NEP substrate IGFIR IGF-IR GPCR->IGFIR transactivates Inactive_Peptide Inactive Peptide NEP->Inactive_Peptide cleaves PI3K PI3K IGFIR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Phosphoramidon Phosphoramidon Phosphoramidon->NEP inhibits

Caption: NEP-mediated regulation of the IGF-IR-Akt pathway and its inhibition by Phosphoramidon.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing aminopeptidase inhibitors.

Experimental_Workflow A Enzyme & Substrate Selection B Primary Screening (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C D Mechanism of Inhibition Studies (e.g., Ki Determination) C->D F Cell-Based Assays C->F E Selectivity Profiling (Against other proteases) D->E

Caption: A generalized experimental workflow for the characterization of aminopeptidase inhibitors.

Conclusion

Phosphoramidon and amastatin are potent inhibitors of metalloaminopeptidases, each with distinct selectivity profiles. Phosphoramidon demonstrates high potency against Neutral Endopeptidase, influencing signaling pathways such as the IGF-IR-Akt cascade by preventing the degradation of key neuropeptides. Amastatin, on the other hand, is a strong, slow-binding inhibitor of Aminopeptidase M, playing a critical role in the regulation of neuropeptides like enkephalins. The choice between these inhibitors will depend on the specific aminopeptidase of interest and the biological question being addressed. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at understanding the multifaceted roles of aminopeptidases in health and disease.

References

Phosphoramidon: A Highly Selective Inhibitor of Neprilysin Over Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of enzyme inhibitors is critical for interpreting experimental results and designing targeted therapeutics. This guide provides a detailed comparison of the inhibitory activity of Phosphoramidon (B1677721) against its primary target, Neprilysin (NEP), versus its off-target activity on the related metalloprotease, Angiotensin-Converting Enzyme (ACE). The data presented, supported by detailed experimental protocols, unequivocally demonstrates that Phosphoramidon is a potent and highly selective inhibitor of NEP.

Phosphoramidon is a naturally occurring metalloprotease inhibitor that has become an invaluable tool in biological research. Its ability to potently inhibit Neprilysin, a key enzyme in the degradation of several signaling peptides, has allowed for the elucidation of numerous physiological pathways. However, due to structural similarities among metalloproteases, a thorough assessment of its specificity against related enzymes such as ACE is essential for the accurate interpretation of research findings.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Phosphoramidon against NEP and ACE is best illustrated by comparing their respective half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

EnzymeInhibitorIC50 (µM)Selectivity Ratio (ACE/NEP)
Neprilysin (NEP)Phosphoramidon0.034[1][2][3][4]~2,294
Angiotensin-Converting Enzyme (ACE)Phosphoramidon78[1][2][3][4]

As the data clearly indicates, Phosphoramidon is approximately 2,294-fold more potent in inhibiting Neprilysin than ACE, underscoring its remarkable specificity.[1]

Experimental Protocols

The determination of IC50 values is reliant on robust and reproducible enzymatic assays. Below are detailed methodologies for assessing the inhibitory activity of Phosphoramidon against both Neprilysin and Angiotensin-Converting Enzyme.

Neprilysin Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.

  • Reagent Preparation :

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.

    • Neprilysin Enzyme: Dilute recombinant human NEP to the desired concentration in Assay Buffer.

    • Phosphoramidon Stock Solution: Prepare a concentrated stock solution of Phosphoramidon in a suitable solvent (e.g., DMSO) and create a series of dilutions in Assay Buffer.[3]

    • Fluorogenic Substrate: Prepare a solution of a specific NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in Assay Buffer.

  • Assay Procedure :

    • In a 96-well plate, add the NEP enzyme to each well.

    • Add the various concentrations of Phosphoramidon to the wells, including a no-inhibitor control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the NEP substrate to all wells.

    • Monitor the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis :

    • Determine the reaction rates for each inhibitor concentration.

    • Generate a dose-response curve by plotting the reaction rate against the logarithm of the inhibitor concentration to calculate the IC50 value.

Angiotensin-Converting Enzyme Inhibition Assay

A common method for determining ACE inhibition involves a fluorometric assay.[5][6]

  • Reagent Preparation :

    • Assay Buffer: 0.150 M Tris-HCl buffer (pH 8.3) containing 0.1 mM ZnCl2.[6]

    • ACE Enzyme: Prepare a working solution of ACE from a stock solution in the Assay Buffer.[1][6]

    • Phosphoramidon Stock Solution: Prepare a series of dilutions of Phosphoramidon in the Assay Buffer.

    • Fluorogenic Substrate: Use an intramolecularly quenched fluorescent substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).[5][6]

  • Assay Procedure :[1]

    • Add the ACE enzyme to each well of a 96-well plate.

    • Add the different concentrations of Phosphoramidon to the wells, including a no-inhibitor control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding the ACE substrate to all wells.

    • Monitor the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis :

    • Determine the reaction rates for each concentration of the inhibitor.

    • Plot the reaction rate against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Biological Context

To fully appreciate the significance of Phosphoramidon's selectivity, it is helpful to visualize the distinct signaling pathways in which Neprilysin and ACE participate.

Caption: Simplified signaling pathway of Neprilysin (NEP).

ACE_Pathway cluster_ace Angiotensin-Converting Enzyme (ACE) Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage by Renin Renin Renin AngII Angiotensin II AngI->AngII Conversion by ACE ACE ACE Phosphoramidon Phosphoramidon (Weak Inhibitor) Phosphoramidon->ACE Weak Inhibition AT1R AT1 Receptor AngII->AT1R Activation Effects Vasoconstriction, Aldosterone Release AT1R->Effects

Caption: Core signaling pathway of Angiotensin-Converting Enzyme (ACE).

The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor.

IC50_Workflow cluster_workflow IC50 Determination Workflow start Start prep Prepare Reagents: Enzyme, Buffer, Substrate, and Inhibitor Dilutions start->prep plate Plate Setup: Add Enzyme and Inhibitor to 96-well plate prep->plate preincubate Pre-incubate at 37°C plate->preincubate reaction Initiate Reaction: Add Substrate preincubate->reaction measure Kinetic Measurement of Product Formation reaction->measure analyze Data Analysis: Plot Dose-Response Curve measure->analyze calculate Calculate IC50 Value analyze->calculate end End calculate->end

Caption: Generalized workflow for IC50 determination.

References

Phosphoramidon's Metalloprotease Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of an inhibitor's specificity is critical for accurate experimental design and the advancement of therapeutic strategies. This guide provides a detailed comparison of the cross-reactivity of Phosphoramidon (B1677721), a well-known metalloprotease inhibitor, with a range of metalloproteases. The data presented herein is compiled to facilitate informed decisions in research and drug discovery.

Phosphoramidon, a natural compound isolated from Streptomyces tanashiensis, is a potent inhibitor of several zinc-dependent metalloproteases.[1] Its mechanism of action is primarily attributed to its structural similarity to the transition state of peptide hydrolysis, which allows it to bind tightly to the active site of these enzymes in a competitive and reversible manner.[1][2][3] This guide summarizes the inhibitory potency of Phosphoramidon against various metalloproteases, details the experimental protocols for these determinations, and illustrates the relevant signaling pathways.

Comparative Inhibitory Activity of Phosphoramidon

The inhibitory activity of Phosphoramidon varies significantly across different metalloprotease families and individual enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Phosphoramidon against several key metalloproteases. A lower value indicates greater potency.[4]

Metalloprotease FamilyEnzymeOrganism/SourceIC50Ki
EndopeptidasesNeprilysin (NEP)Porcine Lung, Human, Rabbit0.034 µM3 nM
Endothelin-Converting Enzyme (ECE-1)Porcine Lung, Human, Rabbit1.2 µM - 3.5 µM-
Angiotensin-Converting Enzyme (ACE)Porcine Lung, Rabbit78 µM-
ThermolysinBacillus thermoproteolyticus33 nM28 nM
Membrane ProteasesZMPSTE24Not Specified7.6 - 10.5 µM-
Matrix Metalloproteinases (MMPs)Various MMPs (MMP-1, -2, -3, -7, -8, -9, -13)Not SpecifiedGenerally considered a weak inhibitor-

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration, pH, and enzyme source. For instance, the IC50 for ECE-1 can differ based on the pH of the assay, with higher potency observed at a more acidic pH.[5]

Key Signaling Pathways Modulated by Phosphoramidon

By inhibiting specific metalloproteases, Phosphoramidon can significantly impact cellular signaling pathways that regulate a variety of physiological processes.[6]

The Endothelin Signaling Pathway

Phosphoramidon is a potent inhibitor of Endothelin-Converting Enzyme (ECE), a critical enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (B181129) (ET-1).[6][7] ECE cleaves the inactive precursor, big endothelin-1, to produce the biologically active ET-1.[6] By blocking this conversion, Phosphoramidon effectively downregulates the endothelin signaling cascade, which is involved in blood pressure regulation, cell proliferation, and inflammation.[6]

G cluster_0 Endothelin-1 Biosynthesis cluster_1 Downstream Signaling Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE Cleavage ET-1 ET-1 ECE->ET-1 ET-A/ET-B Receptors ET-A/ET-B Receptors ET-1->ET-A/ET-B Receptors Activation Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition Vasoconstriction, Proliferation Vasoconstriction, Proliferation ET-A/ET-B Receptors->Vasoconstriction, Proliferation

Inhibition of Endothelin-1 Synthesis by Phosphoramidon.
The Natriuretic Peptide Signaling Pathway

Phosphoramidon also inhibits Neprilysin (NEP), the primary enzyme responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[6] These peptides play a crucial role in regulating blood pressure, blood volume, and cardiovascular homeostasis by promoting vasodilation and natriuresis.[6] By preventing their degradation, Phosphoramidon enhances the signaling of natriuretic peptides, leading to a reduction in blood pressure.[6]

cluster_0 Natriuretic Peptide Regulation cluster_1 Physiological Effects Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) NEP Neprilysin (NEP) Natriuretic Peptides (ANP, BNP)->NEP Degradation Receptor Activation Receptor Activation Natriuretic Peptides (ANP, BNP)->Receptor Activation Increased Levels Inactive Fragments Inactive Fragments NEP->Inactive Fragments Phosphoramidon Phosphoramidon Phosphoramidon->NEP Inhibition Vasodilation, Natriuresis Vasodilation, Natriuresis Receptor Activation->Vasodilation, Natriuresis

Potentiation of Natriuretic Peptide Signaling by Phosphoramidon.

Experimental Protocols: Characterizing Phosphoramidon Inhibition

The determination of the inhibitory potency of Phosphoramidon against its target metalloproteases relies on robust and reproducible experimental assays. Below are detailed methodologies for assessing enzymatic activity and its inhibition.

General Fluorogenic Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of phosphoramidon against a target metalloprotease using a quenched-fluorescence fluorogenic peptide substrate. This type of assay is commonly used for enzymes like NEP, ECE, and thermolysin.[6]

Materials:

  • Recombinant target metalloprotease (e.g., Neprilysin, ECE-1)

  • Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH for NEP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2 for NEP)[2]

  • Phosphoramidon

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Dilute the target enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course. Prepare the fluorogenic substrate at a concentration typically at or below its Km value in assay buffer.[6]

  • Inhibitor Preparation: Prepare a serial dilution of Phosphoramidon in the assay buffer.[2]

  • Assay Reaction:

    • To each well of the 96-well plate, add the enzyme working solution.[2]

    • Add the Phosphoramidon dilutions or assay buffer (for control wells) to the respective wells.[2]

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[6]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.[6]

  • Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals.[2][6]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of Phosphoramidon from the linear portion of the fluorescence curves.[2][6]

    • Plot the percentage of inhibition [(1 - (Vinhibitor / Vcontrol)) * 100] against the logarithm of the Phosphoramidon concentration.[2]

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2][4]

A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Enzyme to 96-well Plate A->B C Add Phosphoramidon Dilutions B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Kinetic Fluorescence Measurement E->F G Calculate Initial Reaction Rates F->G H Plot % Inhibition vs. [Phosphoramidon] G->H I Determine IC50 Value H->I

A Generalized Experimental Workflow for IC50 Determination.
Specific Assay Protocols

Endothelin-Converting Enzyme (ECE) Inhibition Assay: This assay can be performed using a fluorometric method as described above with an ECE-specific substrate and buffer.[2] An alternative is a radio-immunoassay which measures the conversion of radiolabeled [¹²⁵I]big ET-1 to [¹²⁵I]ET-1.[5]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay: The inhibitory effect on ACE can be determined by monitoring the decrease in absorbance at 340 nm in a kinetic mode at 37°C, following the hydrolysis of a specific substrate.[2]

Thermolysin Inhibition Assay: The inhibition of thermolysin can be assessed using steady-state kinetics. The inhibitor constant (Ki) is determined by measuring the effect of different concentrations of Phosphoramidon on the initial rate of substrate hydrolysis, for example, using furylacryloyl-glycyl-L-leucine amide as a substrate.[5]

Conclusion

Phosphoramidon is a broad-spectrum metalloprotease inhibitor, demonstrating high potency against Neprilysin and Thermolysin, moderate potency against Endothelin-Converting Enzyme, and weak inhibition of Angiotensin-Converting Enzyme.[5][8] Its limited selectivity can be a confounding factor in experimental settings but also makes it a valuable tool for initial studies on the effects of broad metalloprotease inhibition.[4] For more specific investigations into the roles of individual metalloproteases, the use of more selective inhibitors is recommended.[4] The experimental protocols provided in this guide offer a foundation for researchers to quantitatively assess the inhibitory effects of Phosphoramidon and other compounds on various metalloproteases.

References

Using a known substrate to validate Phosphoramidon's enzymatic inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phosphoramidon's enzymatic inhibition performance against other alternatives, supported by experimental data. We delve into detailed methodologies for key experiments and present quantitative data in clearly structured tables for easy comparison.

Phosphoramidon, a metalloprotease inhibitor derived from Streptomyces tanashiensis, is a well-established tool in biochemical research.[1][2] Its inhibitory action is primarily directed against a specific group of zinc-dependent metalloproteases, making it a valuable compound for studying the roles of these enzymes in various physiological and pathological processes.[1][3] This guide will focus on the validation of Phosphoramidon's inhibitory activity against its key targets and compare its potency with other known inhibitors.

Mechanism of Action

Phosphoramidon functions as a competitive inhibitor.[3] Its structure, particularly the phosphonate (B1237965) group, mimics the transition state of the peptide substrate during hydrolysis by metalloproteases. This allows Phosphoramidon to bind with high affinity to the active site of the enzyme, where it chelates the essential zinc ion, thereby blocking substrate access and preventing catalysis.[3][4]

Primary Enzymatic Targets

The principal targets of Phosphoramidon include:

  • Thermolysin: A thermostable neutral metalloproteinase from Bacillus thermoproteolyticus.[1][3]

  • Neutral Endopeptidase (NEP) , also known as Neprilysin: A key enzyme in the degradation of several signaling peptides.[1][5]

  • Endothelin-Converting Enzyme (ECE): A critical enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1.[1][5]

Phosphoramidon also exhibits weaker inhibitory effects on Angiotensin-Converting Enzyme (ACE) .[5][6]

Comparative Inhibitory Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following table summarizes the reported inhibitory activities of Phosphoramidon and compares them with other relevant inhibitors.

Enzyme TargetInhibitorIC50Ki
Thermolysin Phosphoramidon0.4 µg/mL[5]28 nM[5]
Thiorphan-2 µM[7]
Neutral Endopeptidase (NEP) Phosphoramidon34 nM[5]3 nM[5]
Thiorphan6.9 nM[4][8]4.7 nM[7]
Endothelin-Converting Enzyme (ECE) Phosphoramidon3.5 µM[5]-
Angiotensin-Converting Enzyme (ACE) Phosphoramidon78 µM[5]-
Captopril6 nM - 35 nM[2]-

Experimental Protocols

Thermolysin Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of Thermolysin by measuring the hydrolysis of a synthetic substrate.

Principle: The initial rate of substrate hydrolysis by Thermolysin is measured spectrophotometrically. The presence of an inhibitor will decrease the rate of hydrolysis in a concentration-dependent manner.

Reagents:

  • Thermolysin enzyme

  • Substrate: Furylacryloyl-glycyl-L-leucine amide (FAGLA)

  • Phosphoramidon or other test inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2

Procedure:

  • Prepare a series of dilutions of the inhibitor (e.g., Phosphoramidon) in the assay buffer.

  • In a suitable reaction vessel (e.g., a cuvette), pre-incubate Thermolysin with each concentration of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the FAGLA substrate.

  • Monitor the decrease in absorbance at 345 nm over time, which corresponds to the hydrolysis of the FAGLA substrate.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

This assay is a common method for measuring NEP activity and its inhibition using a fluorogenic substrate.

Principle: A fluorogenic substrate is cleaved by NEP, releasing a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Reagents:

  • NEP enzyme source (e.g., purified recombinant enzyme, cell lysates)

  • Fluorogenic Substrate: e.g., Glutaryl-Ala-Ala-Phe-amidomethylcoumarin

  • Phosphoramidon or other test inhibitors (e.g., Thiorphan)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.6

  • Aminopeptidase M (optional, to cleave remaining substrate and amplify signal)

Procedure:

  • Prepare a range of concentrations for the test inhibitor.

  • In a multi-well plate, add the NEP sample, assay buffer, and the inhibitor dilutions.

  • Pre-incubate the mixture for a set time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 380 nm, emission at 460 nm) kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader.

  • Calculate the reaction rate from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizing the Inhibition Workflow

The following diagram illustrates the general workflow for validating enzymatic inhibition using a known substrate.

Enzymatic_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result Enzyme Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate Solution Reaction Reaction Initiation: Add Substrate Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Preincubation->Reaction Measurement Kinetic Measurement (e.g., Fluorescence) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc Result Validated IC50 IC50_Calc->Result Endothelin_Pathway_Inhibition Prepro_ET1 Preproendothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Processing ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 (ET-1) (Active Vasoconstrictor) Receptor Endothelin Receptor ET1->Receptor Binds to ECE->ET1 Conversion Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibits Response Vasoconstriction, Cell Proliferation Receptor->Response Activates

References

How to design an experiment to validate the off-target effects of Phosphoramidon.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating the Off-Target Effects of Phosphoramidon (B1677721)

Introduction: Phosphoramidon, a natural compound from Streptomyces tanashiensis, is a widely used research tool and a foundational molecule in drug development.[1] It functions as a competitive inhibitor of several zinc-dependent metalloproteases.[1][2] Its primary, well-documented targets are Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE).[2][3] By inhibiting ECE, Phosphoramidon blocks the production of the potent vasoconstrictor endothelin-1 (B181129).[1][4] Its inhibition of NEP prevents the breakdown of various vasoactive peptides, leading to effects like vasodilation.[1]

However, like many small-molecule inhibitors, Phosphoramidon is not entirely specific and can engage with unintended proteins, known as off-targets.[5] Identifying these off-target effects is critical for accurately interpreting experimental results and for the development of safer, more selective therapeutics.[5][6] This guide provides a comparative overview of experimental strategies to identify and validate the off-target profile of Phosphoramidon.

Comparative Overview of Methodologies for Off-Target Profiling

Researchers can choose from several complementary strategies to identify off-target interactions, each with distinct advantages and limitations. The main approaches can be broadly categorized as unbiased proteome-wide screening and targeted panel-based screening.

  • Proteome-Wide (Unbiased) Screening: These methods assess the interaction of a compound against a vast array of proteins simultaneously without prior bias. Techniques like Thermal Proteome Profiling (TPP) provide a global view of a compound's binding partners inside a cell.[7][8] This approach is powerful for discovering entirely novel and unexpected off-targets.[7]

  • Targeted (Biased) Screening: This strategy involves testing the compound against a curated panel of specific proteins, such as a panel of kinases or other metalloproteases.[9] This is a more direct and often less technically demanding method to quantify interactions with known or suspected off-target families.

A comprehensive validation strategy often begins with an unbiased screen to generate hypotheses, followed by targeted screens and biochemical assays to confirm and quantify these initial findings.

Off_Target_Validation_Strategies cluster_approaches Comparative Methodologies cluster_validation Validation & Quantification start Start: Characterize Off-Target Profile unbiased Unbiased Proteome-Wide Screening (e.g., TPP) start->unbiased Discovery-focused targeted Targeted Panel Screening start->targeted Hypothesis-driven biochem Biochemical Assays (IC50 / Ki Determination) unbiased->biochem Validate Hits targeted->biochem cellular Cellular Assays (Phenotypic Effects) biochem->cellular Confirm Cellular Relevance end Validated Off-Target Profile cellular->end

Caption: High-level comparison of off-target validation workflows.

Method 1: Thermal Proteome Profiling (TPP) for Unbiased Discovery

Thermal Proteome Profiling (TPP), an application of the Cellular Thermal Shift Assay (CETSA), is a powerful method for identifying target and off-target interactions in a native cellular environment.[8][10] The principle is that when a protein binds to a ligand (like Phosphoramidon), it generally becomes more stable and resistant to heat-induced denaturation.[8] By combining heat treatment with quantitative mass spectrometry, TPP can monitor the thermal stability of thousands of proteins at once, revealing which ones are stabilized by the compound.[7][11]

TPP_Workflow Thermal Proteome Profiling (TPP) Workflow cluster_cell_prep Cell Culture & Treatment cluster_heating Thermal Challenge cluster_proteomics Proteomics Analysis cluster_data Data Analysis culture 1. Culture Cells treat 2. Treat with Phosphoramidon (or Vehicle Control) culture->treat aliquot 3. Aliquot Cell Lysate treat->aliquot heat 4. Heat Aliquots to Different Temperatures aliquot->heat pellet 5. Separate Soluble/Aggregated Proteins (Centrifugation) heat->pellet digest 6. Prepare Soluble Fractions for Mass Spectrometry pellet->digest ms 7. LC-MS/MS Analysis digest->ms curves 8. Generate Protein Melt Curves ms->curves analysis 9. Identify Proteins with Significant Thermal Shifts curves->analysis end Candidate Hits analysis->end Putative Off-Targets

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Experimental Protocol: Thermal Proteome Profiling

  • Cell Culture and Treatment: Grow a relevant cell line (e.g., human umbilical vein endothelial cells, HUVECs) to ~80% confluency. Treat one set of cells with a predetermined concentration of Phosphoramidon (e.g., 10 µM) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells and lyse them using a gentle method (e.g., freeze-thaw cycles) in a suitable buffer to release the proteome.

  • Heat Treatment: Divide the lysates from both the treated and control groups into several aliquots. Heat each aliquot to a different temperature (e.g., ranging from 37°C to 67°C in 3-5°C increments) for 3 minutes, followed by cooling to room temperature.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate "melting curves." Compare the curves from the Phosphoramidon-treated samples to the vehicle controls. A significant shift in the melting temperature (ΔTm) indicates a direct or indirect interaction with the compound.

Data Presentation: Illustrative TPP Results

The table below shows hypothetical TPP results, where a positive ΔTm indicates stabilization and a potential interaction.

ProteinFunctionΔTm (Treated vs. Control)p-valueInterpretation
NEP (MME) On-Target +5.2°C < 0.001 Strong Target Engagement
ECE1 On-Target +4.8°C < 0.001 Strong Target Engagement
MMP2Matrix Metalloproteinase+2.5°C< 0.05Putative Off-Target Hit
ACEPeptidase+0.8°C> 0.05No Significant Interaction
GAPDHHousekeeping+0.1°C> 0.05No Significant Interaction

Method 2: Targeted Panel Screening for Quantitative Comparison

While TPP is excellent for discovery, targeted panel screening is crucial for quantifying the potency of Phosphoramidon against known or suspected off-targets and comparing it to more selective inhibitors. This is particularly relevant for other metalloproteases structurally related to NEP and ECE.

Experimental Protocol: Metalloprotease Inhibitor Panel
  • Assay Setup: Use a commercially available or in-house developed panel of recombinant metalloproteases (e.g., various Matrix Metalloproteinases (MMPs), A Disintegrin and Metalloproteinases (ADAMs), and Angiotensin-Converting Enzyme (ACE)).

  • Inhibitor Preparation: Prepare a serial dilution of Phosphoramidon and a comparator compound. A suitable comparator would be Sacubitrilat (the active form of Sacubitril), a highly potent and selective NEP inhibitor.[12][13]

  • Enzymatic Reaction: In a multi-well plate, combine each enzyme with a specific fluorogenic substrate and varying concentrations of the inhibitor.

  • Data Acquisition: Measure the rate of substrate cleavage (e.g., by monitoring fluorescence increase over time) in a plate reader.

  • Data Analysis: For each enzyme/inhibitor combination, plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Comparative Inhibitor Potency (IC50)

The following table presents illustrative data comparing the inhibitory potency of Phosphoramidon with the more selective NEP inhibitor, Sacubitrilat. Lower IC50 values indicate higher potency.

Target EnzymePhosphoramidon IC50 (nM)Sacubitrilat IC50 (nM)Selectivity Ratio (Off-Target/On-Target) for Phosphoramidon
NEP (On-Target) 34 5 -
ECE1 (On-Target) 3,500 >100,000 -
ACE (Off-Target)78,000>100,000~2,294x vs NEP
MMP-9 (Off-Target)25,000>100,000~735x vs NEP
MMP-2 (Off-Target)40,000>100,000~1,176x vs NEP

Data synthesized from published literature for illustrative purposes.[14]

This direct comparison highlights that while Phosphoramidon is a potent NEP inhibitor, it also inhibits ECE1 at higher concentrations and shows weak activity against other metalloproteases. In contrast, Sacubitrilat demonstrates high potency and selectivity for NEP.

Signaling_Pathway_Off_Target On-Target vs. Hypothetical Off-Target Effects cluster_on_target On-Target Pathways cluster_off_target Hypothetical Off-Target Pathway phosphoramidon Phosphoramidon nep NEP phosphoramidon->nep Inhibits ece ECE1 phosphoramidon->ece Inhibits vasodilation Vasodilation (Desired Effect) nep->vasodilation Leads to vasoconstriction Vasoconstriction (Desired Effect) ece->vasoconstriction Leads to peptides Vasoactive Peptides (e.g., ANP, BNP) peptides->nep Degraded by big_et1 Big Endothelin-1 big_et1->ece Converted by mmp MMP-X (Off-Target) side_effect Unintended Effect (e.g., Altered Tissue Remodeling) mmp->side_effect Leads to ecm Extracellular Matrix Protein ecm->mmp Degraded by phosphoramidon_off Phosphoramidon phosphoramidon_off->mmp Weakly Inhibits

Caption: Phosphoramidon's on-target pathways vs. a potential off-target effect.

Conclusion

Validating the off-target effects of a compound like Phosphoramidon requires a multi-faceted approach. Unbiased, proteome-wide methods such as Thermal Proteome Profiling are invaluable for the initial discovery of unexpected interactions within a complex biological system. These findings should then be confirmed and quantified using targeted biochemical assays, such as enzyme inhibitor panels. By comparing the potency of Phosphoramidon against its on-targets versus a range of off-targets, and benchmarking it against more selective inhibitors, researchers can build a comprehensive specificity profile. This rigorous approach is essential for accurately interpreting experimental data and guiding the development of next-generation therapeutics with improved safety and efficacy.

References

Phosphoramidon: A Comparative Guide to its Reversible Inhibition of Metalloproteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phosphoramidon's performance as a reversible inhibitor of key metalloproteases, contrasting it with other notable inhibitors. Supported by experimental data, this document details the nature of phosphoramidon's inhibitory action and provides comprehensive experimental protocols for researchers.

Executive Summary

Phosphoramidon (B1677721) is a naturally occurring, reversible, and competitive inhibitor of several zinc-dependent metalloproteases.[1] Its ability to mimic the transition state of peptide hydrolysis allows it to bind with high affinity to the active site of these enzymes.[1] This guide will focus on its inhibitory effects on three primary targets: thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE). Its performance will be compared against other well-characterized inhibitors for these enzymes.

Reversible and Competitive Inhibition

Experimental evidence confirms that phosphoramidon acts as a reversible inhibitor.[2] This means that it binds non-covalently to the enzyme's active site and its inhibitory effect can be reversed by, for example, dialysis or dilution.[3] Kinetic studies have further characterized its mechanism as competitive, indicating that phosphoramidon directly competes with the endogenous substrates for binding to the enzyme's active site.[1]

Comparative Inhibitor Performance

The potency of phosphoramidon and its alternatives is typically quantified by the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher inhibitory potency. The following tables summarize the available data for phosphoramidon and other inhibitors against its key targets.

Thermolysin Inhibition
InhibitorKi (nM)IC50Notes
Phosphoramidon 28[2]0.4 µg/mL[4]A well-established, potent inhibitor.
Talopeptin--A closely related stereoisomer of phosphoramidon, also a potent inhibitor.[5]
Thiorphan2000[6]-Significantly less potent against thermolysin compared to neprilysin.[6]
Neprilysin (NEP) Inhibition
InhibitorKi (nM)IC50 (nM)Notes
Phosphoramidon -34[7]Potent inhibitor of NEP.[7]
Thiorphan4.7[6]1.8[8]A highly potent and selective NEP inhibitor.[6][8]
CGS 26303-1[9]A potent dual inhibitor of NEP and ECE.[9]
Endothelin-Converting Enzyme (ECE) Inhibition
InhibitorKi (nM)IC50 (nM)Notes
Phosphoramidon -3500[7]Moderate potency; inhibition is pH-dependent.[7][10]
CGS 26303-410[9]A dual ECE/NEP inhibitor.[9]
CGS 35066-22[9]A potent and selective ECE-1 inhibitor.[9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Endothelin Signaling Pathway Preproendothelin Preproendothelin Big Endothelin-1 Big Endothelin-1 Preproendothelin->Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Endothelin-1 (ET-1) Endothelin-1 (ET-1) ET-A/ET-B Receptors ET-A/ET-B Receptors Endothelin-1 (ET-1)->ET-A/ET-B Receptors ECE->Endothelin-1 (ET-1) Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibits Vasoconstriction, Cell Proliferation Vasoconstriction, Cell Proliferation ET-A/ET-B Receptors->Vasoconstriction, Cell Proliferation G cluster_1 Experimental Workflow for IC50 Determination A Prepare serial dilutions of Phosphoramidon B Pre-incubate enzyme with inhibitor dilutions A->B C Initiate reaction with fluorogenic substrate B->C D Monitor fluorescence increase over time C->D E Calculate initial reaction rates D->E F Plot % inhibition vs. log[Inhibitor] E->F G Determine IC50 from dose-response curve F->G

References

Comparison of IC50 values of Phosphoramidon across different studies.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory potency of compounds across different studies is crucial for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of Phosphoramidon (B1677721) against its key metalloprotease targets, supported by experimental data and detailed methodologies.

Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a valuable tool in biochemical and pharmacological research.[1] Its inhibitory activity is most prominent against thermolysin, neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE), with weaker activity against angiotensin-converting enzyme (ACE).[2][3] This guide summarizes the reported IC50 values from various studies, outlines the experimental protocols used for their determination, and visualizes the relevant biological pathways and experimental workflows.

Comparative IC50 Values of Phosphoramidon

The inhibitory potency of Phosphoramidon varies across its primary enzyme targets. The following table summarizes the IC50 values reported in different studies, providing a quantitative comparison of its activity. It is important to note that IC50 values can be influenced by specific assay conditions, such as substrate concentration and pH.[2][4]

Target EnzymeCommon AbbreviationReported IC50 Value (µM)Species/SourceReference(s)
Thermolysin-0.033Bacillus thermoproteolyticus[5]
Neutral EndopeptidaseNEP / Neprilysin0.034Human, Rabbit[2][3][6]
Endothelin-Converting Enzyme-1ECE-11.0 - 3.5Human, Rabbit[3][4][6]
Angiotensin-Converting EnzymeACE78Rabbit[2][3][6]

Experimental Protocols for IC50 Determination

The accurate determination of IC50 values relies on robust and well-defined experimental protocols. The following are detailed methodologies commonly employed to assess the inhibitory activity of Phosphoramidon against its key targets.

Thermolysin Inhibition Assay (Spectrophotometric)

This method determines the inhibitor constant (Ki) and IC50 by measuring the effect of the inhibitor on the initial rate of substrate hydrolysis by thermolysin.[5][6]

  • Reagents:

    • Thermolysin enzyme

    • Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)

    • Phosphoramidon (inhibitor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)[6]

  • Procedure:

    • Prepare a series of dilutions of Phosphoramidon.

    • Pre-incubate thermolysin with each concentration of Phosphoramidon for a set period at a controlled temperature (e.g., 25°C).[6]

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.[6]

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the Phosphoramidon concentration. The Ki value can be determined using methods such as the Dixon plot.[6]

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that is cleaved by NEP to release a fluorescent molecule, allowing for the quantification of enzyme activity and its inhibition.[4][6]

  • Materials:

    • NEP Assay Buffer

    • Recombinant Neprilysin (Positive Control)

    • NEP Substrate (e.g., a fluorogenic peptide)

    • Phosphoramidon

    • 96-well black microplate

    • Fluorescence microplate reader[4]

  • Procedure:

    • Prepare cell or tissue lysates containing NEP in an ice-cold assay buffer with a protease inhibitor cocktail.[4]

    • In a 96-well plate, add the NEP sample, assay buffer, and a range of Phosphoramidon dilutions.[6]

    • Pre-incubate the mixture for a defined time (e.g., 10-15 minutes) at 37°C.[4][6]

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 60-120 minutes.[4]

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Plot the reaction rate as a function of the Phosphoramidon concentration to determine the IC50 value.[4]

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric)

Similar to the NEP assay, this method measures ECE activity using a fluorogenic substrate.[4][7]

  • Materials:

    • ECE Assay Buffer

    • Recombinant ECE (Positive Control)

    • ECE Substrate (e.g., a fluorogenic peptide)

    • Phosphoramidon

    • 96-well black microplate

    • Fluorescence microplate reader[4]

  • Procedure:

    • Prepare cell or tissue lysates using an appropriate ECE Assay Buffer and protease inhibitors.[4]

    • Add the sample to the wells of a 96-well plate.

    • Pre-incubate with varying concentrations of Phosphoramidon.[4]

    • Start the reaction by adding the ECE substrate.

    • Measure the fluorescence kinetically at 37°C.[4]

    • Determine the reaction rate and calculate the IC50 value for Phosphoramidon by plotting the ECE-1 activity against the inhibitor concentration.[4][7]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Phosphoramidon Dilutions pre_incubation Pre-incubate Enzyme with Phosphoramidon prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Solution (e.g., NEP, ECE, Thermolysin) prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution (Fluorogenic or Chromogenic) reaction_init Initiate Reaction by Adding Substrate prep_substrate->reaction_init pre_incubation->reaction_init measurement Measure Signal (Fluorescence/Absorbance) over Time reaction_init->measurement calc_rate Calculate Reaction Rates measurement->calc_rate plot_data Plot % Inhibition vs. [Phosphoramidon] calc_rate->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for determining the IC50 value of Phosphoramidon.

G Endothelin Signaling Pathway Inhibition by Phosphoramidon cluster_pathway Endothelin Synthesis and Action Prepro_ET1 Preproendothelin-1 Big_ET1 Big Endothelin-1 (B181129) (Inactive Precursor) Prepro_ET1->Big_ET1 Processing ECE1 Endothelin-Converting Enzyme-1 (ECE-1) ET1 Endothelin-1 (ET-1) (Active Peptide) ECE1->ET1 Conversion ET_Receptor Endothelin Receptors (ETA / ETB) ET1->ET_Receptor Binds to Vasoconstriction Vasoconstriction, Cell Proliferation, Inflammation ET_Receptor->Vasoconstriction Activates Phosphoramidon Phosphoramidon Phosphoramidon->ECE1 Inhibits

Caption: Inhibition of the Endothelin pathway by Phosphoramidon.

Phosphoramidon's ability to inhibit ECE prevents the conversion of the inactive precursor, Big Endothelin-1, into the potent vasoconstrictor Endothelin-1 (ET-1).[8][9][10] This mechanism underlies its application in studying the physiological and pathological roles of the endothelin system.[7][11] By understanding the comparative inhibitory activities and the methodologies to assess them, researchers can more effectively utilize Phosphoramidon in their studies.

References

Validating ECE's Role in Disease Models: A Comparative Guide to Using Phosphoramidon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phosphoramidon's performance in validating the role of Endothelin-Converting Enzyme (ECE) in various disease models. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Endothelin-1 (ET-1), a potent vasoconstrictor, is synthesized from its inactive precursor, big Endothelin-1 (big ET-1), through the action of Endothelin-Converting Enzyme (ECE).[1] Dysregulation of the ECE/ET-1 pathway is implicated in the pathophysiology of several diseases, including hypertension and gastric mucosal damage.[1][2] Phosphoramidon (B1677721), a metalloprotease inhibitor, serves as a crucial, albeit non-specific, tool to investigate the role of ECE in these pathological states.[1][3]

Comparative Inhibitor Performance

Phosphoramidon's utility as a research tool is tempered by its lack of specificity, as it also potently inhibits other metalloproteases such as Neprilysin (NEP).[3] This can be a confounding factor in experimental settings. The efficacy of various metalloprotease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[3]

Table 1: In Vitro Inhibitory Activity (IC50) of Phosphoramidon and Other Metalloprotease Inhibitors

CompoundECE-1 (IC50, µM)NEP (IC50, µM)ACE (IC50, µM)Reference
Phosphoramidon3.50.03478[4]
Thiorphan---[5]
CGS 26303 (Dual ECE/NEP inhibitor)---[3]
CGS 35066 (Selective ECE-1 inhibitor)---[3]
Phosphoramidon Analogue (rhamnose moiety removed)700.0030.20[1]

The data indicates that while Phosphoramidon inhibits ECE, it is a more potent inhibitor of NEP.[1] The removal of the rhamnose moiety from Phosphoramidon significantly reduces its potency for ECE while increasing it for NEP and Angiotensin-Converting Enzyme (ACE).[1] For studies requiring high precision, more selective ECE-1 inhibitors like CGS 35066 are more suitable.[3] Conversely, dual ECE/NEP inhibitors such as CGS 26303 have been developed for potential synergistic therapeutic benefits in cardiovascular diseases by simultaneously blocking the vasoconstrictor pathway and enhancing the vasodilator pathway.[3]

Key Signaling Pathway and Experimental Workflow

Understanding the underlying biological pathways and the experimental logic is facilitated by visual diagrams.

ECE_Signaling_Pathway cluster_precursor Precursor cluster_enzyme Enzyme cluster_active_peptide Active Peptide cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_effects Downstream Effects Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE Conversion ET-1 ET-1 ECE->ET-1 ET-A / ET-B ET-A / ET-B ET-1->ET-A / ET-B Binding Disease Phenotypes Disease Phenotypes ET-A / ET-B->Disease Phenotypes Phosphoramidon Phosphoramidon Phosphoramidon->ECE Inhibition

The Endothelin-Converting Enzyme (ECE) signaling pathway.

The diagram above illustrates the conversion of inactive big ET-1 to the active ET-1 by ECE. ET-1 then binds to its receptors, initiating downstream signaling cascades that can contribute to disease phenotypes like hypertension. Phosphoramidon acts by inhibiting ECE, thereby blocking this pathway.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Model Select Disease Model (e.g., SHR rats) Groups Assign Treatment Groups (Vehicle, Phosphoramidon) Model->Groups Admin Administer Phosphoramidon (e.g., i.v. infusion) Groups->Admin Measure Measure Outcomes (e.g., Blood Pressure, ET-1 levels) Admin->Measure Compare Compare Outcomes (vs. Vehicle Control) Measure->Compare Conclusion Draw Conclusions on ECE Role Compare->Conclusion

Experimental workflow for validating ECE's role.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving Phosphoramidon.

In Vivo Administration of Phosphoramidon in a Rat Hypertension Model

This protocol describes the intravenous infusion of Phosphoramidon to assess its effect on blood pressure in conscious, unrestrained rats.[1]

Objective: To determine the dose-dependent effect of Phosphoramidon on mean arterial pressure (MAP).

Materials:

  • Spontaneously Hypertensive Rats (SHRs) or other suitable hypertensive rat model.

  • Phosphoramidon solution (sterile, for intravenous administration).

  • Vehicle control (e.g., sterile saline).

  • Catheters for arterial and venous cannulation.

  • Infusion pump.

  • Blood pressure transducer and recording system.

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug infusion). Allow the animals to recover from surgery.[1]

  • Acclimatization: House the rats in individual cages and allow them to acclimate to the experimental setup. Connect the arterial catheter to the blood pressure transducer and the venous catheter to the infusion pump.

  • Baseline Measurement: Record baseline MAP for a stable period before starting the infusion.

  • Phosphoramidon Infusion: Begin the intravenous infusion of Phosphoramidon at the desired dose (e.g., 10, 20, or 40 mg/kg/h).[1] For the control group, infuse the vehicle at the same rate.

  • Blood Pressure Monitoring: Continuously monitor and record MAP throughout the infusion period.

  • Data Analysis: Calculate the change in MAP from baseline for both the Phosphoramidon and vehicle-treated groups. Perform statistical analysis to determine the significance of the effect.

In Vitro ECE-1 Activity Assay

This assay measures the enzymatic activity of ECE-1 and the inhibitory effect of compounds like Phosphoramidon.

Objective: To determine the IC50 value of Phosphoramidon for ECE-1.

Materials:

  • Recombinant human ECE-1.

  • Fluorometric ECE-1 substrate.

  • Phosphoramidon.

  • Assay buffer.

  • 96-well plate.

  • Fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the sample, ECE-1 positive control, and a sample background control. To test the inhibitor, pre-incubate the sample with various concentrations of Phosphoramidon.[1]

  • Substrate Addition: Add the fluorometric ECE-1 substrate to all wells except the standards.[1]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis: Calculate the ECE-1 activity based on the rate of fluorescence increase. For inhibitor studies, plot the ECE-1 activity against the inhibitor concentration to determine the IC50 value.[1]

Conclusion

Phosphoramidon remains a valuable pharmacological tool for investigating the role of the endothelin system in various disease models.[6] Its ability to inhibit the conversion of big ET-1 to the active ET-1 allows researchers to probe the contributions of this potent peptide in a wide range of physiological and pathological processes.[6] However, its lack of specificity necessitates careful experimental design and interpretation of results. The availability of more potent and selective ECE inhibitors, as well as dual-action compounds, provides researchers with a more sophisticated toolkit to dissect the complexities of the endothelin system and develop novel therapeutic strategies.[3]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Phosphoramidon Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of phosphoramidon (B1677721) sodium, a potent metalloendopeptidase inhibitor.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the immediate safety and handling requirements for phosphoramidon sodium. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is required to prevent exposure:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles that are compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: An appropriate lab coat and chemical-resistant gloves should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: Work in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved respirator is necessary to avoid inhalation.[2]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Prevent ingestion and inhalation of dust.[1][2][3]

  • Store in a cool, dry place and keep the container tightly closed, as the compound is moisture-sensitive.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and ensuring complete and accurate classification.[1]

  • Waste Identification and Classification:

    • Characterize the this compound waste. This includes unused product, contaminated materials (e.g., pipette tips, empty containers), and solutions.

    • Consult your institution's Environmental Health and Safety (EHS) office to confirm the specific hazardous waste classification.

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[4]

    • The container must be in good condition and have a secure closure.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must also include the full chemical name ("this compound"), the concentration, and any associated hazards (e.g., irritant).

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is under the control of laboratory personnel.[4][5]

    • Ensure the storage area is well-ventilated.[4]

    • Do not mix this compound waste with incompatible chemicals.[4]

  • Spill Management:

    • In case of a spill, avoid generating dust.[1][2][3]

    • Ensure adequate ventilation.[1][3]

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2][3]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.

    • Do not dispose of this compound down the drain or in regular trash.[4] It should not be released into the environment.[1][3]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

    • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Quantitative Data for this compound

PropertyValue
Molecular FormulaC23H32N3Na2O10P
Molecular Weight587.47 g/mol [1]
AppearanceWhite to slightly yellow solid[2]
Solubility in H2O50 mg/mL
Storage Temperature-20°C[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Phosphoramidon_Disposal_Workflow This compound Disposal Workflow A 1. Identify Waste (Unused chemical, contaminated labware) B 2. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C 3. Collect Waste in a Labeled, Compatible Container ('Hazardous Waste - this compound') B->C D 4. Store in Designated Satellite Accumulation Area C->D G Spill Occurs C->G E 5. Arrange for Professional Disposal (Contact Environmental Health & Safety) D->E F 6. Document Waste Disposal E->F H Follow Spill Cleanup Procedure (Avoid dust, ventilate, sweep into waste container) G->H H->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Phosphoramidon Sodium

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for Phosphoramidon sodium. Adherence to these procedures is vital for ensuring a safe and efficient laboratory environment. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, this guide outlines best practices to minimize exposure risk and ensure operational integrity.[1][2]

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound to prevent direct contact and minimize inhalation of dust particles.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles.Compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[1][3]
Skin Protection Nitrile gloves and a standard laboratory coat.Prevents direct skin contact with the compound. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling solid, non-hazardous materials.[2][3][4][5][6]
Respiratory Protection Not generally required under normal use conditions with adequate ventilation.[1][4]If dust generation is unavoidable, a NIOSH-approved N95 filtering facepiece respirator is recommended to prevent inhalation of airborne particles.[7][8][9]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling
  • Ensure Adequate Ventilation: Work in a well-ventilated area to minimize the potential for dust accumulation.[1][4]

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing by consistently wearing the recommended PPE.[1][3]

  • Minimize Dust Formation: Handle the compound carefully to avoid generating airborne dust.

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing any dust that may be generated.[4]

Storage
  • Container: Keep the container tightly closed when not in use.[3]

  • Environment: Store in a cool, dry place and protect from moisture.[1][3]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup of solid this compound.

  • Assess the Spill: Determine the extent of the spill. For a minor spill, laboratory personnel can proceed with cleanup.

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing safety goggles, nitrile gloves, and a lab coat. If there is significant dust, an N95 respirator should also be worn.

  • Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal of dust.[10]

  • Clean the Area:

    • Carefully sweep or scoop the spilled solid into a designated waste container.[1][3] Avoid dry sweeping which can generate dust. If necessary, lightly dampen a paper towel to wipe up the remaining powder.

    • Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and the collected spill residue, should be placed in a sealed, labeled container for proper disposal.

  • Wash Hands: Thoroughly wash hands with soap and water after completing the cleanup.

Spill_Cleanup_Workflow Figure 1. This compound Spill Cleanup Workflow start Spill Occurs assess Assess Spill Severity start->assess restrict Restrict Area assess->restrict don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if dusty) restrict->don_ppe contain Gently Cover Spill to Contain Dust don_ppe->contain cleanup Sweep/Scoop into Waste Container contain->cleanup decontaminate Clean Area with Soap and Water cleanup->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose wash Wash Hands Thoroughly dispose->wash end Cleanup Complete wash->end

Caption: Workflow for handling a this compound spill.

Disposal Plan

As this compound is not classified as hazardous waste, disposal is straightforward but must be conducted in accordance with all relevant regulations.

Solid Waste
  • Collection: Collect waste this compound and any contaminated disposable materials (e.g., gloves, wipes) in a suitable, sealed, and clearly labeled container.[1]

  • Disposal: Dispose of the contained solid waste in accordance with federal, state, and local environmental regulations.[3] This may involve disposal in the regular trash, but it is imperative to confirm with your institution's environmental health and safety (EHS) office first.[1][11]

Contaminated Packaging
  • Empty Containers: Empty containers can typically be disposed of in the regular trash. Ensure they are fully empty before disposal.[11]

  • Rinsing: If required by local regulations, rinse the empty container with a suitable solvent (e.g., water) and collect the rinsate for appropriate disposal.

Disposal_Plan_Logic Figure 2. Disposal Decision Tree for this compound start Waste Generated (this compound or Contaminated Material) is_solid Is the waste solid? start->is_solid solid_waste Collect in a sealed, labeled container. is_solid->solid_waste Yes is_packaging Is it an empty container? is_solid->is_packaging No consult_ehs Consult Institutional EHS for local disposal regulations. solid_waste->consult_ehs dispose_solid Dispose as non-hazardous solid waste. consult_ehs->dispose_solid empty_container Dispose in regular trash (confirm with EHS). is_packaging->empty_container Yes

Caption: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.